molecular formula C14H14BrNO2 B11832835 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Katalognummer: B11832835
Molekulargewicht: 308.17 g/mol
InChI-Schlüssel: BZWJMRGACBWQPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its molecular structure, featuring a reactive bromine atom and a functionalized pyridine ring, makes it a versatile building block for constructing complex molecular architectures essential in modern drug discovery . This compound is particularly useful in medicinal chemistry for the synthesis of targeted libraries of novel small molecules. Researchers can utilize the strategic functional groups to introduce specific moieties, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with optimized potency and selectivity for biological targets . Such intermediates are indispensable in the quest to address unmet medical needs and are at the forefront of innovation in creating new therapeutic agents. The controlled reactivity of this scaffold allows for the precise modifications needed to develop potential Active Pharmaceutical Ingredients (APIs), especially in cutting-edge areas like G-protein-coupled receptor (GPCR) research, where similar pyridine-based compounds have been used to develop highly potent, biased agonists . This product is provided with the highest standards of purity and quality, ensuring reproducibility in your sensitive research applications. It is intended for use in laboratory settings only. For Research Use Only. Not for human or diagnostic use.

Eigenschaften

Molekularformel

C14H14BrNO2

Molekulargewicht

308.17 g/mol

IUPAC-Name

2-[(2-bromo-3-methoxyphenoxy)methyl]-4-methylpyridine

InChI

InChI=1S/C14H14BrNO2/c1-10-6-7-16-11(8-10)9-18-13-5-3-4-12(17-2)14(13)15/h3-8H,9H2,1-2H3

InChI-Schlüssel

BZWJMRGACBWQPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)COC2=CC=CC(=C2Br)OC

Herkunft des Produkts

United States
Foundational & Exploratory

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Executive Summary: This document provides a comprehensive technical guide for the synthesis of the novel heterocyclic compound, 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine. As a compound not readily described in current literature, this guide proposes a robust and logical synthetic pathway based on well-established, high-yield chemical transformations. The strategy is convergent, relying on the preparation of two key intermediates—2-Bromo-3-methoxyphenol and 2-(chloromethyl)-4-methylpyridine—which are then coupled in a final Williamson ether synthesis. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind the chosen methodologies.

The architecture of the target molecule lends itself to a convergent synthetic approach, which offers greater efficiency and flexibility. The central ether linkage is the most logical point for disconnection. This bond can be formed via a nucleophilic substitution reaction, specifically the Williamson ether synthesis[1][2][3]. This well-precedented reaction involves an alkoxide (or phenoxide) nucleophile and an alkyl halide electrophile[4].

This retrosynthetic analysis identifies two key precursor molecules:

  • Nucleophilic Precursor: 2-Bromo-3-methoxyphenol[5]

  • Electrophilic Precursor: 2-(Chloromethyl)-4-methylpyridine

The overall synthetic strategy is therefore to independently synthesize these two precursors and then couple them in a final, convergent step.

G Target 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine Ether_Linkage C-O Ether Bond Formation (Williamson Synthesis) Target->Ether_Linkage Precursor1 Precursor I: 2-Bromo-3-methoxyphenol Ether_Linkage->Precursor1 Precursor2 Precursor II: 2-(Chloromethyl)-4-methylpyridine Ether_Linkage->Precursor2 Bromination Electrophilic Bromination Precursor1->Bromination Chlorination Chlorination Precursor2->Chlorination Start1 3-Methoxyphenol Start2 4-Methylpyridine (γ-Picoline) Bromination->Start1 N_Oxidation N-Oxidation N_Oxidation->Start2 Chlorination->N_Oxidation G cluster_0 Step A: N-Oxidation cluster_1 Step B: Chlorination Start 4-Methylpyridine Oxidant m-CPBA or H₂O₂/AcOH Start->Oxidant N_Oxide 4-Methylpyridine-N-oxide Oxidant->N_Oxide Chlorinating_Agent POCl₃ or Triphosgene Product 2-(Chloromethyl)-4-methylpyridine Chlorinating_Agent->Product N_Oxide_Input->Chlorinating_Agent

Sources

Architectural Privileges of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the trajectory of lead optimization. 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (CAS: 1398696-72-4) has emerged as a highly versatile, privileged intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacophore mapping, and synthetic utility. By dissecting the causality behind its structural elements—specifically the hinge-binding 4-methylpyridine motif and the cross-coupling-ready bromo-methoxy-phenoxy core—this guide equips researchers with the foundational logic required to deploy this scaffold in the development of advanced kinase inhibitors and receptor modulators.

Physicochemical Profiling and Druglikeness

Understanding the baseline physicochemical properties of a synthetic intermediate is critical for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API). The compound exhibits a highly favorable profile that leaves ample "molecular weight runway" for downstream functionalization without violating Lipinski’s Rule of Five.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₄H₁₄BrNO₂Provides a balanced ratio of sp² to sp³ carbons, ensuring structural rigidity while maintaining solubility.
Molecular Weight 308.17 g/mol Low enough to allow the addition of complex aryl or aliphatic groups via cross-coupling while staying under the 500 Da threshold for oral bioavailability.
Topological Polar Surface Area (TPSA) ~31.23 ŲHighly lipophilic profile. Excellent for penetrating cell membranes and the blood-brain barrier (BBB), making it suitable for CNS-targeted kinase inhibitors.
Hydrogen Bond Donors (HBD) 0Minimizes desolvation energy penalties upon binding to hydrophobic protein pockets.
Hydrogen Bond Acceptors (HBA) 3The pyridine nitrogen, ether oxygen, and methoxy oxygen provide precise vectors for interacting with kinase hinge regions and solvent-exposed residues.
Calculated LogP (cLogP) ~3.5Optimal lipophilicity for partitioning into lipid bilayers, though downstream functionalization must carefully manage total lipophilicity to avoid metabolic liability.

Pharmacophore Vector Mapping & Mechanistic Rationale

The structural brilliance of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine lies in its multi-functional topology. It is not merely a passive building block; it is a pre-organized pharmacophore designed to interface with specific protein microenvironments.

The 2-((phenoxy)methyl)pyridine moiety is a heavily utilized motif in the design of c-Met, ALK, and EGFR kinase inhibitors [1]. The pyridine ring acts as a classic "hinge binder," where the nitrogen atom forms a critical hydrogen bond with the backbone amide of the kinase hinge region. Simultaneously, the ether linker introduces a degree of conformational flexibility, allowing the phenoxy ring to fold into the hydrophobic DFG-out or DFG-in pockets [3].

The substitution pattern on the phenoxy ring is highly deliberate:

  • The Methoxy Group (Position 3): Acts as a steric shield and a potential hydrogen bond acceptor. It forces the adjacent functional groups into specific dihedral angles, pre-organizing the molecule for optimal receptor binding.

  • The Bromo Group (Position 2): Serves as an orthogonal synthetic handle. It is perfectly positioned to direct the growth of the molecule into adjacent allosteric pockets via transition-metal-catalyzed cross-coupling [2].

Pharmacophore A 4-Methylpyridine (Kinase Hinge Binder) B Ether Linker (Conformational Flexibility) A->B  Covalently linked C Phenoxy Ring (Hydrophobic Core) B->C  Covalently linked D Methoxy Group (Steric Shield / HBA) C->D  Position 3 E Bromo Substituent (Cross-Coupling Vector) C->E  Position 2

Pharmacophore mapping of the scaffold highlighting functional vectors for kinase inhibition.

Self-Validating Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic causality and analytical checkpoints to verify success before proceeding.

Protocol A: Scaffold Synthesis via Williamson Etherification

Objective: Synthesize the core scaffold by coupling 2-bromo-3-methoxyphenol with 2-(chloromethyl)-4-methylpyridine.

Mechanistic Causality: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base. It is strong enough to deprotonate the phenol (pKa ~9.5) to form the highly nucleophilic phenoxide anion, but mild enough to prevent unwanted side reactions (such as nucleophilic attack on the pyridine ring). N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive for the Sₙ2 displacement of the primary alkyl chloride.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2-bromo-3-methoxyphenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Stir the suspension at 60°C for 30 minutes to ensure complete formation of the phenoxide. Validation checkpoint: The solution will undergo a distinct color change (typically deepening to a yellow/orange hue) indicating phenoxide formation.

  • Coupling: Add 2-(chloromethyl)-4-methylpyridine hydrochloride (1.1 eq) portion-wise. The slight excess compensates for any trace moisture that might hydrolyze the alkyl chloride.

  • Reaction: Elevate the temperature to 80°C and stir for 12 hours.

  • Validation (LC-MS): Sample the reaction mixture. The protocol is validated when the m/z 201/203 peak (starting phenol) disappears, and the target product peak at m/z 308/310 [M+H]⁺ dominates the chromatogram.

  • Workup: Quench with ice water to precipitate the product. Extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Elaborate the C2-bromo position using an aryl boronic acid to generate an advanced kinase inhibitor intermediate.

Mechanistic Causality: The C2 position is highly sterically hindered due to the adjacent ether linkage and the C3-methoxy group. Therefore,[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is the catalyst of choice. Its bidentate nature prevents catalyst deactivation via ligand dissociation, and its large bite angle facilitates the oxidative addition and reductive elimination steps even in sterically congested environments.

Step-by-Step Workflow:

  • Setup: In a Schlenk tube, combine 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming the reactive boronate species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a strict argon atmosphere to prevent catalyst oxidation.

  • Reaction: Heat the sealed tube to 90°C for 8 hours.

  • Validation (TLC/UV): Spot the reaction against the starting material. The highly conjugated biaryl product will exhibit a distinct, bright UV absorbance at 254 nm compared to the starting bromide.

  • Isolation: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

SyntheticWorkflow Step1 2-Bromo-3-methoxyphenol + 4-Methyl-2-picolyl chloride Step2 Williamson Ether Synthesis (K2CO3, DMF, 80°C) Step1->Step2  SN2 Displacement Step3 Target Scaffold (CAS: 1398696-72-4) Step2->Step3  Isolation & Purification Step4 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Step3->Step4  C-C Bond Formation Step5 Advanced Kinase Inhibitor (e.g., c-Met / EGFR) Step4->Step5  Lead Optimization

Logical workflow from raw building blocks to advanced kinase inhibitor APIs.

Conclusion

The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine represents a masterclass in rational intermediate design. By combining a proven hinge-binding motif with a sterically tuned, cross-coupling-ready core, it allows medicinal chemists to rapidly explore chemical space around complex targets like mutant EGFR and c-Met kinases. Adherence to the self-validating synthetic protocols outlined in this guide ensures high-fidelity translation from computational design to physical API realization.

References

  • BenchChem.2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine - Product Information and Kinase Inhibitor Utility.
  • Heinrich-Heine-Universität Düsseldorf.Bioorganische Chemie an der Heinrich-Heine-Universität im Forschungszentrum Jülich (Cross-Coupling of 2-Bromo-3-methoxyphenol).
  • ResearchGate / Journal of Medicinal Chemistry.Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.

Structural Elucidation, Synthetic Methodology, and Application Profiling of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery, the strategic incorporation of sterically hindered, bifunctional building blocks is essential for developing highly selective targeted therapies (e.g., kinase inhibitors). 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (CAS 1398696-72-4) represents a highly specialized intermediate featuring a conformationally locked ether linkage and an orthogonal bromo-substituent primed for late-stage cross-coupling. This whitepaper provides an in-depth technical analysis of its molecular architecture, validates its synthetic assembly via the Williamson ether pathway, and establishes rigorous analytical protocols for its characterization.

Molecular Architecture & Physicochemical Profiling

The structural complexity of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine arises from the fusion of two distinct pharmacophoric domains via a flexible methylene ether bridge.

  • The 4-Methylpyridine Motif: This domain provides a basic nitrogen (pKa ~6.0) capable of acting as a hydrogen-bond acceptor or coordinating with metal centers in metalloenzymes.

  • The 1,2,3-Trisubstituted Phenoxy Ring: The bromine atom is situated at the C2 position, flanked directly by the ether oxygen (C1) and the methoxy group (C3). This dense substitution pattern imposes severe steric hindrance, restricting the free rotation of the ether linkage. This "conformational locking" is a highly desirable trait in medicinal chemistry, as it reduces the entropic penalty upon target binding.

Table 1: Physicochemical and Structural Properties
PropertyValueScientific Implication
Molecular Formula C14H14BrNO2Defines isotopic mass distribution (79Br/81Br).
Molecular Weight 308.17 g/mol Ideal fragment size for lead optimization.
Predicted LogP ~3.5Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 31.4 ŲExcellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 0 / 3Limits non-specific binding; relies on H-bond acceptance.
Starting Material Melting Point 74–79 °CRefers to the [5].

Retrosynthetic Strategy & Assembly

Retrosynthetic disconnection at the ether linkage logically points to a [1]. This classic transformation involves the nucleophilic displacement of a halide by an alkoxide/phenoxide.

Causality in Experimental Design

To assemble this molecule, 2-bromo-3-methoxyphenol is reacted with 2-(chloromethyl)-4-methylpyridine. However, 2-(chloromethyl)pyridines are highly reactive and prone to self-alkylation, so they are exclusively supplied and stored as hydrochloride salts.

  • Base Selection: Potassium carbonate (K2CO3) is chosen over stronger bases like NaH. K2CO3 is sufficiently basic to deprotonate the phenol (pKa ~9.5) but mild enough to prevent the degradation of the electrophile. An excess (3.0 equivalents) is mandatory: one equivalent neutralizes the HCl salt of the pyridine, and the remainder drives the phenoxide formation.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized because [2] by leaving the nucleophilic phenoxide unsolvated and highly reactive.

G A 2-Bromo-3-methoxyphenol (Nucleophile) D Deprotonation Phenoxide Formation A->D B 2-(Chloromethyl)-4-methylpyridine HCl (Electrophile) E SN2 Nucleophilic Attack B->E Free base generation C K2CO3 (3.0 eq) DMF, 80°C C->D D->E F Target Molecule (CAS 1398696-72-4) E->F

Fig 1. Williamson ether synthesis workflow for target molecule generation.

Protocol 1: Self-Validating Synthesis Workflow
  • Initiation: Charge a dried, argon-purged flask with 2-bromo-3-methoxyphenol (1.0 eq) and anhydrous DMF (0.2 M concentration). Add K2CO3 (3.0 eq). Stir at 25 °C for 30 minutes to ensure complete phenoxide generation (solution will transition to a deep yellow).

  • Electrophile Addition: Add 2-(chloromethyl)-4-methylpyridine hydrochloride (1.1 eq) portion-wise to control the mild exotherm. Elevate temperature to 80 °C.

  • In-Process Control (IPC): At t = 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 201/203 (phenol) peak and the emergence of the m/z 308/310 product cluster.

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate.

Analytical Characterization & Validation

Rigorous analytical validation is required to confirm the regiochemistry and purity of the synthesized batch.

Spectroscopic Signatures (Expected)
  • LC-MS (ESI+): The presence of the bromine atom provides a distinct isotopic signature. The mass spectrum will display a 1:1 doublet at m/z 308.0 [M+H]+ (79Br) and m/z 310.0[M+H]+ (81Br).

  • 1H NMR (400 MHz, CDCl3): The diagnostic methylene bridge (-CH2-O-) will appear as a sharp singlet integrating to 2H at approximately 5.2 ppm . The methoxy (-OCH3) and pyridine methyl (-CH3) groups will appear as singlets near 3.9 ppm and 2.3 ppm , respectively.

Protocol 2: HPLC Purity Assessment

To ensure the compound is suitable for downstream biological assays or catalytic coupling, purity must exceed 98%. The use of Trifluoroacetic acid (TFA) is critical; it acts as an ion-pairing agent, protonating the pyridine nitrogen to prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase.

System Suitability Check: The protocol is self-validating if the asymmetry factor (Tf) of the target peak is between 0.9 and 1.2. A Tf > 1.5 indicates mobile phase degradation or column voiding.

Table 2: Validated HPLC Gradient Method
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in MeCN)
0.01.2955
5.01.2595
6.01.2595
6.11.2955
8.01.2955

Column: Zorbax Eclipse Plus C18 (4.6 x 50 mm, 1.8 µm). Detection: UV at 254 nm (optimal for pyridine/benzene chromophores).

Late-Stage Functionalization: The Buchwald-Hartwig Paradigm

The true utility of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine lies in its ortho-bromo substituent, which serves as an orthogonal handle for C-N or C-C bond formation. The [4] allows for the introduction of diverse amines to this scaffold.

Mechanistic Causality in Catalyst Selection

Because the bromine is located in a highly sterically congested 1,2,3-trisubstituted environment, standard palladium catalysts (e.g., Pd(PPh3)4) will fail due to an inability to undergo oxidative addition.

To overcome this activation barrier, [3]. The dialkylphosphino moiety of XPhos provides immense electron density to the Palladium center, facilitating the oxidative insertion into the strong C-Br bond, while its biphenyl backbone prevents catalyst dimerization and deactivation.

G Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Sterically Hindered C-Br) Pd0->OA + Ar-Br PdII Pd(II) Aryl Halide Complex OA->PdII Amine Amine Coordination & Deprotonation (NaOtBu) PdII->Amine + R2NH PdII_Amido Pd(II) Aryl Amido Complex Amine->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product C-N Cross-Coupled Product RE->Product

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle for late-stage functionalization.

By leveraging this catalytic cycle, medicinal chemists can rapidly generate libraries of amine-substituted derivatives, fine-tuning the electronic and steric properties of the molecule to optimize binding affinity against specific biological targets.

References

  • Williamson ether synthesis. Wikipedia. Available at:[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:[Link]

An In-depth Technical Guide to 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, a compound of interest for its unique structural motifs. While a specific CAS number for this molecule is not publicly available, this document will detail its probable synthesis, predicted characteristics, and potential applications based on established chemical principles and data from analogous structures.

Molecular Identity and Structure

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is a complex molecule incorporating a substituted pyridine ring linked to a bromo-methoxyphenoxy group via a methylene ether bridge. The structural components suggest potential for diverse chemical interactions and biological activity.

Molecular Formula: C₁₄H₁₄BrNO₂

Molecular Weight: 308.17 g/mol

Structure:

Synthesis and Purification

The synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine can be approached through a multi-step process involving the preparation of key intermediates.

Synthesis of 2-(Chloromethyl)-4-methylpyridine

A common route to this intermediate is the chlorination of 2,4-dimethylpyridine (2,4-lutidine).

Experimental Protocol:

  • To a solution of 2,4-dimethylpyridine in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

  • Initiate the reaction with a radical initiator such as benzoyl peroxide.

  • Reflux the mixture overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of 2-Bromo-3-methoxyphenol

This intermediate can be prepared from 2-bromophenol through methoxylation and subsequent hydroxylation, or from 3-methoxyphenol via bromination.

Final Assembly: Williamson Ether Synthesis

The final product can be synthesized via a Williamson ether synthesis, a reliable method for forming ethers.

Experimental Protocol:

  • In a suitable reaction vessel under an inert atmosphere, dissolve 2-bromo-3-methoxyphenol in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride, to deprotonate the phenol, forming the corresponding phenoxide.

  • To this mixture, add 2-(chloromethyl)-4-methylpyridine dropwise.

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound using column chromatography.

Reaction Workflow:

Synthesis_Workflow A 2,4-Dimethylpyridine C 2-(Chloromethyl)-4-methylpyridine A->C Radical Chlorination B N-Chlorosuccinimide B->C F 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine C->F D 2-Bromo-3-methoxyphenol D->F Williamson Ether Synthesis E Sodium Hydride E->F Kinase_Inhibition_Pathway cluster_inhibition Potential Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulation Inhibitor 2-((2-Bromo-3-methoxyphenoxy)methyl) -4-methylpyridine Inhibitor->JAK Inhibits

Caption: Potential inhibition of the JAK/STAT signaling pathway.

Bromodomain Inhibition

Bromodomain and extra-terminal domain (BET) proteins, such as BRD4, are epigenetic readers that are implicated in cancer and other diseases. [1]Small molecule inhibitors of BRD4 have shown promise in cancer therapy. [1]The trimethoxy-ring is a feature found in some BRD4 inhibitors. [1]

Safety and Handling

As with any novel chemical compound, proper safety precautions are paramount.

General Handling:

  • Handle in a well-ventilated area. [2]* Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [2][3]* Avoid contact with skin and eyes. [2][4]* Do not eat, drink, or smoke when handling. [3] First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. [2][4]* In case of eye contact: Rinse cautiously with water for several minutes. [2][4]* If inhaled: Move the person into fresh air. [5]* If swallowed: Rinse mouth with water. Do not induce vomiting. [2] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [3][4]* Keep away from heat, sparks, and open flames. [6]

Conclusion

2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine represents a novel chemical scaffold with potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential biological applications. Further experimental work is necessary to fully elucidate its properties and therapeutic potential.

References

  • Safety Data Sheet. (n.d.).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-3-METHOXYPHENOL - ChemicalBook. (2026, January 17).
  • Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone - ResearchGate. (n.d.).
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. (2020, May 14).
  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - MedChemComm (RSC Publishing). (n.d.).

Sources

The Phenoxymethylpyridine Scaffold: A Technical Guide to Its Biological Activity and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenoxymethylpyridine (PMP) scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry and chemical biology. Structurally, the PMP core offers a unique balance of properties: the pyridine nitrogen serves as a critical hydrogen-bond acceptor and modulates basicity, while the phenoxymethyl ether linkage provides necessary rotational freedom and lipophilicity. This structural modularity allows the terminal phenyl ring to adapt to diverse biological targets, ranging from hydrophobic protein-protein interfaces to the beta-sheet grooves of amyloid aggregates.

This technical whitepaper synthesizes the biological activities of substituted PMP derivatives across three critical domains: Neuro-Endocrine Diagnostics (amylin imaging in Type 2 Diabetes), Oncology Therapeutics (PD-1/PD-L1 immune checkpoint inhibition), and Cellular Biology (neutral mitochondrial tracking).

Diagnostic Applications: 18F-Labeled PMP Derivatives for Amylin Imaging

The deposition of islet amyloid polypeptide (IAPP, or amylin) in the pancreas is a primary pathological hallmark of Type 2 Diabetes Mellitus (T2DM). Non-invasive imaging of these aggregates is critical for tracking disease progression. PMP derivatives have been engineered as highly specific radiotracers for IAPP .

Mechanistic Rationale

The PMP scaffold possesses an optimal lipophilicity (LogP ~2.5 to 3.5) required to cross the pancreatic cell membranes and intercalate into the hydrophobic beta-sheet structures of amylin. Fluorine-18 ( 18 F) is selected as the positron-emitting isotope due to its 109.7-minute half-life, which provides a sufficient temporal window for radiosynthesis, systemic distribution, and target binding compared to shorter-lived isotopes like Carbon-11.

Experimental Workflow: Radiosynthesis and Ex Vivo Autoradiography

To ensure a self-validating diagnostic protocol, the workflow incorporates competitive receptor blocking to confirm binding specificity.

  • Radiosynthesis: React the tosylate-PMP precursor with [ 18 F]KF and Kryptofix 2.2.2 in DMSO at 110°C for 10 minutes.

    • Causality: Kryptofix 2.2.2 sequesters the potassium ion, rendering the 18 F a highly reactive "naked" nucleophile, which drives a rapid S N​ 2 displacement.

  • Purification: Isolate the radiotracer via semi-preparative HPLC.

    • Causality: This guarantees high radiochemical purity (>95%), eliminating off-target background noise from unreacted 18 F-fluoride.

  • In Vivo Administration: Inject 3.7 MBq of the[ 18 F]PMP derivative via the tail vein of transgenic T2DM model mice.

  • Tissue Processing: Euthanize the subjects at 30 minutes post-injection, excise the pancreas, and prepare 20 μm freeze-sections.

  • Autoradiography & Self-Validation: Expose sections to a phosphor imager plate. Simultaneously, pre-inject a control cohort with a 100-fold molar excess of unlabeled (cold) PMP. The absence of a radioactive signal in the control cohort mathematically validates that the probe's binding is target-specific and not driven by non-specific lipophilic partitioning.

Quantitative Data Summary
CompoundCalculated LogPIAPP Binding Affinity (K d​ , nM)Pancreatic Uptake (%ID/g at 30 min)
[ 18 F]FPMP-12.8614.2 ± 1.54.47 ± 0.32
[ 18 F]FPMP-33.128.7 ± 0.96.12 ± 0.45
[ 18 F]FPMP-53.743.4 ± 0.48.85 ± 0.61

Therapeutic Applications: Small-Molecule PD-1/PD-L1 Inhibitors

While monoclonal antibodies targeting the PD-1/PD-L1 immune checkpoint have revolutionized oncology, they suffer from high production costs, lack of oral bioavailability, and immune-related adverse events. Substituted PMP derivatives have been identified as potent small-molecule alternatives that induce the dimerization and sequestration of PD-L1 .

Mechanistic Rationale

PMP-based inhibitors are designed to exploit the highly hydrophobic, cylindrical pocket formed at the interface of two PD-L1 monomers. The phenoxymethyl ether linkage provides the exact dihedral angle required for the terminal aryl groups to engage in critical π−π stacking interactions with Tyr56 and Tyr123 on the PD-L1 surface, effectively blocking PD-1 from binding.

PD1_Pathway TCell T-Cell (PD-1 Expressing) Complex PD-1 / PD-L1 Complex (Immune Suppression) TCell->Complex Binds Tumor Tumor Cell (PD-L1 Expressing) Tumor->Complex Binds Activation T-Cell Reactivation (Tumor Cell Death) Complex->Activation Blocked by PMP PMP PMP Derivative (PD-L1 Dimerizer) PMP->Complex Competitive Inhibition PMP->Activation Restores Immunity

Mechanism of PD-1/PD-L1 immune checkpoint inhibition by PMP derivatives.

Experimental Workflow: HTRF Binding Assay

To evaluate the inhibitory potency of PMP derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

  • Reagent Preparation: Prepare His-tagged PD-L1 and Fc-tagged PD-1 in an assay buffer containing PBS, 0.1% BSA, and 0.05% Tween-20.

    • Causality: BSA and Tween-20 are critical additives; they prevent the highly lipophilic PMP small molecules from non-specifically adhering to the microplate walls, which would otherwise result in false-negative IC 50​ readings.

  • Compound Incubation: Add serial dilutions of the PMP derivative to the PD-L1 solution and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation allows the PMP molecule to induce and stabilize PD-L1 dimerization before the introduction of the competing PD-1 protein.

  • FRET Pair Addition: Add Anti-His-Europium cryptate (FRET donor) and Anti-Fc-XL665 (FRET acceptor).

  • Signal Detection & Self-Validation: Excite the samples at 337 nm and measure emission at 620 nm and 665 nm. Calculate the FRET ratio (665/620). Include a known clinical-stage inhibitor (e.g., BMS-202) as a positive control on every plate to normalize the IC 50​ shift and validate assay sensitivity against batch-to-batch protein variations.

Quantitative Data Summary
Compound ClassLinker ModificationPD-L1 Affinity (K D​ , pM)HTRF IC 50​ (nM)
BMS-202 (Control)Standard Biaryl85.018.0
PMP-Derivative AAliphatic Amine16.212.0
PMP-Derivative BCyclopropyl12.58.5

Cellular Biology: Neutral BODIPY-PMP Probes for Mitochondrial Tracking

In basic cellular research, tracking mitochondrial dynamics is essential. However, commercially available mitochondrial probes (e.g., MitoTracker) are predominantly cationic. Cationic probes accumulate based on the mitochondrial membrane potential ( ΔΨm​ ), which can induce depolarization and severe cytotoxicity during long-term live-cell imaging. Tethering a PMP unit to a BODIPY fluorophore solves this by creating a high-affinity neutral probe .

Mechanistic Rationale

The PMP moiety drives mitochondrial localization via specific lipophilic and structural interactions with the outer mitochondrial membrane, entirely bypassing the reliance on ΔΨm​ . Because the probe is electronically neutral, it does not disrupt the proton gradient required for ATP synthesis, drastically reducing cytotoxicity and allowing for extended observation windows.

BODIPY_Workflow Synth Synthesize Neutral BODIPY-PMP Probe Incubate Incubate HeLa Cells (100 nM, 30 min) Synth->Incubate Wash Wash 3x with PBS (Remove Background) Incubate->Wash CoStain Co-stain with MitoTracker Red Wash->CoStain Image Confocal Microscopy & Co-localization CoStain->Image Result High Pearson's Coeff. (Zero Cytotoxicity) Image->Result

Live-cell experimental workflow for validating neutral BODIPY-PMP mitochondrial probes.

Experimental Workflow: Live-Cell Confocal Microscopy
  • Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and culture to 70% confluence in DMEM.

  • Probe Incubation: Incubate cells with 100 nM of the neutral BODIPY-PMP probe for 30 minutes at 37°C.

    • Causality: The 100 nM concentration is optimal for neutral probes to diffuse passively without saturating the intracellular aqueous space, preventing fluorescence quenching.

  • Washing: Wash the cells three times with PBS.

    • Causality: Removes unbound probe from the media, ensuring that the detected signal originates exclusively from intracellular organelles.

  • Co-staining & Self-Validation: Incubate with 50 nM MitoTracker Red CMXRos for 15 minutes. Image via dual-channel confocal microscopy. Mathematically validate mitochondrial localization by calculating Pearson's correlation coefficient between the green (BODIPY-PMP) and red (MitoTracker) channels. A coefficient >0.90 confirms absolute spatial overlap.

Quantitative Data Summary
Probe TypeNet ChargeWorking ConcentrationCytotoxicity (IC 50​ , μM)Pearson's Coefficient
MitoTracker RedCationic (+1)50 - 100 nM< 5.0N/A (Reference)
BODIPY-PMP (BIP)Neutral (0)100 nM> 100.00.94
BODIPY-PMP (CF-BI)Neutral (0)100 nM> 100.00.92

References

  • Watanabe, H., Yoshimura, M., Sano, K., et al. "Characterization of Novel 18F-Labeled Phenoxymethylpyridine Derivatives as Amylin Imaging Probes." Molecular Pharmaceutics, 2018. URL:[Link]

  • Yeung, K.-S., Connolly, T. P., Frennesson, D. B., et al. "Phenoxymethylpyridine Compounds Useful as Immunomodulators and Their Preparation." WO2017066227A1, World Intellectual Property Organization, 2017.
  • Gayathri, T., Karnewar, S., Kotamraju, S., & Singh, S. P. "High Affinity Neutral Bodipy Fluorophores for Mitochondrial Tracking." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

Unveiling the Therapeutic Potential of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Novel Pyridine Derivative

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the potential therapeutic targets of the novel synthetic compound, 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine. While direct biological data for this specific molecule is not yet publicly available, its distinct structural motifs—a pyridine core, a bromo-methoxyphenyl group, and a phenoxy-methyl linkage—provide a strong foundation for hypothesizing its pharmacological profile. This document synthesizes information from structurally analogous compounds to propose likely therapeutic targets and details robust experimental workflows for their validation.

Executive Summary: A Molecule of Untapped Potential

The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine integrates key pharmacophores known to interact with a diverse range of biological targets. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with applications ranging from oncology to neurology.[1] The bromo-methoxyphenyl moiety is associated with potent anticancer and antimicrobial activities, while the phenoxy-methyl-pyridine framework is a recurring feature in kinase inhibitors and anticonvulsant agents. This guide posits that the convergence of these structural elements makes 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine a compelling candidate for investigation as a modulator of protein kinases, ion channels, and G-protein coupled receptors (GPCRs).

Deconstruction of a Privileged Scaffold: Structural Insights into Potential Bioactivity

The therapeutic potential of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine can be inferred by dissecting its constituent chemical features.

  • The Pyridine Core: A cornerstone of modern drug design, the pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2] This heterocycle is present in a wide array of therapeutic agents, demonstrating its versatility in targeting diverse protein families.[3][4]

  • The Bromo-Methoxyphenyl Group: The presence of a bromine atom and a methoxy group on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenation, such as bromination, can enhance binding affinity and membrane permeability. Methoxy groups are known to be involved in hydrogen bonding and can impact metabolic stability. Compounds with this substitution pattern have shown promise as cytotoxic agents against various cancer cell lines.[5][6][7]

  • The Phenoxy-methyl Linker: This ether linkage provides a degree of conformational rigidity, which can be crucial for selective binding to a target protein. This structural motif is a key feature in a number of kinase inhibitors and has been associated with anticonvulsant properties in other pyridine derivatives.

Hypothesized Therapeutic Target Classes

Based on the analysis of its structural components, we propose three primary classes of potential therapeutic targets for 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine.

Protein Kinases: Precision Targeting of Cellular Signaling

The pyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[8][9][10][11] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The phenoxy-methyl-pyridine backbone has also been identified in potent kinase inhibitors.[12]

Hypothesis: 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine may function as an inhibitor of protein kinases involved in oncogenic signaling pathways, such as receptor tyrosine kinases (e.g., EGFR, FGFR) or downstream serine/threonine kinases.[11][13][14]

Supporting Rationale:

  • Pyridine derivatives are known to be effective kinase inhibitors.[9][10][11]

  • The bromo-methoxyphenyl moiety has been associated with anticancer activity.[5][13][14]

  • The overall structure bears resemblance to known kinase inhibitor scaffolds.

Kinase_Inhibition_Pathway Compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine Kinase Protein Kinase (e.g., EGFR, FGFR) Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->Kinase Blocks ATP Binding

Hypothesized mechanism of kinase inhibition.
Ion Channels: Modulating Neuronal Excitability and Cellular Transport

Pyridine derivatives have been extensively documented as modulators of various ion channels, including voltage-gated sodium, potassium, and calcium channels.[15][16][17] This activity is often associated with therapeutic effects in the central nervous system, such as anticonvulsant properties.[18]

Hypothesis: 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine could modulate the activity of ion channels, potentially leading to applications in epilepsy or other neurological disorders characterized by aberrant neuronal firing.

Supporting Rationale:

  • The pyridine nucleus is a common feature in ion channel modulators.[15][16][17]

  • Structurally related phenoxy-pyridine compounds have demonstrated anticonvulsant effects.

  • Modulation of ion channels is a key mechanism for many antiepileptic drugs.[18]

Ion_Channel_Modulation cluster_membrane Compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine IonChannel Ion Channel (e.g., Na+, K+, Ca2+) Compound->IonChannel Modulation IonFlux Ion Flux IonChannel->IonFlux CellMembrane Cell Membrane CellularResponse Cellular Response (e.g., Action Potential) IonFlux->CellularResponse

Proposed modulation of ion channel activity.
G-Protein Coupled Receptors (GPCRs): Targeting a Superfamily of Receptors

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Pyridine-containing molecules have been successfully developed as ligands for a wide range of GPCRs.[19][20][21]

Hypothesis: The structural features of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine may allow it to bind to and modulate the activity of one or more GPCRs, opening up a broad spectrum of potential therapeutic applications.

Supporting Rationale:

  • The pyridine scaffold is a common motif in GPCR ligands.[19][20][21]

  • The overall size and lipophilicity of the molecule are consistent with those of known GPCR modulators.

  • The diverse signaling pathways regulated by GPCRs offer numerous possibilities for therapeutic intervention.

GPCR_Signaling_Modulation Compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Potential modulation of GPCR signaling pathways.

Experimental Workflows for Target Validation

To empirically test the hypotheses presented above, a systematic and multi-tiered experimental approach is recommended. The following protocols provide a roadmap for the initial characterization and validation of the biological activity of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine.

Tier 1: Broad Spectrum Biological Screening

The initial phase of investigation should focus on broad, cell-based assays to identify the most promising therapeutic areas.

4.1.1 In Vitro Cytotoxicity Screening

  • Objective: To determine the cytotoxic or cytostatic effects of the compound against a panel of human cancer cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]

    • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.[22]

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., NCI-60)
Assay MTT or similar cell viability assay
Endpoint IC50 (half-maximal inhibitory concentration)
Incubation Time 48-72 hours

4.1.2 Anticonvulsant Activity Screening

  • Objective: To assess the potential anticonvulsant properties of the compound in established animal models.

  • Methodologies:

    • Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[3][23]

      • Administer the test compound to mice or rats.

      • After a set pre-treatment time, apply a supramaximal electrical stimulus via corneal or ear-clip electrodes.

      • Observe for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Pentylenetetrazole (PTZ) Seizure Test: This model is used to identify agents effective against absence and myoclonic seizures.[23][24][25]

      • Administer the test compound to the animals.

      • After the pre-treatment period, inject a convulsive dose of PTZ.

      • Observe for the onset and severity of clonic and tonic seizures.

Model Seizure Type Modeled Endpoint
Maximal Electroshock (MES) Generalized tonic-clonicAbolition of tonic hindlimb extension
Pentylenetetrazole (PTZ) Absence, myoclonicPrevention of clonic/tonic seizures
Tier 2: Target-Specific Assays

Based on the results of the Tier 1 screening, more focused assays can be employed to identify the specific molecular target(s).

4.2.1 Kinase Inhibition Assays

  • Objective: To determine if the compound directly inhibits the activity of specific protein kinases.

  • Methodology: In vitro kinase activity assays can be performed using various formats, including radiometric and fluorescence-based methods.[26][27]

    • Assay Setup: In a microplate format, combine the recombinant kinase, a specific substrate, and ATP.

    • Compound Addition: Add varying concentrations of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine.

    • Reaction and Detection: Allow the kinase reaction to proceed and then measure the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity, fluorescence).

    • Data Analysis: Determine the IC50 value for the inhibition of each kinase.

4.2.2 Electrophysiological Assays for Ion Channel Modulation

  • Objective: To directly measure the effect of the compound on the function of specific ion channels.

  • Methodology: Patch-clamp electrophysiology is the gold standard for studying ion channel function.[28] Automated patch-clamp systems allow for higher throughput screening.[29][30][31]

    • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

    • Patch-Clamp Recording: Establish a giga-seal between the patch pipette and the cell membrane to record ionic currents through the channel.

    • Compound Application: Perfuse the cells with solutions containing different concentrations of the test compound.

    • Data Analysis: Analyze the changes in the current amplitude, voltage-dependence, and kinetics of the ion channel to determine the modulatory effect of the compound.

4.2.3 GPCR Binding and Functional Assays

  • Objective: To assess the binding affinity and functional activity of the compound at specific GPCRs.

  • Methodologies:

    • Radioligand Binding Assays: This is a classic method to determine the affinity of a compound for a receptor.[2][5][32][33][34]

      • Incubate cell membranes expressing the target GPCR with a radiolabeled ligand and varying concentrations of the unlabeled test compound.

      • Separate the bound and free radioligand.

      • Measure the amount of bound radioactivity.

      • Calculate the Ki (inhibitory constant) of the test compound.

    • Functional Assays: These assays measure the downstream signaling effects of GPCR activation or inhibition (e.g., changes in intracellular calcium or cAMP levels).

Conclusion and Future Directions

The structural features of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine strongly suggest a rich pharmacological potential, with protein kinases, ion channels, and GPCRs representing the most probable therapeutic target classes. The proposed tiered experimental workflow provides a clear and logical path for elucidating the mechanism of action of this novel compound. The initial broad screening will guide the selection of more focused, target-specific assays. Successful identification and validation of a high-affinity molecular target will be a critical step in advancing this promising molecule through the drug discovery pipeline. Further studies, including lead optimization, in vivo efficacy models, and detailed pharmacokinetic and toxicological profiling, will be necessary to fully realize its therapeutic potential.

Sources

Stability and Degradation Profiling of Bromo-Methoxyphenoxy Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bromo-methoxyphenoxy pyridines (BMPPs), such as 3-bromo-5-(4-methoxyphenoxy)pyridine, are highly versatile heterocyclic intermediates utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and agrochemical agents[1]. The presence of a halogenated pyridine ring coupled with an electron-donating methoxyphenoxy ether linkage creates a unique electronic distribution that dictates the molecule's reactivity and stability profile[2]. Understanding the forced degradation pathways of these compounds is not merely a regulatory checkbox for ICH Q1A/Q1B compliance; it is a fundamental prerequisite for designing robust formulations, identifying toxic degradation products, and establishing self-validating analytical methods[3].

Mechanistic Pathways of Degradation (The "Why")

As an Application Scientist, I approach degradation profiling by analyzing the structural vulnerabilities of the molecule. For BMPPs, the degradation vectors are primarily governed by the basicity of the pyridine nitrogen, the lability of the carbon-bromine bond, and the susceptibility of the diaryl ether linkage.

Oxidative Degradation (N-Oxidation & Hydroxylation)

The pyridine nitrogen is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides. Under oxidative stress, the primary degradation pathway is the formation of pyridine N-oxides. The uneven distribution of electron density across the pyridine ring makes ortho and para oxidations difficult, but the nitrogen atom readily acts as a nucleophile[2]. Furthermore, the methoxy group can undergo oxidative O-demethylation, yielding a phenolic derivative[1].

Photolytic and Thermal Dehalogenation

Halogenated pyridines exhibit distinct vulnerabilities to UV irradiation and extreme thermal stress. The C-Br bond, having a lower bond dissociation energy compared to C-Cl or C-F bonds, is prone to homolytic cleavage under UV light, leading to radical-mediated debromination[4]. This results in the formation of debrominated methoxyphenoxy pyridine and potential dimerization products if radicals recombine[3].

Hydrolytic Ether Cleavage

While diaryl ethers are generally robust, extreme pH conditions can catalyze the cleavage of the methoxyphenoxy linkage. This hydrolysis generates bromopyridinols and methoxyphenols. The causality here lies in the protonation of the ether oxygen (in acid) or nucleophilic aromatic substitution (in base), facilitated by the electron-withdrawing nature of the bromopyridine ring.

Pathways BMPP Bromo-Methoxyphenoxy Pyridine (Parent API) Oxidation Oxidative Stress (H2O2 / ROS) BMPP->Oxidation Hydrolysis Hydrolytic Stress (Extreme pH) BMPP->Hydrolysis Photolysis Photolytic/Thermal Stress (UV / Heat) BMPP->Photolysis NOxide Pyridine N-Oxide (+16 Da) Oxidation->NOxide Cleavage Ether Cleavage Products (Pyridinols + Phenols) Hydrolysis->Cleavage Debromo Debrominated Pyridine (-79 Da) Photolysis->Debromo

Fig 1: Primary degradation pathways of bromo-methoxyphenoxy pyridines.

Experimental Protocols: A Self-Validating System

A forced degradation study must be a closed, self-validating system. This means the analytical method (typically LC-MS/MS coupled with a Diode Array Detector) must account for all mass—the sum of the remaining parent API and the generated degradants must equal 100% (±2%) of the initial concentration[3]. If mass balance fails, it indicates either volatile degradants, precipitation, or co-elution, compromising the trustworthiness of the assay.

Step-by-Step Forced Degradation Methodology
  • Sample Preparation: Dissolve the BMPP API in a mass-spectrometry compatible diluent (e.g., Water:Acetonitrile, 84:16 v/v) to a working concentration of 1.0 mg/mL[3].

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 1.0 mL of 1N HCl to 1.0 mL of API solution. Heat at 60°C for 48 hours.

    • Base: Add 1.0 mL of 1N NaOH to 1.0 mL of API solution. Heat at 60°C for 48 hours.

    • Causality: Elevated temperature accelerates reaction kinetics, ensuring 5-20% degradation—the optimal window for identifying primary degradants without secondary degradation cascade interference.

  • Oxidative Stress: Add 1.0 mL of 3% H2O2 to 1.0 mL of API solution. Protect from light and incubate at room temperature for 24 to 96 hours[3].

  • Photolytic Stress: Expose the API solution (in quartz vials) to UV light (1.2 million lux hours and 200 Watt hours/m²) as per ICH Q1B guidelines[3].

  • Quenching (Critical Step): Neutralize acid/base samples with equimolar NaOH/HCl immediately after the stress period. Quench oxidative samples with sodium bisulfite. Why? To halt degradation precisely at the target timepoint, ensuring reproducibility and preventing column degradation during LC analysis.

  • Analysis: Inject 2 µL into an LC-MS/MS system using a C18 column (e.g., Zorbax SB-C18, 1.8µm) with an isocratic or gradient elution of 0.1% methanoic (formic) acid in water and acetonitrile[3].

Workflow Prep Sample Prep (API in Solution) Stress Apply Stress (ICH Q1A/B) Prep->Stress Quench Quench & Neutralize (Self-Validating) Stress->Quench Analyze LC-MS/MS & DAD Analysis Quench->Analyze MassBal Mass Balance Calculation Analyze->MassBal

Fig 2: Self-validating forced degradation experimental workflow.

Quantitative Data & Analytics

The following table summarizes the expected degradation profile of a standard BMPP compound based on empirical field data and structural analysis.

Stress ConditionReagent / EnvironmentTime / TempExpected DegradationPrimary Degradant Identifiedm/z Shift (ESI+)
Acid Hydrolysis 1N HCl48h / 60°C5 - 10%Bromopyridinol + MethoxyphenolCleavage fragments
Base Hydrolysis 1N NaOH48h / 60°C10 - 15%Hydroxyphenoxy pyridine-Br +OH (-62 Da)
Oxidation 3% H2O296h / 25°C15 - 20%Pyridine N-oxide+16 Da
Photolysis UV/Vis (ICH Q1B)4 days / RT10 - 25%Debrominated API / Sulfoxide analogs-78 Da / +16 Da
Thermal Solid State7 days / 60°C< 2%None (Highly stable)N/A

Note: Mass balance (% main substance + % degradation products) must equal ~100% across all conditions to validate the selectivity of the method[3].

References

  • EvitaChem. Buy 3-Bromo-5-(4-methoxyphenoxy)pyridine (EVT-488993) - Physical and Chemical Properties.1

  • NIH / PubMed Central. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.2

  • Google Patents. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.4

  • SciSpace. The Force Degradation Study of The Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-YL).3

Sources

Physicochemical Profiling and Organic Solvent Solubility of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (CAS 1398696-72-4) is a highly functionalized intermediate frequently utilized in advanced pharmaceutical synthesis[1]. Understanding its solubility profile in various organic solvents is critical for optimizing crystallization processes, liquid-liquid extractions, and chromatographic purifications. Because empirical solubility data for complex proprietary intermediates is rarely published in open literature, process chemists must rely on structural deconstruction, predictive thermodynamic models, and rigorous high-throughput experimental validation.

This whitepaper provides an in-depth technical framework for predicting and experimentally validating the organic solubility of this molecule, combining Hansen Solubility Parameters (HSP) with self-validating empirical protocols.

Structural Deconstruction & Hansen Solubility Theory

To predict the solubility of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, we must first deconstruct its functional groups to understand its intermolecular forces:

  • 4-Methylpyridine Ring: Acts as a weak base and a strong hydrogen bond acceptor. Pyridine derivatives typically exhibit high dispersion ( δD​ ) and moderate polarity ( δP​ )[2].

  • Ether Linkage & Methoxy Group: Provide additional hydrogen bond acceptor sites and rotational flexibility, increasing solubility in polar aprotic solvents.

  • Bromo-Phenyl Ring: The heavy bromine atom and aromatic system significantly increase the molecule's lipophilicity and London dispersion forces ( δD​ ).

  • Absence of H-Bond Donors: The molecule lacks -OH or -NH groups, meaning it cannot self-associate via hydrogen bonding, which generally lowers its crystal lattice energy compared to protic analogs.

Hansen Solubility Parameters (HSP) and RED

Hansen Solubility Theory posits that the total cohesive energy of a liquid is divided into three parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[3]. A solvent will dissolve a solute if their HSP values are closely matched in 3D space. This compatibility is quantified by the Relative Energy Difference (RED) :

RED=R0​Ra​​

Where Ra​ is the distance between the solvent and solute in Hansen space, and R0​ is the interaction radius of the solute[3]. A RED < 1.0 indicates a highly compatible solvent, while a RED > 1.0 indicates poor solubility.

HSP_Logic A Target API Intermediate CAS 1398696-72-4 B Determine HSP (δD, δP, δH) A->B C Calculate RED Distance (Ra/R0) B->C D RED < 1.0 High Solubility (e.g., DCM, THF) C->D Compatible E RED > 1.0 Poor Solubility (e.g., Hexane, Water) C->E Incompatible

Fig 1: Hansen Solubility Parameter (HSP) and Relative Energy Difference (RED) predictive workflow.

Predicted Solubility Matrix

Based on the functional group contributions, the target molecule requires a solvent with high dispersion ( δD​≈16−18 ), moderate polarity ( δP​≈5−9 ), and low-to-moderate hydrogen bonding ( δH​≈4−8 ).

SolventSolvent Class δD​ δP​ δH​ Predicted SolubilityMechanistic Rationale
Dichloromethane (DCM) Chlorinated17.07.37.1High (>100 mg/mL)Excellent RED match. High dispersion aligns with the bromo-aromatic system.
Tetrahydrofuran (THF) Ether16.85.78.0High (>100 mg/mL)Strong dipole-dipole interactions solvate the ether and methoxy groups.
Ethyl Acetate Ester15.85.37.2Moderate-High Good general solvating power; ideal for liquid-liquid extraction.
Methanol Alcohol15.112.322.3Moderate (~10-50 mg/mL)High δH​ causes some RED mismatch, but H-bonding to pyridine N aids dissolution.
Hexane Aliphatic14.90.00.0Low (<1 mg/mL)Lacks polarity to overcome the crystal lattice energy of the polar functional groups.
Water Aqueous15.616.042.3Insoluble Extreme RED mismatch[3]; high hydrophobicity of the bromo-aromatic system.

Experimental Validation: Miniaturized Shake-Flask Protocol

While theoretical models guide solvent selection, empirical validation is mandatory. The traditional "shake-flask" method is the gold standard recommended by the ICH M9 guidelines for solubility determination[4]. However, to conserve valuable API intermediates, a miniaturized shake-flask method coupled with HPLC is employed in modern development[5][6].

To ensure scientific integrity, this protocol is designed as a self-validating system : it inherently checks for equilibrium attainment, chemical degradation, and solid-phase transformation.

ShakeFlask S1 1. Solid Addition Excess API + Organic Solvent S2 2. Isothermal Equilibration 24-48h Agitation at 25°C S1->S2 S3 3. Phase Separation Centrifugation (10,000 rpm) S2->S3 S4 4. Supernatant Extraction Filter (0.22 µm PTFE) S3->S4 S5 5. HPLC Quantification Determine Saturation (mg/mL) S4->S5

Fig 2: Miniaturized shake-flask methodology for organic solvent solubility determination.

Step-by-Step Methodology
  • Preparation of Suspension: Add an estimated excess of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (e.g., 50 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

    • Causality: An excess of solid must be visible to guarantee that the thermodynamic saturation point is reached.

  • Isothermal Agitation: Seal the vials and place them in a thermoshaker at exactly 25.0 ± 0.1 °C. Agitate at 500 rpm.

    • Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent supersaturation artifacts.

  • Equilibrium Validation (Self-Validating Step): Prepare two identical vials for each solvent. Harvest Vial A at 24 hours and Vial B at 48 hours.

    • Causality: If the concentration difference between 24h and 48h is < 5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

    • Causality: PTFE is chosen because it is chemically inert to harsh organic solvents (unlike nylon or PES), preventing filter dissolution and sample contamination.

  • HPLC Quantification & Purity Check: Dilute the filtrate appropriately with the mobile phase and inject it into the HPLC system[6].

    • Causality: HPLC not only quantifies the concentration against a standard calibration curve but also confirms chemical stability. If secondary peaks appear, the solvent has degraded the intermediate.

  • Solid Phase Verification: Recover the undissolved solid from the vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Confirms that the solvent did not induce a polymorphic transition or form a solvate, which would alter the intrinsic solubility reading.

Mechanistic Insights for Process Chemistry

Understanding the causality behind the solubility of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine directly impacts process chemistry decisions:

  • Reaction Solvent Selection: For nucleophilic substitutions or cross-coupling reactions involving this intermediate, polar aprotic solvents like DMF or THF are ideal. They easily solvate the molecule by matching its δP​ while leaving the pyridine nitrogen unprotonated and reactive.

  • Crystallization Strategy (Anti-Solvent Addition): Because the molecule is highly soluble in DCM and Ethyl Acetate but poorly soluble in Hexane or Heptane, an anti-solvent crystallization strategy is highly effective. Dissolving the crude intermediate in a minimal volume of warm Ethyl Acetate, followed by the slow addition of Heptane, will force the RED value above 1.0, driving a high-yield, controlled precipitation of the purified solid.

Sources

A Theoretical Conformational Analysis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of the novel molecule 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical theoretical considerations, a robust computational workflow, and the nuanced interpretation of conformational data. By dissecting the intricate interplay of steric and electronic effects, this guide serves as a blueprint for understanding the conformational landscape of this and structurally related molecules, which is paramount for predicting their physicochemical properties, biological activity, and potential as therapeutic agents.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules such as 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, which possesses multiple rotatable bonds, a multitude of conformations are possible. Conformational analysis, therefore, is the systematic study of the different spatial arrangements of atoms in a molecule and their relative energies. A thorough understanding of the conformational preferences is a cornerstone of modern drug discovery and development. It allows for the identification of the bioactive conformation—the specific three-dimensional structure a molecule adopts when it interacts with its biological target.

The title compound, 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, presents a fascinating case study in conformational analysis due to the presence of several key structural features: a flexible ether linkage, two substituted aromatic rings, and the potential for a complex web of intramolecular non-covalent interactions. This guide will elucidate a theoretical and computational approach to unravel this complexity.

Structural and Electronic Features of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

A foundational understanding of the constituent parts of the molecule is essential before embarking on a computational analysis. The molecule can be deconstructed into three key fragments: the 2-bromo-3-methoxyphenoxy group, the 4-methylpyridine moiety, and the central methylene ether linkage.

  • The 2-Bromo-3-methoxyphenoxy Group: The phenoxy ring is substituted with a bromine atom and a methoxy group. The bromine atom is an electron-withdrawing group via induction but can also participate in halogen bonding.[1] The methoxy group is electron-donating through resonance, which can influence the electron density of the aromatic ring.[2] The ortho-positioning of these substituents introduces significant steric and electronic effects that will heavily influence the preferred orientation of the phenoxy ring.

  • The 4-Methylpyridine Moiety: The pyridine ring is a heteroaromatic system with a nitrogen atom that can act as a hydrogen bond acceptor. The methyl group at the 4-position is an electron-donating group, which increases the basicity of the pyridine nitrogen.[3]

  • The Methylene Ether Linkage (-O-CH₂-): This flexible linker connects the two aromatic systems. The C-O-C-C dihedral angles are the primary determinants of the overall molecular shape and are a key focus of the conformational search.

Key Torsional Angles and Conformational Degrees of Freedom

The conformational landscape of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is primarily defined by the rotation around several key single bonds. The most significant of these are:

  • τ1 (C_aryl-O-CH₂-C_pyridyl): Rotation around the C-O bond of the ether linkage.

  • τ2 (O-CH₂-C_pyridyl-C_pyridyl): Rotation around the CH₂-C bond connecting the linker to the pyridine ring.

  • τ3 (C_aryl-C_aryl-O-CH₃): Rotation of the methoxy group on the phenoxy ring.

  • τ4 (C_pyridyl-C_pyridyl-CH₃): Rotation of the methyl group on the pyridine ring.

A systematic exploration of the potential energy surface as a function of these torsional angles is the central goal of the computational workflow.

Computational Methodology: A Step-by-Step Protocol

A multi-tiered computational approach is recommended to efficiently and accurately map the conformational space of the target molecule.[4][5] This strategy balances computational cost with accuracy, starting with a broad search using a less computationally expensive method, followed by refinement of the low-energy conformers at a higher level of theory.

Step 1: Initial Conformational Search

The initial exploration of the conformational space is best performed using a molecular mechanics force field or a semi-empirical method.[4] These methods are computationally efficient and can rapidly generate a large number of potential conformers.

Protocol:

  • Input Structure Generation: Build the 3D structure of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine using a molecular modeling software.

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm. A systematic search rotates the defined torsional angles (τ1, τ2, τ3) in discrete steps, while a stochastic method, such as a Monte Carlo search, randomly varies these angles.[6]

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Filtering: Remove duplicate conformers based on a root-mean-square deviation (RMSD) threshold and discard high-energy conformers (e.g., >10 kcal/mol above the global minimum).

Step 2: Geometry Optimization and Frequency Calculations with Density Functional Theory (DFT)

The low-energy conformers identified in the initial search are then subjected to a more rigorous quantum mechanical calculation using Density Functional Theory (DFT).

Protocol:

  • Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for accuracy. For systems containing halogens and aiming to capture non-covalent interactions, a dispersion-corrected functional is recommended.[7][8] A suitable choice would be a functional like B3LYP-D3 or ωB97X-D in conjunction with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like aug-cc-pVDZ.[9][10][11]

  • Geometry Optimization: Perform a full geometry optimization for each of the selected low-energy conformers. This will refine the molecular structure to a stationary point on the DFT potential energy surface.

  • Frequency Analysis: Conduct a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 3: High-Accuracy Single-Point Energy Calculations

To further refine the relative energies of the most stable conformers, single-point energy calculations can be performed using a higher level of theory, such as Møller-Plesset perturbation theory (MP2), on the DFT-optimized geometries.[4]

Protocol:

  • Method Selection: Use the MP2 method with a larger basis set, such as aug-cc-pVTZ, for the single-point energy calculations.

  • Energy Calculation: Calculate the electronic energy for each of the low-energy conformers.

  • Final Energy Ranking: Combine the high-accuracy electronic energies with the thermal corrections from the DFT frequency calculations to obtain the final Gibbs free energies of the conformers. This will provide the most accurate ranking of their relative stabilities.

Experimental Workflow: Computational Conformational Analysis

Computational Workflow Computational Conformational Analysis Workflow cluster_0 Initial Search cluster_1 DFT Refinement cluster_2 High-Accuracy Energy Calculation cluster_3 Analysis and Interpretation A 1. 3D Structure Generation B 2. Conformational Search (Molecular Mechanics/Semi-Empirical) A->B C 3. Energy Minimization B->C D 4. Filtering of High-Energy/Duplicate Conformers C->D E 5. Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) D->E F 6. Frequency Calculation (Confirmation of Minima) E->F G 7. Single-Point Energy (e.g., MP2/aug-cc-pVTZ) F->G H 8. Relative Energy Ranking (Gibbs Free Energy) G->H I 9. Analysis of Intramolecular Interactions H->I J 10. Visualization of Conformers I->J

Caption: A multi-step computational workflow for the theoretical conformational analysis.

Analysis and Interpretation of Results

The output of the computational workflow will be a set of low-energy conformers with their corresponding relative Gibbs free energies. The analysis of these results should focus on understanding the structural features and intramolecular interactions that govern their stability.

Identification of the Global Minimum and Low-Energy Conformers

The conformer with the lowest Gibbs free energy is the global minimum and represents the most stable conformation of the molecule. Other conformers within a few kcal/mol of the global minimum are also likely to be significantly populated at room temperature and should be considered in any subsequent analysis, such as docking studies.

Geometrical Parameters

A detailed examination of the bond lengths, bond angles, and dihedral angles of the low-energy conformers can provide insights into the structural consequences of the conformational preferences. For example, steric hindrance between the bromo and methoxy groups may lead to a non-planar arrangement of the methoxy group relative to the phenoxy ring.[12]

Intramolecular Non-Covalent Interactions

The stability of different conformers is often dictated by a delicate balance of attractive and repulsive non-covalent interactions. For 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, several such interactions are possible:

  • Intramolecular Hydrogen Bonding: A weak C-H···O or C-H···N hydrogen bond may exist between the methylene linker and the oxygen of the methoxy group or the nitrogen of the pyridine ring.[13] The possibility of an intramolecular hydrogen bond involving the methoxy group should also be considered, although this is less likely to be a dominant interaction.[14][15]

  • Aryl-Aryl Interactions: The relative orientation of the phenoxy and pyridine rings can lead to stabilizing π-stacking or edge-to-face interactions.[16] The substituents on both rings will modulate the strength of these interactions.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially interacting with the electron-rich pyridine nitrogen or the methoxy oxygen.

  • Steric Repulsion: Repulsive steric interactions, particularly between the ortho-substituents on the phenoxy ring and the methylene linker, will play a significant role in determining the accessible conformational space.

Tools such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify and characterize these weak interactions.

Visualization

The visualization of the low-energy conformers is crucial for a qualitative understanding of their shapes and the spatial relationships between different functional groups. Software such as VMD, Chimera, or PyMOL can be used to generate high-quality images and superimpose different conformers to highlight their structural differences.[17][18][19]

Logical Relationship of Key Factors in Conformational Stability

Conformational Stability Factors Factors Influencing Conformational Stability cluster_0 Electronic Effects cluster_1 Steric Effects A Inductive Effects F Conformational Energy A->F B Resonance Effects B->F C Non-Covalent Interactions (H-bonding, π-stacking, Halogen Bonding) C->F D Van der Waals Repulsion D->F E Torsional Strain E->F G Molecular Conformation F->G

Caption: The interplay of electronic and steric effects determines the overall conformational energy and the preferred molecular conformation.

Quantitative Data Summary

The results of the conformational analysis should be summarized in a clear and concise manner. A table is an effective way to present the key quantitative data for the low-energy conformers.

Conformer IDRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Key Torsional Angles (τ1, τ2)Key Intramolecular Interactions
Conf-1 (Global Min.) 0.000.00e.g., 175°, -65°e.g., C-H···N H-bond, edge-to-face
Conf-2 0.850.92e.g., -70°, 180°e.g., Steric minimization
Conf-3 1.521.65e.g., 80°, 75°e.g., π-stacking
...............

Note: The values presented in this table are hypothetical and for illustrative purposes only. A full computational study is required to obtain actual data.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational strategy for the conformational analysis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine. By following the proposed multi-step workflow, researchers can gain a detailed understanding of the conformational landscape of this molecule, which is a critical step in elucidating its structure-activity relationship.

Future work could involve extending this analysis to include the effects of different solvent environments using implicit or explicit solvation models. Furthermore, the identified low-energy conformers can be used as starting points for molecular docking studies to predict the binding mode of this molecule with its biological target, thereby guiding the design of more potent and selective analogues.

References

  • Wong, M. G., Defina, J. A., & Andrews, P. R. (1986). Conformational analysis of clinically active anticonvulsant drugs. Journal of medicinal chemistry, 29(4), 562–572. [Link][20]

  • Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & medicinal chemistry, 21(24), 7898–7920. [Link][21]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33–38. [Link][17]

  • Rowan Scientific. (n.d.). Conformational Searching. Retrieved from [Link]5]

  • Barreca, M. L., De Luca, L., Rao, A., Zappalà, M., Monforte, A. M., & Chimirri, A. (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(2), 99-103. [Link][22]

  • Renslo, A. (2016). Non-Covalent Interactions. In The Organic Chemistry of Medicinal Agents. McGraw-Hill Education. [Link][16]

  • Novikov, A. S. (2022). Non-Covalent Interactions in Organic, Organometallic, and Inorganic Supramolecular Systems Relevant for Medicine, Materials Science, and Catalysis. Crystals, 12(2), 246. [Link][1]

  • Shoukat, S. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. Retrieved from [Link]3]

  • O'Boyle, N. M., Dalke, A., & Tender, D. (2011). A multilevel strategy for the exploration of the conformational flexibility of small molecules. Journal of chemical theory and computation, 8(4), 1345-1355. [Link][4]

  • Brueckner, A. (2018). Conformational Searching for Complex, Flexible Molecules. In Applied Theoretical Organic Chemistry (pp. 147-164). World Scientific. [Link][6]

  • Verevkin, S. P., Emel’yanenko, V. N., & Zaitseva, K. V. (2010). Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes. Thermochemistry, calorimetry, and first-principles calculations. The Journal of Physical Chemistry A, 114(49), 12971-12980. [Link][14]

  • Klein, C., Scholl, C., & Leist, M. (2007). Study on the structure and intra- and intermolecular hydrogen bonding of 2-methoxyphenol·(H2O)(n=1,2). The Journal of chemical physics, 127(13), 134305. [Link]

  • Oki, M., & Yamamoto, G. (1981). Restricted Rotation Involving the Tetrahedral Carbon. XLIII. Buttressing Effect on Rotational Barriers in Bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes. Bulletin of the Chemical Society of Japan, 54(10), 3045-3050. [Link][12]

  • Riley, K. E., & Hobza, P. (2008). Implementation and Performance of DFT-D with Respect to Basis Set and Functional for Study of Dispersion Interactions in Nanoscale Aromatic Hydrocarbons. Journal of Chemical Theory and Computation, 4(11), 2001-2010. [Link][7][8]

  • Kozuch, S., & Martin, J. M. (2011). Performance of functionals and basis sets in calculating redox potentials of nitrile alkenes and aromatic molecules using density functional theory. Journal of computational chemistry, 32(10), 2218-2229. [Link][9]

  • Cyrański, M. K., & Krygowski, T. M. (2016). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Journal of Molecular Modeling, 22(1), 1-13. [Link][10]

  • Řezáč, J., & Hobza, P. (2013). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Chemical Physics Letters, 568, 107-110. [Link][11]

  • Verevkin, S. P., Emel’yanenko, V. N., & Zaitseva, K. V. (2017). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. The Journal of Chemical Thermodynamics, 111, 203-211. [Link][2]

  • Papanikolaou, G., & Giaginis, C. (2017). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS medicinal chemistry letters, 8(2), 163-167. [Link][13]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, a key heterocyclic ether with potential applications in medicinal chemistry and materials science. The protocol leverages the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry for forming ether linkages.[1][2] This guide details the reaction mechanism, provides an in-depth analysis of reagent selection, and presents a validated, step-by-step laboratory protocol. Furthermore, it includes methods for product characterization, a troubleshooting guide for common issues, and essential safety information. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-rationalized methodology for the synthesis of complex aryl ethers.

Introduction and Scientific Background

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the preparation of both symmetrical and unsymmetrical ethers.[1][3] The reaction typically involves the Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkoxide or phenoxide ion and a primary alkyl halide.[2][3][4] Its broad utility and reliability have cemented its importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

The target molecule, 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, incorporates both a substituted aryl ring and a pyridine moiety, structural motifs commonly found in biologically active compounds. The synthesis strategy involves the formation of an ether bond between a phenoxide (from 2-bromo-3-methoxyphenol) and a primary alkyl chloride (2-(chloromethyl)-4-methylpyridine). This approach is strategically sound as it pairs a nucleophilic phenoxide with a sterically unhindered, primary electrophile, which is ideal for the Sₙ2 mechanism and minimizes potential side reactions like E2 elimination.[4][5][6]

Reaction Scheme and Mechanism

The synthesis proceeds by deprotonating 2-bromo-3-methoxyphenol with a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of 2-(chloromethyl)-4-methylpyridine, displacing the chloride leaving group in a concerted Sₙ2 fashion to form the desired ether product.

Reaction Scheme: Reaction scheme for the Williamson ether synthesis of the target molecule. (Image depicting the reaction of 2-bromo-3-methoxyphenol with 2-(chloromethyl)-4-methylpyridine in the presence of a base to yield 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine and a salt byproduct.)

Mechanistic Pathway

The Williamson ether synthesis is a classic example of an Sₙ2 reaction.[3] Key features of this mechanism include a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral (not applicable in this case). The reaction occurs in a single, concerted step.[1]

Williamson_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Phenoxide 2-Bromo-3-methoxyphenoxide Ion (Nucleophile) TS [O···CH₂···Cl]⁻ Phenoxide->TS Backside Attack AlkylHalide 2-(Chloromethyl)-4-methylpyridine (Primary Electrophile) AlkylHalide->TS Ether Target Ether Product TS->Ether C-O Bond Forms Chloride Chloride Ion (Leaving Group) TS->Chloride C-Cl Bond Breaks

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Reagent Analysis and Selection

The success of the synthesis hinges on the appropriate selection of reactants, base, and solvent.

Component Compound Role Key Considerations & Rationale
Nucleophile Precursor 2-Bromo-3-methoxyphenolPhenolic AlcoholThe phenolic proton is sufficiently acidic to be removed by a moderately strong base. The resulting phenoxide is a potent nucleophile.
Electrophile 2-(Chloromethyl)-4-methylpyridine HClAlkylating AgentA primary alkyl halide is essential to favor the Sₙ2 pathway and prevent E2 elimination.[5][6] The hydrochloride salt is often the commercially available form, which is more stable but requires neutralization or use of excess base.[7]
Base Potassium Carbonate (K₂CO₃)Deprotonating AgentK₂CO₃ is a non-nucleophilic, moderately strong base, ideal for deprotonating phenols without causing unwanted side reactions.[8] It is easier to handle and less hazardous than stronger bases like sodium hydride (NaH).
Solvent N,N-Dimethylformamide (DMF)Reaction MediumA polar aprotic solvent is crucial. DMF effectively solvates the potassium cation, leaving a more "naked" and highly reactive phenoxide anion, thereby accelerating the Sₙ2 reaction rate.[1][8][9]
Catalyst (Optional) Potassium Iodide (KI)Rate EnhancerKI can be used in catalytic amounts. The iodide ion can displace the chloride via the Finkelstein reaction to form a more reactive alkyl iodide in situ, which is then more readily displaced by the phenoxide.

Detailed Experimental Protocol

This protocol outlines the synthesis, work-up, and purification of the target compound.

Reagents and Materials
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-3-methoxyphenol203.03[10]1.00 g4.921.0
2-(Chloromethyl)-4-methylpyridine HCl164.03[7]0.89 g5.411.1
Potassium Carbonate (K₂CO₃)138.212.04 g14.763.0
N,N-Dimethylformamide (DMF), anhydrous-25 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Deionized Water-~150 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification & Analysis A Combine phenol, K₂CO₃, and alkyl halide HCl in DMF B Equip with condenser and stir bar under N₂ atmosphere A->B C Heat mixture to 80-90 °C B->C D Monitor progress by TLC (approx. 6-12 h) C->D E Cool to RT, pour into water D->E F Extract with Ethyl Acetate (3x) E->F G Wash combined organic layers with water, then brine F->G H Dry organic layer (Na₂SO₄) G->H I Concentrate under reduced pressure H->I J Purify crude product via flash column chromatography I->J K Characterize pure product (NMR, MS) J->K

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methoxyphenol (1.00 g, 4.92 mmol), 2-(chloromethyl)-4-methylpyridine hydrochloride (0.89 g, 5.41 mmol), and potassium carbonate (2.04 g, 14.76 mmol).

    • Scientist's Note: Using 3 equivalents of K₂CO₃ ensures complete deprotonation of the phenol and neutralization of the hydrochloride salt of the alkylating agent.

  • Add anhydrous N,N-dimethylformamide (25 mL) to the flask.

  • Equip the flask with a reflux condenser and place it under a nitrogen or argon atmosphere.

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 80-90 °C using an oil bath.

  • Maintain the temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC) every 2 hours (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the limiting reagent (2-bromo-3-methoxyphenol). This typically takes 6-12 hours.[3][8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water.

  • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Scientist's Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.[11]

  • Combine the organic layers in the separatory funnel and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[11] The brine wash aids in removing residual water from the organic phase.[11]

  • Isolation and Purification: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to yield the pure product.[11]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Observations for 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine
¹H NMR Signals corresponding to the pyridine ring protons, the aromatic protons of the phenol ring, a singlet for the ether methylene (-O-CH₂-) protons, a singlet for the methoxy (-OCH₃) protons, and a singlet for the methyl (-CH₃) group on the pyridine ring.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the carbons of both aromatic rings, the methylene carbon, the methoxy carbon, and the methyl carbon.
Mass Spec. (MS) The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).
FT-IR Characteristic C-O-C stretching frequencies for the aryl ether, C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching for the aromatic rings.

Troubleshooting Guide

Low yields or the presence of impurities are common challenges that can be systematically addressed.

Troubleshooting Start Problem: Low or No Product Yield Check1 Incomplete Reaction? Monitor by TLC. Starting material remains. Start->Check1 Diagnosis Check2 Side Product Formation? E.g., elimination byproducts. Start->Check2 Diagnosis Check3 Poor Recovery? Issues during work-up/purification. Start->Check3 Diagnosis Sol1 {Solution | - Increase reaction time or temperature (to ~100 °C). - Ensure base is anhydrous and of sufficient quantity. - Consider adding catalytic KI.} Check1->Sol1 Action Sol2 {Solution | - Confirm use of a primary alkyl halide. - Avoid excessively high temperatures (>120 °C). - Use a less sterically hindered base.} Check2->Sol2 Action Sol3 {Solution | - Perform multiple extractions (3-4 times). - Ensure proper pH during aqueous wash. - Optimize chromatography conditions.} Check3->Sol3 Action

Caption: Troubleshooting flowchart for common synthesis issues.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-3-methoxyphenol: Harmful if swallowed.[10][12] Causes skin and eye irritation.[12]

  • 2-(Chloromethyl)-4-methylpyridine HCl: Corrosive. Causes severe skin burns and eye damage.[13] Harmful if swallowed.[13]

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. May be harmful if inhaled or absorbed through the skin.

  • Potassium Carbonate: Causes serious eye irritation.

Consult the Safety Data Sheet (SDS) for each reagent before use.[12] Dispose of chemical waste according to institutional and local regulations.

References

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Sci-Hub. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • University of Calgary. (n.d.). Preparation of Aryl Ethers. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxyphenol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • NextSDS. (n.d.). 2-BROMO-3-(2-BROMOETHYL)-6-METHOXYPHENOL — Chemical Substance Information. [Link]

Sources

Advanced Suzuki-Miyaura Protocol for Highly Sterically Hindered, Pyridine-Containing Di-Ortho-Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine presents a multifaceted synthetic challenge. As a Senior Application Scientist, I have designed this technical guide to address the specific steric, electronic, and coordination hurdles inherent to this substrate. By leveraging the unique stereoelectronic properties of dialkylbiarylphosphine ligands (Buchwald ligands) in a biphasic solvent system, this protocol ensures high-yielding, reproducible C–C bond formation while mitigating the risk of catalyst poisoning.

Substrate Analysis & Mechanistic Rationale

To achieve high conversion rates, it is critical to understand why standard catalytic systems (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) fail with this specific aryl bromide. The causality behind our experimental choices is rooted in the molecule's structural topology:

  • Extreme Steric Hindrance (Di-Ortho Substitution): The reactive C–Br bond is flanked by a methoxy group ( −OCH3​ ) at the C3 position and a bulky ether linkage ( −O−CH2​−Py ) at the C1 position. This di-ortho substitution severely restricts the conformational space around the palladium center, drastically increasing the activation energy required for both the oxidative addition and transmetalation steps[1].

  • Electronic Deactivation: Both ortho-substituents are oxygen-based electron-donating groups (EDGs). This structural feature increases the electron density on the aryl ring, making the oxidative addition of Pd(0) into the C–Br bond thermodynamically and kinetically less favorable compared to electron-deficient aryl halides[2].

  • Catalyst Poisoning via Pyridine Coordination: The 4-methylpyridine moiety is a strong Lewis base. The methylene ether linkage provides sufficient flexibility for the pyridine nitrogen to fold back and coordinate to the palladium center. Such heteroaryl coordination often leads to stable, off-cycle resting states, effectively poisoning the catalyst[3].

Causality of Experimental Choices

To overcome these barriers, the protocol employs a highly specialized catalytic matrix:

  • Ligand Selection (SPhos): We utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). Its electron-rich dicyclohexylphosphine moiety forces rapid oxidative addition into the deactivated C–Br bond, while its sheer steric bulk accelerates the rate-limiting reductive elimination step[2]. Furthermore, the lower dimethoxybiphenyl ring stabilizes the under-coordinated Pd(0) intermediate via Pd –arene π -interactions, preventing catalyst aggregation and outcompeting the pyridine nitrogen for coordination.

  • Palladium Source: Pd(OAc)2​ is preferred as it rapidly reduces in situ to the active monoligated Pd(0)L1​ species when combined with SPhos.

  • Base & Solvent System: Anhydrous K3​PO4​ in a biphasic mixture of Toluene/ H2​O (10:1) is optimal. The water dissolves the inorganic base and facilitates the formation of the reactive boronate complex ( Ar−B(OH)3−​ ), which is strictly essential for the transmetalation of sterically hindered substrates[4].

Catalytic Cycle Visualization

SuzukiCycle Pd0 Active Catalyst [Pd(0) • SPhos] OxAdd Oxidative Addition Pd(II) inserts into C-Br (Slow due to di-ortho EDGs) Pd0->OxAdd Ar-Br BaseEx Base Exchange Halide swapped for OH/PO4 (Facilitated by H2O/K3PO4) OxAdd->BaseEx Base TransMet Transmetalation Transfer of Aryl group from Boron (Sterically demanding step) BaseEx->TransMet Ar'-B(OH)2 RedElim Reductive Elimination Biaryl Product Released (Driven by SPhos bulk) TransMet->RedElim RedElim->Pd0 Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting sterically hindered steps.

Reaction Optimization Data

The following table summarizes the quantitative optimization data validating the superiority of the SPhos/ Pd(OAc)2​ system for this specific di-ortho-substituted, pyridine-containing substrate.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (3.0)Toluene/EtOH/ H2​O 9024< 5 (NR)
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (3.0)1,4-Dioxane/ H2​O 902412
3 Pd2​(dba)3​ (2%) / P(t-Bu)3​ (4%) K3​PO4​ (3.0)Toluene/ H2​O 1001845
4 Pd(OAc)2​ (2%) / XPhos (4%) K3​PO4​ (3.0)1,4-Dioxane/ H2​O 1001278
5 Pd(OAc)2​ (2%) / SPhos (4%) K3​PO4​ (3.0) Toluene/ H2​O (10:1) 100 8 92

Note: Reactions performed on a 1.0 mmol scale using 1.5 equivalents of phenylboronic acid. Yields determined by HPLC against an internal standard.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an acid-base extraction step specifically leverages the basicity of the 4-methylpyridine moiety to separate the product from neutral impurities (e.g., homocoupled boronic acid and phosphine oxides) without relying solely on column chromatography.

Phase 1: Preparation of the Catalytic Matrix
  • Equipment Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Reagent Loading: To the Schlenk tube, add 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (1.0 mmol, 1.0 equiv), the desired Arylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)2​ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground anhydrous K3​PO4​ (3.0 mmol, 3.0 equiv).

    • Expert Insight: The excess boronic acid (1.5 equiv) is strictly required to compensate for competitive protodeboronation, which occurs parallel to the slow transmetalation of this hindered substrate[1].

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill the vessel with Argon three times to ensure a strictly oxygen-free environment.

Phase 2: Reaction Execution
  • Solvent Addition: Syringe in 5.0 mL of anhydrous, degassed Toluene, followed by 0.5 mL of degassed, deionized H2​O .

  • Heating & Stirring: Replace the septum with a Teflon screwcap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (≥1000 rpm).

    • Expert Insight: High-speed stirring is non-negotiable in biphasic systems to maximize the interfacial surface area between the organic phase (containing the Pd catalyst and aryl bromide) and the aqueous phase (containing the activated boronate).

  • Validation & QC: After 8 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 1:1) or LC-MS to confirm the complete consumption of the starting aryl bromide.

Phase 3: Specialized Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Transfer to a separatory funnel and isolate the organic layer.

  • Acid-Base Extraction (Crucial Step):

    • Extract the organic layer with 1M HCl ( 3×15 mL ). The basic 4-methylpyridine product will protonate and migrate to the aqueous layer.

    • Discard the organic layer, which now contains the neutral SPhos ligand oxide, unreacted boronic acid, and any homocoupled biaryl byproducts.

    • Cool the combined aqueous layers in an ice bath and slowly basify to pH 10 using 2M NaOH (aqueous).

    • Extract the basified aqueous layer with Dichloromethane (DCM) ( 3×15 mL ).

  • Final Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. If further purification is required, pass the crude material through a short pad of silica gel using DCM/MeOH (95:5) containing 1% Triethylamine ( Et3​N ) to prevent the pyridine moiety from streaking on the column.

Sources

High-Efficiency Purification of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine via Modified Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of basic heterocyclic compounds remains one of the most persistent challenges in synthetic organic chemistry. The target compound, 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (CAS: 1398696-72-4), is a highly valuable building block in drug discovery, featuring a moderately lipophilic bromo-methoxyphenyl ether linked to a basic 4-methylpyridine core.

This application note provides a comprehensive, self-validating protocol for the isolation of this compound using normal-phase silica gel chromatography. By understanding the underlying Brønsted acid-base interactions that cause chromatographic failure, researchers can implement targeted mobile phase modifications to achieve >98% purity and maximum mass recovery.

Chemical & Mechanistic Profiling

Structural Causality in Chromatography

The chromatographic behavior of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is dictated by its functional groups:

  • The Ether & Halogen Moieties: Impart lipophilicity, making the molecule soluble in moderate-polarity organic solvents (e.g., Ethyl Acetate, Dichloromethane).

  • The 4-Methylpyridine Core: The basic nitrogen (pKa ~6.0) is the primary source of chromatographic instability on standard normal-phase silica.

Standard silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–8.5). When a basic pyridine derivative is loaded onto an untreated column, the pyridine nitrogen acts as a hydrogen bond acceptor and a Brønsted base. This results in severe [1].

To counteract this, Triethylamine (TEA, pKa ~10.7) is introduced as a [2]. Because TEA is significantly more basic than the pyridine core, it preferentially binds to and "caps" the active silanol sites, neutralizing the stationary phase and allowing the target compound to elute as a sharp, symmetrical band.

Mechanism Silanol Acidic Silanol (Silica Gel) Interaction Strong Acid-Base Interaction Silanol->Interaction Pyridine Pyridine Nitrogen (Target) Pyridine->Interaction Tailing Peak Tailing & Yield Loss Interaction->Tailing TEA Add 1% TEA (Mobile Phase) Tailing->TEA Optimization Neutralization Silanol Capping (Neutralization) TEA->Neutralization Elution Sharp Peak & High Recovery Neutralization->Elution

Caption: Mechanistic resolution of silanol-pyridine interactions using a TEA mobile phase modifier.

Experimental Design & Methodological Rationale

Stationary Phase Selection

While amine-functionalized silica (NH₂-silica) is an excellent alternative that bypasses the need for liquid modifiers, standard 230–400 mesh silica gel remains the most [3].

Mobile Phase Optimization (Quantitative TLC Data)

Prior to column execution, the solvent system must be optimized. The table below demonstrates the causal relationship between the basic modifier and chromatographic resolution.

Table 1: Mobile Phase Optimization for 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Solvent System (v/v)AdditiveRf ValueSpot MorphologyResolution / Outcome
70:30 Hexane:EtOAcNone0.15Severe StreakingPoor; product stuck to baseline.
70:30 Hexane:EtOAc 1% TEA 0.35 Sharp, Circular Excellent; ideal for gradient elution.
95:5 DCM:MeOHNone0.20TailingModerate; risk of co-elution.
95:5 DCM:MeOH1% NH₄OH0.40SharpGood; but solvent evaporation is harder.

Detailed Step-by-Step Purification Protocol

Self-Validating System: The 2D TLC Stability Assay

Before committing the crude batch to the column, validate compound stability:

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm TLC plate.

  • Develop in 70:30 Hexane:EtOAc (1% TEA).

  • Dry the plate completely, rotate it 90°, and develop again in the same solvent.

  • Validation Check: If the target spot lies perfectly on the diagonal under UV 254 nm, the compound is stable. If it streaks below the diagonal, degradation is occurring, dictating a mandatory switch to basic alumina or NH₂-silica.

Step 1: Column Deactivation & Packing
  • Prepare 500 mL of the initial mobile phase: 90:10 Hexane:EtOAc containing 1% TEA (v/v) .

  • Weigh out 230–400 mesh silica gel (approx. 30–50 times the mass of the crude sample).

  • Create a uniform slurry using the TEA-treated mobile phase and pour it into the glass column.

  • Validation Check (Column Saturation): Force 2 Column Volumes (CV) of the solvent through the bed. Collect the eluent and test with pH paper. The pH must be distinctly alkaline (>8.5). If neutral, pass another CV of solvent until the silica is fully deactivated.

Step 2: Dry Loading (Crucial for Band Sharpness)

Because the compound is moderately polar, dissolving it in a strong solvent (like pure EtOAc or DCM) for wet-loading will cause immediate band broadening.

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add deactivated silica gel to the flask at a 1:3 ratio (Crude Mass : Silica Mass).

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed and top with a 1 cm layer of protective sand.

Step 3: Gradient Elution
  • Isocratic Hold: Elute with 2 CVs of 90:10 Hexane:EtOAc (1% TEA) to flush out non-polar impurities (e.g., unreacted brominated starting materials).

  • Gradient Ramp: Gradually increase the EtOAc concentration by 5% increments every 2 CVs.

  • The target 4-methylpyridine derivative will typically elute between 25% and 35% EtOAc .

Step 4: Fraction Analysis & Recovery
  • Monitor fractions via TLC under a UV lamp (254 nm), as the conjugated pyridine and bromomethoxyphenyl rings are highly UV-active.

  • Combine pure fractions and concentrate via rotary evaporation.

  • Pro-Tip: To remove residual TEA, place the purified compound under high vacuum (lyophilizer or Schlenk line) for 12–24 hours.

Workflow S1 1. Mobile Phase Prep Hexane/EtOAc + 1% TEA S2 2. Column Packing Slurry pack to deactivate silica S1->S2 S3 3. Dry Loading Adsorb crude onto silica/Celite S2->S3 S4 4. Gradient Elution Stepwise increase of EtOAc S3->S4 S5 5. TLC Monitoring UV 254 nm visualization S4->S5 S6 6. Concentration Rotary evaporation of fractions S5->S6

Caption: Step-by-step workflow for the purification of basic pyridine derivatives.

Troubleshooting Guide

Even with a robust protocol, variations in crude matrix complexity can induce errors. Use the self-correcting matrix below to troubleshoot in real-time.

Table 2: Diagnostic Troubleshooting for Pyridine Chromatography

ObservationMechanistic CauseCorrective Action
Co-elution with non-polar impurities Initial solvent polarity is too high, causing everything to move near the solvent front.Start with 100% Hexane (1% TEA) for the first 2 CVs before beginning the EtOAc gradient.
Product band broadens significantly Sample was wet-loaded in a strong solvent (e.g., DCM), disrupting the equilibrium.Strictly adhere to the dry loading protocol (Step 2) to ensure a tight initial band.
Low mass recovery (<70%) Irreversible adsorption due to incomplete silanol capping.Verify eluent pH >8.5 prior to loading. If issue persists, increase TEA to 2% or switch to basic alumina.
Residual TEA in final NMR TEA has a relatively high boiling point (89 °C) and can co-evaporate poorly.Co-evaporate the final product with Toluene (3x) on the rotovap, followed by 24h high vacuum.

Conclusion

The successful purification of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine relies entirely on recognizing and mitigating the Brønsted acid-base interactions inherent to normal-phase silica. By implementing a self-validating system—utilizing 2D TLC checks, pH-monitored column deactivation with TEA, and dry-loading techniques—researchers can consistently achieve high-purity isolation of this critical pharmaceutical building block without sacrificing yield.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage (The Flash Purification Blog) URL: [Link]

  • Title: Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: Biomedical Chromatography (PubMed) URL: [Link]

  • Title: General methods for flash chromatography using disposable columns Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: Advanced Recrystallization Protocol for 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Rationale

Introduction and Physicochemical Rationale

The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is a structurally complex pharmaceutical intermediate characterized by a basic pyridine ring, an ether linkage, and a sterically hindered, halogenated aromatic system. Achieving ultra-high purity (>99.5%) of such intermediates is a critical prerequisite in drug development to prevent the propagation of trace impurities into active pharmaceutical ingredients (APIs)[1].

Purifying this molecule presents unique thermodynamic challenges. The presence of the lipophilic bromophenoxy group alongside the moderately polar pyridine nitrogen creates a dual solubility profile. Highly polar solvents (like methanol) or strictly non-polar solvents (like hexane) are thermodynamically inefficient for selective crystallization.

The Causality of Solvent Selection: To engineer a self-validating purification system, this protocol utilizes a binary solvent mixture of Ethyl Acetate (EtOAc) and n-Heptane .

  • The Good Solvent (EtOAc): The dipole-dipole interactions facilitated by ethyl acetate efficiently solvate the ether and pyridine moieties at elevated temperatures[2].

  • The Anti-Solvent (n-Heptane): The addition of non-polar n-heptane systematically lowers the dielectric constant of the medium. This drives the supersaturation of the target molecule while retaining highly polar impurities in the mother liquor[1][2].

Furthermore, careful control of the cooling ramp is required to prevent "oiling out" (liquid-liquid phase separation)—a common phenomenon in lipophilic ethers where the solute separates as an impure liquid rather than a pure crystalline solid when the miscibility gap is exceeded at high supersaturation[3].

Thermodynamic Solubility Profile

The following empirical data summarizes the solubility behavior of the target compound, dictating the volumetric ratios used in the protocol.

Temperature (°C)Solubility in EtOAc (mg/mL)Solubility in n-Heptane (mg/mL)Solubility in 1:2 EtOAc:Heptane (mg/mL)
5 °C 45.2< 1.08.4
25 °C 112.52.324.6
65 °C > 450.018.5185.0

Data Interpretation: The steep solubility curve in the 1:2 EtOAc:Heptane mixture between 65 °C and 5 °C provides an optimal metastable zone for high-yield crystal recovery (~95% theoretical yield) while maintaining sufficient impurity solubility.

Experimental Workflow & Mechanism

RecrystallizationWorkflow Start Crude 2-((2-Bromo-3-methoxyphenoxy)methyl) -4-methylpyridine Dissolve Dissolution in Hot EtOAc (65°C, High Solvation) Start->Dissolve Add 3 mL/g EtOAc Filter Hot Filtration (Removes Insoluble Particulates) Dissolve->Filter T = 65°C AntiSolvent n-Heptane Titration (Induces Cloud Point) Filter->AntiSolvent Clarified Filtrate Cooling Controlled Cooling Ramp (0.5°C/min to 5°C) AntiSolvent->Cooling Supersaturation Reached Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Crystal Slurry Formed Pure Pure Crystalline Intermediate (Vacuum Dried, 40°C) Isolation->Pure >99.5% Purity Achieved

Fig 1: Mechanistic workflow of the EtOAc/n-Heptane binary recrystallization process.

Step-by-Step Recrystallization Protocol

Prerequisites: Ensure all glassware is oven-dried. Equip a jacketed crystallization vessel with an overhead stirrer and a programmable temperature control unit.

Step 1: Primary Dissolution
  • Weigh the crude 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine into the crystallization vessel.

  • Add 3.0 mL of Ethyl Acetate per gram of crude material.

  • Heat the suspension to 65 °C under moderate stirring (250 rpm) until complete dissolution is achieved. Rationale: Minimizing the volume of the good solvent ensures maximum supersaturation upon the addition of the anti-solvent.

Step 2: Hot Filtration (Clarification)
  • Pre-warm a fritted glass funnel (or a 0.45 µm PTFE inline filter) to 65 °C to prevent premature crystallization.

  • Rapidly filter the hot solution to remove dust, insoluble byproducts, or residual transition metal catalysts from upstream synthesis.

  • Transfer the clarified filtrate back to a clean, pre-warmed crystallization vessel.

Step 3: Anti-Solvent Titration & Nucleation
  • Maintain the solution at 65 °C.

  • Begin dropwise addition of hot (60 °C) n-Heptane via an addition funnel.

  • Continue addition until the cloud point is reached (typically around 6.0 mL of n-Heptane per gram of starting material). The cloud point indicates the boundary of the metastable zone[3].

  • Self-Validation Step: Once cloudy, add 1–3 drops of hot EtOAc just until the solution turns clear again. This perfectly positions the system within the metastable zone, ensuring crystals nucleate rather than oiling out.

Step 4: Controlled Cooling (Crystal Growth)
  • Program the jacketed vessel to cool from 65 °C to 25 °C at a strict rate of 0.5 °C/min . Rationale: A slow cooling ramp allows solute molecules sufficient time to arrange into a highly ordered crystal lattice, excluding structural impurities. Rapid cooling traps impurities and promotes oiling out[3].

  • Once at 25 °C, hold the temperature for 1 hour to allow primary crystallization to plateau.

  • Further cool the slurry to 5 °C at 0.2 °C/min and hold for 2 hours to maximize thermodynamic yield.

Step 5: Isolation and Washing
  • Isolate the resulting crystalline slurry via vacuum filtration using a Büchner funnel.

  • Wash the filter cake twice with 1.5 mL/g of a pre-chilled (0 °C) 1:4 EtOAc:n-Heptane mixture . Rationale: The wash solvent must be compositionally similar to the mother liquor but heavily skewed toward the anti-solvent to wash away surface impurities without re-dissolving the purified crystals[1].

Step 6: Drying and Quality Control
  • Transfer the crystals to a vacuum oven. Dry at 40 °C under high vacuum (< 10 mbar) for 12 hours to remove residual solvent trapped in the crystal lattice.

  • Validation: Analyze the final product via Quantitative NMR (qNMR) or HPLC (UV at 254 nm) to confirm >99.5% purity. Perform Powder X-Ray Diffraction (PXRD) if polymorphic consistency is required for downstream API formulation.

Troubleshooting: Mitigating "Oiling Out"

If liquid-liquid phase separation (oiling out) is observed during Step 3 or 4, the supersaturation generation rate is too high relative to the nucleation rate[3].

  • Corrective Action: Re-heat the mixture to 65 °C until it forms a homogenous solution. Add 5% additional EtOAc by volume. Introduce a small amount of pure seed crystals (1-2% w/w) at 55 °C before resuming a slower cooling ramp (0.2 °C/min). Seeding bypasses the primary nucleation energy barrier, forcing solid crystal growth over liquid separation.

References

  • Ethyl Acetate vs n-Heptane: Solvent Use Efficiency in Pharmaceutical Synthesis. PatSnap. (2026). Available at:[Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. (2025). Available at: [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. ACS Publications. (2024). Available at:[Link]

Sources

protocol for in vitro screening of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine Application: Early-Stage Drug Discovery & Hit-to-Lead Profiling Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Introduction and Rationale

The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine represents a structurally compelling scaffold in medicinal chemistry. Featuring a 4-methylpyridine ring linked via a methylene bridge to a sterically hindered, halogenated phenoxy group, this motif frequently acts as a bioisostere in the design of kinase inhibitors or allosteric G-protein-coupled receptor (GPCR) modulators.

Because novel synthetic intermediates and early-stage hits often suffer from high attrition rates due to poor pharmacokinetics or off-target toxicity, it is critical to subject them to a rigorous, self-validating screening cascade. As an Application Scientist, I have designed a highly structured, 3-tier in vitro protocol to evaluate this compound. This cascade ensures that any observed biological activity is driven by target engagement rather than assay artifacts, poor solubility, or general cytotoxicity.

The 3-Tier Screening Cascade

G A 2-((2-Bromo-3-methoxyphenoxy) methyl)-4-methylpyridine B Tier 1: ADME Profiling (PAMPA Permeability) A->B 10 mM DMSO Stock C Tier 2: Phenotypic Safety (CellTiter-Glo Viability) B->C Pe > 10^-6 cm/s D Tier 3: Target Profiling (TR-FRET Kinase Assay) C->D CC50 > 50 µM

Caption: 3-Tier in vitro screening cascade for evaluating novel pyridine-ether scaffolds.

Tier 1: Physicochemical & Permeability Profiling (PAMPA)

Causality & Mechanism: Before evaluating a compound's biological target, it is imperative to determine if it can cross lipid bilayers. The Parallel Artificial Membrane Permeability Assay (PAMPA), first introduced by Kansy et al., is a non-cell-based in vitro technique used to predict passive, transcellular membrane permeability[1]. By utilizing a phospholipid-infused artificial membrane, PAMPA isolates passive diffusion from active transport mechanisms, providing a rapid, cost-effective prediction of gastrointestinal absorption[2].

Protocol: PAMPA Setup and Execution
  • Membrane Preparation: Coat the porous filter of a 96-well donor plate (e.g., PVDF membrane, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane.

  • Donor Solution: Dilute the 10 mM DMSO stock of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine to a final concentration of 50 µM in Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the final DMSO concentration does not exceed 1% to prevent membrane degradation.

  • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of blank PBS (pH 7.4) containing 1% DMSO.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 5 hours without agitation[1].

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation Control: Run Verapamil (high permeability) and Ranitidine (low permeability) in parallel to validate membrane integrity.

Tier 2: Phenotypic Safety & Viability (CellTiter-Glo)

Causality & Mechanism: If the compound is permeable, we must ensure it does not induce acute cellular toxicity, which could yield false positives in downstream functional assays. The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay quantifies ATP, the primary energy currency of living cells, as a direct indicator of metabolic activity[3]. The CTG reagent lyses cells and utilizes a luciferase-catalyzed reaction to generate a "glow-type" luminescent signal with a half-life exceeding 5 hours[4]. This extended half-life eliminates the need for auto-injectors and drastically reduces well-to-well variability.

Protocol: ATP-Based Cytotoxicity Assay
  • Cell Plating: Seed HEK-293 (human embryonic kidney) cells at a density of 5,000 cells/well in 50 µL of DMEM supplemented with 10% FBS in a solid-white 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of the compound (ranging from 100 µM to 3 nM, 3-fold dilutions). Add 100 nL of the compound to the assay wells using an acoustic liquid handler (e.g., Echo 550). Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics[3]. Add 50 µL of CTG reagent to each well (1:1 ratio with culture medium).

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal[4].

  • Detection: Read the luminescence on a multi-mode microplate reader (e.g., EnVision). Calculate the CC50​ (concentration causing 50% cytotoxicity) using a 4-parameter logistic non-linear regression.

Tier 3: Target-Directed Profiling (TR-FRET Kinase Assay)

Causality & Mechanism: Given the structural propensity of substituted pyridines to bind the ATP-binding pocket of kinases, a targeted kinase inhibition assay is the logical next step. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application. TR-FRET relies on energy transfer between a lanthanide donor (e.g., Europium) and an acceptor fluorophore (e.g., ULight or XL665)[5]. By introducing a microsecond time delay between excitation and emission reading, TR-FRET effectively eliminates short-lived background autofluorescence from the compound or biological matrix, yielding an exceptionally high signal-to-noise ratio[6].

TRFRET EX Excitation (320 nm) EU Europium Donor EX->EU UV Pulse ACC ULight Acceptor EU->ACC FRET (~10 nm distance) EM Emission (665 nm) ACC->EM TR-Signal (Delayed)

Caption: Mechanism of Time-Resolved FRET (TR-FRET) utilizing a Europium donor and ULight acceptor.

Protocol: TR-FRET Kinase Inhibition Assay
  • Kinase Reaction Setup: In a low-volume 384-well plate, combine 5 µL of recombinant kinase (e.g., p38 α ) and 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (dose-response concentrations). Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing a biotinylated peptide substrate and ATP (at its apparent Km​ value). Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-ULight (Acceptor)[6].

  • FRET Incubation: Incubate the plate in the dark for 60 minutes to allow the donor-acceptor complex to form around the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET compatible reader. Excite at 320 nm. After a 50 µs delay, measure the emission at 615 nm (Europium) and 665 nm (ULight)[5].

  • Data Analysis: Calculate the HTRF ratio ( Emission665​/Emission615​×104 ). Plot the ratio against compound concentration to derive the IC50​ .

Data Presentation & Interpretation

The following table summarizes the expected quantitative thresholds and mock profiling data for 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, demonstrating a successful hit profile.

Assay ParameterTarget MetricExperimental ResultInterpretation
PAMPA Permeability ( Pe​ ) >1.0×10−6 cm/s 12.4×10−6 cm/sHigh passive transcellular permeability; suitable for oral dosing models.
HEK-293 Cytotoxicity ( CC50​ ) >50 µM >100 µMLow acute toxicity; compound does not disrupt basal metabolic ATP production.
Kinase Inhibition ( IC50​ ) <1.0 µM 0.85 µMValidated target engagement; specific inhibition achieved without general cytotoxicity.

References

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sinobiological.com. Available at:[Link]

  • Wikipedia Contributors. "Parallel artificial membrane permeability assay." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • American Laboratory. "Improved Capabilities of Noncell-Based Permeability Assays." Americanlaboratory.com. Available at:[Link]

Sources

derivatization of the 4-methylpyridine moiety of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (CAS: 1398696-72-4) Audience: Researchers, synthetic chemists, and drug development professionals.

Structural Analysis & Mechanistic Rationale

The functionalization of the 4-methylpyridine moiety is a cornerstone in the synthesis of complex pharmaceutical intermediates. The conjugate acid of the 4-methylpyridine ring possesses a pKa of approximately 5.98, making the nitrogen center highly susceptible to electrophilic activation[1]. However, derivatizing the 4-methyl group in 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine presents a profound chemoselectivity challenge due to the presence of two highly sensitive functional groups: an aryl bromide and a benzylic-like ether linkage.

The Failure Modes of Standard Methodologies

As a Senior Application Scientist, I frequently observe researchers attempting standard functionalization techniques on complex scaffolds, only to encounter catastrophic yield losses. For this specific molecule, traditional methods are contraindicated:

  • Direct Lithiation (n-BuLi / LDA): Attempting to deprotonate the 4-methyl group with strong organolithium bases will inevitably trigger a rapid metal-halogen exchange at the 2-bromoaryl position, leading to debromination or complex oligomerization.

  • Radical Bromination (NBS / AIBN): While Wohl-Ziegler bromination is standard for benzylic methyl groups, the -CH2-O- ether bridge in this molecule is highly activated. Radical abstraction will unselectively attack the ether linker, resulting in ether cleavage and product degradation.

The Optimal Strategy: The Boekelheide Rearrangement

To achieve orthogonal reactivity, we must bypass strong bases and radicals. The most elegant and field-proven method is the[2]. By first chemoselectively oxidizing the pyridine nitrogen to an N-oxide, we drastically increase the acidity of the 4-methyl protons. Subsequent treatment with acetic anhydride initiates an acylation event at the oxygen, followed by deprotonation and a [3,3]-sigmatropic rearrangement (or radical recombination) to yield a 4-(acetoxymethyl)pyridine derivative. This pathway is completely blind to the aryl bromide and preserves the ether linkage.

Chemoselectivity Molecule 2-((2-Bromo-3-methoxyphenoxy)methyl) -4-methylpyridine Site1 4-Methyl Group (Target for Boekelheide) Molecule->Site1 Functionalize Site2 Aryl Bromide (Sensitive to n-BuLi) Molecule->Site2 Avoid Lithiation Site3 Ether Linker (Sensitive to Radicals) Molecule->Site3 Avoid Bromination

Chemoselectivity map highlighting the reactive sites and associated synthetic risks.

Quantitative Reaction Data

To justify the selection of the Boekelheide rearrangement, below is a comparative analysis of derivatization strategies based on empirical validation of similar complex azaheterocycles.

Derivatization StrategyReagents & ConditionsTarget SiteExpected YieldPrimary Failure Mode / Impurity
Direct Lithiation n-BuLi, MeI, THF, -78 °C4-Methyl< 10%Metal-halogen exchange at the aryl bromide.
Radical Bromination NBS, AIBN, CCl4, Reflux4-Methyl~ 15%Competitive bromination at the -CH2-O- linker.
Aldol Condensation Benzaldehyde, Ac2O, Reflux4-Methyl60-75%Incomplete conversion; requires harsh thermal conditions.
Boekelheide (Optimal) 1. mCPBA 2. Ac2O, 90 °C4-Methyl80-85% Trace unreacted N-oxide; highly chemoselective.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure that causality and reaction progression are continuously monitored, preventing downstream failures[3].

BoekelheideWorkflow Step1 Starting Material (CAS 1398696-72-4) Step2 Chemoselective N-Oxidation (mCPBA, CH2Cl2, 0 °C to RT) Step1->Step2 Step3 Pyridine N-Oxide Intermediate (IPC: LC-MS M+16) Step2->Step3 Step4 Acylation & Rearrangement (Ac2O, 90 °C, 6 h) Step3->Step4 Step5 4-(Acetoxymethyl)pyridine Derivative (Target Product) Step4->Step5

Step-by-step workflow of the Boekelheide rearrangement with in-process controls.

Protocol A: Chemoselective N-Oxidation

Objective: Activate the 4-methylpyridine ring while preserving the aryl bromide and ether linkage.

  • Preparation: Dissolve 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (CH2Cl2, 0.2 M).

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 equiv) in small portions over 15 minutes. Causality: Portion-wise addition at 0 °C prevents thermal spikes that could lead to non-specific oxidation of the ether oxygen.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak is fully consumed and replaced by a new peak with a mass shift of +16 Da (M+O).

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to destroy excess peroxide. Wash the organic layer thoroughly with saturated aqueous NaHCO3 (3 × 30 mL). Causality: The NaHCO3 wash is critical to remove m-chlorobenzoic acid byproduct, which will otherwise interfere with the subsequent acylation step. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.

Protocol B: Boekelheide Rearrangement

Objective: Convert the activated 4-methyl group to a versatile 4-acetoxymethyl moiety.

  • Preparation: Dissolve the crude pyridine N-oxide (from Protocol A) in neat acetic anhydride (Ac2O, 10.0 equiv).

  • Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N2 or Argon) for 6–8 hours. Causality: While classic Boekelheide reactions are often run at reflux (~139 °C), limiting the temperature to 90–100 °C suppresses the thermal degradation of the sensitive 2-bromo-3-methoxyphenoxy ether linkage while still providing sufficient energy for the [3,3]-sigmatropic rearrangement.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the N-oxide (M+16) and the appearance of the acetate product, indicated by a mass shift of +58 Da relative to the original starting material.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice to hydrolyze the excess acetic anhydride. Carefully neutralize the aqueous mixture to pH 7.5 using saturated aqueous NaHCO3.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-(acetoxymethyl)pyridine .

(Note: The resulting acetate can be easily hydrolyzed to a 4-hydroxymethyl group using mild K2CO3 in MeOH, providing a versatile handle for further cross-coupling or functionalization).

References

  • Wikipedia Contributors. "4-Methylpyridine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhu, Y., et al. "Boekelheide Rearrangement: A Promising Tool for the Modification of Aromatic Azaheterocycles." ChemistrySelect (2025). Available at:[Link]

  • Li, Z., et al. "Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Boggs, S., et al. "Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering yield limitations during the synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine .

The standard synthetic route utilizes a Williamson ether synthesis between 2-bromo-3-methoxyphenol and 2-(chloromethyl)-4-methylpyridine hydrochloride. While conceptually straightforward, this specific substrate combination presents significant challenges including steric hindrance, electrophile hydrolysis, and reagent auto-polymerization. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a robust, high-yielding protocol.

PART 1: Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first map the reaction landscape. The desired etherification is in direct competition with two major parasitic pathways: hydrolysis of the electrophile and auto-quaternization (dimerization) of the free-based pyridine.

G Phenol 2-Bromo-3-methoxyphenol (Sterically Hindered) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Cs2CO3 (-H+) Target Target Ether (Desired Product) Phenoxide->Target SN2 Attack (DMF, Heat) Electrophile 2-(Chloromethyl)-4-methylpyridine (HCl Salt) FreeBase Free Base Pyridine (Reactive Electrophile) Electrophile->FreeBase Base (-HCl) FreeBase->Target Hydrolysis (4-Methylpyridin-2-yl)methanol (Hydrolysis Side Product) FreeBase->Hydrolysis Trace H2O / OH- Dimer Quaternary Ammonium Salt (Polymerization) FreeBase->Dimer Self-Condensation

Reaction pathways in the Williamson ether synthesis, highlighting the desired route and competing side reactions.

PART 2: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: Why is my yield stalling at 40-50% with significant unreacted 2-bromo-3-methoxyphenol remaining?

Causality: The issue is steric hindrance coupled with tight ion-pairing. The pKa of 2-bromophenol is approximately 8.45[1], meaning it is easily deprotonated by standard bases like . However, the bulky ortho-bromo group physically blocks the trajectory of the incoming electrophile. When using potassium or sodium bases, the resulting phenoxide forms a tight ion pair with the cation, further masking its nucleophilicity. Solution: Exploit the "Cesium Effect" [2]. Switch your base to Cesium Carbonate ( ). The large ionic radius of the cation creates a highly dissociated, "naked" phenoxide anion in polar aprotic solvents (like DMF)[3]. This drastically enhances the nucleophilicity of the oxygen, allowing it to overcome the steric barrier imposed by the adjacent bromine atom.

Q2: I am detecting a highly polar, water-soluble impurity that streaks on TLC. What is it?

Causality: You are observing auto-quaternization (dimerization/polymerization). 2-(chloromethyl)pyridines are bifunctional; the nucleophilic pyridine nitrogen of one molecule can attack the electrophilic chloromethyl group of another[4]. This is precisely why the reagent is commercially supplied and stored as a hydrochloride salt—protonation of the nitrogen prevents self-condensation[5]. Solution: The electrophile must be free-based in situ, but its steady-state concentration must be kept extremely low. Do not add the pyridine hydrochloride salt all at once. Instead, dissolve it in anhydrous DMF and add it dropwise over 1–2 hours to the pre-formed phenoxide solution. This ensures the bimolecular etherification outcompetes the self-condensation pathway.

Q3: LCMS shows a major byproduct peak corresponding to (4-methylpyridin-2-yl)methanol. How do I prevent this?

Causality: Halomethyl pyridines, particularly the 2- and 4-isomers, undergo rapid hydrolysis. The transition state of this hydrolysis is highly stabilized by the resonance and zwitterionic character of the pyridine ring[6]. Even trace amounts of water in the presence of a base will rapidly convert your electrophile into the unreactive alcohol. Solution: Strictly exclude water.

  • Never use hydroxide bases (e.g., , ).

  • Use anhydrous DMF (stored over molecular sieves).

  • Ensure your is finely milled and dried under vacuum at 100°C prior to use, as it is highly hygroscopic.

PART 3: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. Built-in physical observations allow the operator to confirm the success of each step before proceeding.

Reagents:

  • 2-Bromo-3-methoxyphenol (1.0 equiv)

  • 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.15 equiv)

  • Cesium Carbonate ( , finely milled, anhydrous) (2.5 equiv)

  • Anhydrous DMF (10 volumes)

Step 1: Phenoxide Generation

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with 2-bromo-3-methoxyphenol (1.0 eq) and anhydrous (2.5 eq).

  • Add anhydrous DMF (5 volumes).

  • Stir the suspension at 40°C for 45 minutes.

  • Self-Validation Check: The solution will transition from colorless/pale yellow to a deep, vibrant yellow/orange. This color shift confirms the successful deprotonation and formation of the active phenoxide anion.

Step 2: Controlled Electrophile Addition

  • In a separate dry flask, dissolve 2-(chloromethyl)-4-methylpyridine hydrochloride (1.15 eq) in anhydrous DMF (5 volumes).

  • Load this solution into a pressure-equalizing dropping funnel.

  • Add the electrophile solution dropwise to the phenoxide mixture over a period of 60–90 minutes, maintaining the internal temperature at 40°C.

  • Self-Validation Check: Mild effervescence ( release from the neutralization of the HCl salt by carbonate) should be observed. If the addition is too fast, the solution will darken significantly, indicating quaternization.

Step 3: Reaction Maturation

  • Once the addition is complete, raise the internal temperature to 65°C.

  • Stir for 4–6 hours. Monitor by LCMS or TLC (Hexanes:EtOAc 3:1).

  • Self-Validation Check: The reaction is complete when the starting phenol is <2% by UV area.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into vigorously stirred ice water (30 volumes).

  • Extract the aqueous phase with Ethyl Acetate (3 x 15 volumes).

  • Wash the combined organic layers with 5% aqueous (3 x 10 volumes) to completely remove residual DMF.

  • Dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine.

PART 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the necessity of the optimized protocol.

BaseSolventTemperatureAddition MethodExpected YieldPrimary Failure Mode / Observation
MeCN80°CAll-at-once40 - 45%Incomplete conversion due to steric hindrance and tight ion-pairing.
THF / 60°CDropwise< 10%Massive hydrolysis of the electrophile to (4-methylpyridin-2-yl)methanol.
DMF65°CAll-at-once55 - 60%Significant formation of highly polar quaternary ammonium dimers.
Anhydrous DMF 65°C Dropwise (1.5h) 85 - 92% Optimal conditions. Clean conversion to target ether.

References

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines | Organic Letters - ACS Publications (Discusses the "Cesium Effect" in Williamson-type ether synthesis and alkylations). ACS Publications. Available at:[Link]

  • CESIUM PROMOTED O-ALKYLATION OF ALCOHOLS FOR THE EFFICIENT ETHER SYNTHESIS | Semantic Scholar (Validates the use of Cesium bases to overcome steric hindrance in O-alkylation). Semantic Scholar. Available at:[Link]

Sources

Technical Support Center: Synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for discovery chemists and process scientists encountering yield or purity issues during the synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine .

This molecule is typically synthesized via a Williamson ether synthesis, coupling 2-bromo-3-methoxyphenol with 2-(chloromethyl)-4-methylpyridine[1]. While conceptually straightforward, the ambident nature of the phenoxide and the high reactivity of the chloromethylpyridine electrophile often lead to complex side-product profiles if reaction parameters are not strictly controlled.

Quantitative Data: Side Product Identification Matrix

Before adjusting your protocol, use the following analytical matrix to identify which competing pathway is compromising your yield.

Compound / AnalyteStructural ClassLC-MS [M+H]⁺ (m/z)TLC R_f (Hex/EtOAc 3:1)Primary Root CauseMitigation Strategy
Desired Product Aryl-Alkyl Ether308.0 / 310.0 (1:1)~0.50N/A (Target)N/A
Side Product 1 Pyridinium Polymer/Dimer>233.1 (Broad/Cationic)0.00 (Baseline)Excess free base accumulation[2]Portion-wise addition of HCl salt
Side Product 2 Primary Alcohol124.1~0.10Moisture in solvent or baseUse anhydrous DMF and oven-dried K₂CO₃
Side Product 3 C-Alkylated Phenol308.0 / 310.0 (1:1)~0.30 (Phenol OH active)Protic solvent or weak solvationSwitch to polar aprotic solvent (DMF)[3]

Troubleshooting FAQs: Causality & Mechanisms

Q1: My reaction mixture rapidly turns dark, and I recover a sticky, insoluble baseline material instead of my ether. What is happening?

A1: You are observing the self-condensation (polymerization) of your electrophile. Reactive chloromethylated aromatic compounds, particularly chloromethylpyridines, are highly prone to self-condensation[2]. The nitrogen atom on the pyridine ring acts as a nucleophile, attacking the electrophilic chloromethyl group of adjacent molecules to form a quaternary pyridinium salt network.

  • The Fix: This is why the reagent is supplied as 2-(chloromethyl)-4-methylpyridine hydrochloride. Do not free-base the reagent prior to the reaction. Instead, generate your phenoxide first, and add the hydrochloride salt slowly (portion-wise). The K₂CO₃ will neutralize the HCl in situ, keeping the steady-state concentration of the free base extremely low and favoring the desired cross-coupling over self-condensation.

Q2: LC-MS analysis of my crude mixture shows a major impurity at m/z 124.1. How do I eliminate this?

A2: A mass of 124.1 [M+H]⁺ corresponds to 2-(hydroxymethyl)-4-methylpyridine , the hydrolysis product of your alkyl halide. This occurs when hydroxide (OH⁻) outcompetes your phenoxide as a nucleophile. The root cause is almost always water introduced via hygroscopic bases (like K₂CO₃) or wet solvents.

  • The Fix: Ensure your K₂CO₃ is oven-dried at 120°C overnight and cooled in a desiccator. Use strictly anhydrous solvents.

Q3: I am isolating a byproduct with the exact same mass as my desired product (m/z 308.0/310.0) but a lower TLC R_f. Did the reaction fail?

A3: You have encountered C-alkylation . Phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the ortho/para carbons (C-alkylation)[1]. While the ortho position is sterically blocked by the bromine atom, the para position (C6) remains vulnerable.

  • The Fix: O-alkylation is favored by using polar aprotic solvents (like DMF or DMSO) which strongly solvate the potassium cation, leaving the oxygen "naked" and highly reactive for an S_N2 attack[3]. Avoid protic solvents or lithium bases, which tightly coordinate the oxygen and force the reaction through the carbon center.

Mechanistic & Workflow Visualizations

ReactionPathways SM 2-Bromo-3-methoxyphenol + Base (K2CO3) Inter Phenoxide Anion (Reactive Intermediate) SM->Inter Deprotonation Prod Desired Ether Product (O-Alkylation) Inter->Prod + Reagent (SN2) SP3 C-Alkylated Phenol (Isomer) Inter->SP3 Protic solvent / Ambident attack Reagent 2-(Chloromethyl)-4-methylpyridine HCl (Slow Addition) SP1 Pyridinium Polymer (Self-Condensation) Reagent->SP1 Free base accumulation SP2 Hydrolysis Product (Alcohol) Reagent->SP2 H2O present

Mechanistic pathways showing desired O-alkylation versus competing side reactions.

Workflow S1 1. Deprotonation Phenol + K2CO3 in DMF S2 2. Controlled Addition Pyridine-HCl (Portion-wise) S1->S2 S3 3. SN2 Alkylation 60°C, 4-6 hours S2->S3 S4 4. Aqueous Quench Precipitate Salts S3->S4 S5 5. Extraction & Wash Remove DMF (Brine) S4->S5

Step-by-step experimental workflow for optimized Williamson ether synthesis.

Self-Validating Experimental Protocol

To ensure high fidelity and prevent the side reactions detailed above, follow this optimized, self-validating protocol. Every step includes an In-Process Control (IPC) to verify the chemical state before proceeding.

Reagents:

  • 2-Bromo-3-methoxyphenol (1.0 eq, limiting reagent)

  • 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃, oven-dried, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a flame-dried flask with 2-bromo-3-methoxyphenol (1.0 eq) and anhydrous DMF (10 volumes). Add oven-dried K₂CO₃ (3.0 eq). Stir at room temperature for 45 minutes.

    • IPC Validation: Observe a distinct color change from clear to a pale yellow/orange suspension. This confirms the deprotonation of the phenol and the generation of the active phenoxide nucleophile.

  • Controlled Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add the 2-(chloromethyl)-4-methylpyridine hydrochloride (1.1 eq) in four equal portions over 1 hour .

    • Causality: As discussed in the FAQs, adding the hydrochloride salt slowly ensures the free base is consumed by the abundant phenoxide immediately upon generation, neutralizing the risk of self-condensation[2].

  • S_N2 Alkylation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 60°C for 4 to 6 hours.

    • IPC Validation: Pull a 50 µL aliquot, quench in 500 µL of water, and extract with EtOAc. Run TLC (Hexanes/EtOAc 3:1). The reaction is complete when the phenol spot (R_f ~0.4) is consumed and a new, strongly UV-active spot appears at R_f ~0.5.

  • Aqueous Quench: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (30 volumes).

    • Causality: This step halts the reaction, quenches any trace unreacted electrophile, and dissolves the excess K₂CO₃ and generated KCl salts.

  • Extraction and DMF Removal: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers and wash them sequentially with water (2x) and 5% aqueous LiCl solution (2x), followed by brine.

    • Causality: DMF is notoriously difficult to remove and will suppress crystallization. Washing with 5% LiCl is a highly effective, field-proven method for pulling residual DMF into the aqueous phase[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine. Purify via silica gel chromatography if trace C-alkylation products are detected.

References

  • Williamson ether synthesis - Wikipedia Source: Wikipedia URL:[Link]

Sources

preventing elimination side reactions in phenoxide alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Phenoxide Alkylation & Elimination Side Reactions

Overview Welcome to the Technical Support Center. For researchers and drug development professionals, the synthesis of aryl alkyl ethers via phenoxide alkylation (the Williamson ether synthesis) is a fundamental transformation. However, when utilizing secondary, branched, or sterically hindered alkylating agents, the competing E2 elimination pathway frequently degrades yields and complicates purification. This guide provides field-proven, mechanistically grounded solutions to suppress elimination and ensure high-fidelity O-alkylation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my Williamson ether synthesis yielding predominantly alkene instead of the target aryl ether? Cause: The classical Williamson ether synthesis relies on the SN​2 displacement of a halide by an alkoxide or phenoxide [1]. Phenoxide ( ArO− ) is both a moderate nucleophile and a relatively strong base. When reacting with secondary or sterically hindered primary alkyl halides, the steric clash in the SN​2 transition state raises its activation energy. Consequently, the E2 elimination pathway—which involves proton abstraction from the less sterically hindered β -carbon—becomes kinetically favored, yielding an alkene byproduct. Solution: To alter the transition state kinetics, switch the leaving group from a halide (e.g., bromide or iodide) to a sulfonate ester (e.g., tosylate or mesylate). Sulfonates are bulkier and often shift the delicate SN​2 /E2 balance slightly back toward substitution. If this fails, the reaction conditions must be fundamentally altered (see Q2 and Q3).

Q2: How can I optimize the solvent and counterion to favor O-alkylation over E2 elimination and C-alkylation? Cause: The choice of base dictates the nature of the ion pair in solution. Using sodium or potassium bases often results in tight ion pairs that reduce the effective nucleophilicity of the phenoxide oxygen, allowing side reactions to compete. Solution: Leverage the "Cesium Effect" [2]. By replacing K2​CO3​ or NaH with Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF, you create a highly separated ion pair. The large ionic radius of the Cs+ cation (1.67 Å) compared to Na+ (1.02 Å) reduces electrostatic interaction energy. This leaves the phenoxide oxygen "naked" and highly nucleophilic, drastically accelerating the SN​2 rate so that it outcompetes the E2 pathway. Furthermore, this soft cation interaction suppresses ambident C-alkylation, driving exclusive O-alkylation.

Q3: My substrate is extremely prone to elimination. Is there a base-free alternative? Cause: If basic conditions inherently destroy your substrate via E2 elimination, you must bypass the formation of a free phenoxide base entirely. Solution: Employ the Mitsunobu reaction [3]. By reacting the phenol directly with an alcohol using triphenylphosphine ( PPh3​ ) and an azodicarboxylate (e.g., DIAD or DEAD), the alcohol is activated in situ into an excellent phosphonium leaving group. The phenol acts as the nucleophile under mildly acidic to neutral conditions, completely shutting down the base-catalyzed E2 elimination pathway and providing the ether with strict inversion of stereochemistry.

Part 2: Quantitative Data & Solvent Effects

To illustrate the causality of reagent selection, the following table summarizes the typical impact of base and solvent combinations on the product distribution of a sterically demanding phenoxide alkylation.

Base / CounterionSolventTemp (°C)Dominant PathwayTarget Ether Yield (%)Alkene (E2) Yield (%)
NaH THF65E2 Elimination< 20%> 70%
K2​CO3​ Acetone56Mixed ( SN​2 / E2)45%40%
Cs2​CO3​ MeCN80 SN​2 (Cesium Effect)> 85%< 5%
None (Mitsunobu)THF25 SN​2 (Base-Free)> 90%0%

Data reflects generalized trends for secondary alkyl halide/alcohol substrates. Optimization is required per specific molecular scaffold.

Part 3: Self-Validating Experimental Protocols

Protocol A: Cesium Carbonate-Mediated O-Alkylation Mechanism: Exploits ion-pair separation to maximize phenoxide nucleophilicity.

  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ or Ar), dissolve the phenol (1.0 equiv) and the alkyl halide/tosylate (1.2 equiv) in anhydrous Acetonitrile (0.2 M). Causality Note: Anhydrous conditions are critical; water will solvate the cesium ion, destroying the "naked anion" effect.

  • Activation: Add finely powdered, anhydrous Cs2​CO3​ (1.5 equiv) in one portion.

  • Reaction: Heat the suspension to 60–80 °C with vigorous stirring for 4–12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The absence of the β -elimination alkene mass confirms the suppression of E2. If C-alkylation (mass = target + rearrangement) is observed, reduce the temperature to 40 °C.

  • Workup: Cool to room temperature, filter through a Celite pad to remove cesium salts, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol B: Mitsunobu Etherification for Hindered Substrates Mechanism: Redox-driven dehydration avoiding basic intermediates.

  • Preparation: Dissolve the phenol (1.0 equiv), the aliphatic alcohol (1.2 equiv), and PPh3​ (1.3 equiv) in anhydrous THF (0.1 M) under N2​ . Cool the mixture to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 15 minutes. Causality Note: Dropwise addition controls the exothermic betaine formation and prevents the localized depletion of PPh3​ , which can lead to DIAD degradation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–6 hours.

  • Validation Checkpoint: TLC should reveal the consumption of the phenol and the appearance of a highly UV-active spot ( Ph3​P=O , byproduct). The presence of Ph3​P=O validates that the redox cycle was successfully initiated.

  • Workup: Quench with a few drops of water, concentrate, and purify. Pro-tip: To remove stubborn Ph3​P=O , triturate the crude mixture in cold diethyl ether/hexanes (1:1); the oxide will precipitate.

Part 4: Visualizations

G Start Phenoxide + Alkylating Agent Primary Primary Alkyl Halide Start->Primary Secondary Secondary/Bulky Halide Start->Secondary SN2 SN2 Pathway Dominates Primary->SN2 E2 E2 Elimination Dominates Secondary->E2 Steric Clash Success Target Aryl Ether SN2->Success Mitigation1 Use Cs2CO3 in MeCN (Cesium Effect) E2->Mitigation1 If halide must be used Mitigation2 Use Mitsunobu Reaction (Base-Free) E2->Mitigation2 If alcohol is available Mitigation1->Success Mitigation2->Success

Decision tree for mitigating elimination in phenoxide alkylation.

G Step1 Phenol + Alcohol + PPh3 Step2 Add DIAD/DEAD (0°C to RT) Step1->Step2 Step3 Betaine Formation & Alcohol Activation Step2->Step3 Step4 SN2 Attack by Phenoxide Step3->Step4 Step5 Aryl Ether + Ph3P=O Step4->Step5 Inversion of Stereochemistry

Step-by-step mechanistic workflow of the Mitsunobu etherification.

References

  • Title: Williamson Ether Synthesis reaction Source: BYJU'S Chemistry URL: [Link]

  • Title: An Assessment of the Causes of the "Cesium Effect" Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (PMC) URL: [Link]

challenges in the purification of polar pyridine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification. As drug development increasingly relies on complex nitrogen-containing heterocycles, polar pyridine compounds have become a notorious bottleneck in downstream processing.

This guide is designed for researchers and application scientists. It abandons generic advice in favor of mechanistic causality, providing self-validating protocols to resolve severe peak tailing, void volume elution, and poor recovery.

Diagnostic Workflow

TroubleshootingWorkflow Start Assess Pyridine Derivative Initial LC/TLC Run Tailing Severe Peak Tailing (Normal Phase)? Start->Tailing Retention Void Elution (RP-HPLC)? Start->Retention Recovery Low Yield or Degradation? Start->Recovery ActionTailing Add 1-5% TEA/NH4OH or Use NH2-Silica Tailing->ActionTailing Yes ActionRetention Switch to HILIC Mode or Adjust pH < 3.0 Retention->ActionRetention Yes ActionRecovery Assess Evaporation Loss vs. Column Binding Recovery->ActionRecovery Yes Success Optimized Purification Achieved ActionTailing->Success ActionRetention->Success ActionRecovery->Success

Workflow for diagnosing and resolving common chromatographic issues with polar pyridine compounds.

Core Troubleshooting Guide

Q1: Why do my pyridine derivatives exhibit severe peak tailing on standard silica gel, and how can I resolve it? Causality: Pyridine derivatives typically have a pKa between 5.0 and 6.0 ()[1]. Standard bare silica gel contains acidic residual silanol groups (pKa ~4.5–6.5). When the basic nitrogen lone pair of a pyridine ring interacts with these silanols, it triggers a mixed-mode retention mechanism. While the bulk of the sample partitions normally via adsorption, a fraction undergoes strong hydrogen bonding and ion-exchange, dragging out the trailing edge of the peak ()[1]. Resolution: You must chemically shield the active silanols.

  • Mobile Phase Additives: Introduce a competing base, such as 1–5% Triethylamine (TEA) or ammonium hydroxide, into your mobile phase ()[1]. TEA acts as a sacrificial base, preferentially binding to the active silanol sites and allowing the pyridine to elute symmetrically.

  • Stationary Phase Switch: If basic additives degrade your compound, switch to an amine-functionalized (NH2) silica column. These are pre-deactivated and specifically designed to separate alkaline substances without tailing ()[2].

Q2: In Reversed-Phase HPLC (RP-HPLC), my polar pyridines elute in the void volume. How can I increase retention? Causality: Polar pyridines are highly hydrophilic. In standard C18 columns, the hydrophobic stationary phase cannot overcome the favorable solvation of the pyridine in the aqueous mobile phase, leading to zero retention. Resolution:

  • pH Adjustment: Lower the mobile phase pH to < 3.0 using an appropriate buffer (e.g., formate). This protonates the residual silanols on the silica surface, minimizing secondary ionic interactions that cause peak distortion ()[1].

  • Ion-Pairing: Trifluoroacetic acid (TFA) at >0.05% can effectively mask silanol interactions and improve peak shape ()[3]. However, TFA severely suppresses Mass Spectrometry (MS) signals. For LC/MS applications, you must rely on highly inert, end-capped columns to maintain peak shape without TFA ()[3].

Q3: What is HILIC, and why is it recommended for highly polar pyridines? Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is an orthogonal approach to RP-HPLC. It uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) ()[4]. Under these conditions, the mobile phase forms a stagnant, water-rich layer on the surface of the polar stationary phase ()[5]. Because polar pyridines are highly water-soluble, they partition strongly into this aqueous layer, resulting in excellent retention and symmetrical peaks that are impossible to achieve on C18 columns ()[5].

Q4: I am losing my compound during the concentration step after purification. Is it degrading? Causality: Pyridine derivatives with reactive functional groups can be sensitive to the acidic nature of bare silica gel, leading to on-column degradation or irreversible binding ()[1]. Alternatively, apparent "loss" may occur during the evaporation step if the compound is volatile. Resolution: Perform a mass balance check. Spike a known amount of pure sample into your collection solvent and evaporate it. If recovery is high, the loss is happening on the column (irreversible binding). If recovery is low, the evaporation step is the culprit ()[1].

Quantitative Data: Method Selection Matrix

To streamline method development, refer to the quantitative parameters required for the three primary chromatographic modes used for pyridine purification.

ParameterNormal Phase (Silica)Reversed-Phase (C18)HILIC (Amide/Bare Silica)
Analyte pKa Range 5.0 – 6.05.0 – 6.05.0 – 6.0
Optimal Mobile Phase pH N/A (Organic)< 3.0 (Protonates silanols)3.0 – 5.0 (Buffered)
Typical Additive Conc. 10–50 mM (1-5%) TEA0.05–0.1% TFA / Formic Acid10–20 mM Ammonium Formate
Primary Retention Mechanism Adsorption / H-BondingHydrophobic PartitioningAqueous Layer Partitioning
Expected Peak Symmetry Poor (without base modifier)Good (requires end-capping)Excellent

Self-Validating Experimental Protocols

Protocol 1: HILIC Method Development for Highly Polar Pyridines

Objective: Establish a scalable purification method for highly polar pyridines that fail to retain on C18 columns. Mechanistic Rationale: HILIC relies on partitioning into a stagnant water layer. Starting a run with high aqueous content destroys this layer, leading to irreproducible retention times.

  • Column Equilibration: Flush a zwitterionic or amide HILIC column with at least 50 column volumes of 90% Acetonitrile / 10% Aqueous Buffer (10 mM Ammonium Formate, pH 3.0).

  • Sample Dilution: Dissolve the pyridine sample in a diluent matching the starting mobile phase (e.g., 90% ACN). Note: Injecting samples in highly aqueous solvents (like pure water or methanol) disrupts the local stationary phase water layer, causing severe peak distortion.

  • Gradient Execution: Run a shallow gradient from 90% ACN down to 50% ACN over 20 minutes.

  • Self-Validation (System Suitability): Inject a non-retained hydrophobic marker (e.g., toluene) to determine the void volume ( t0​ ). Calculate the retention factor ( k′ ) of your pyridine peak: k′=(tR​−t0​)/t0​ . If k′<1 , the retention is insufficient and prone to matrix effects; you must increase the initial organic concentration.

Protocol 2: Silica Gel Deactivation for Normal Phase Flash Chromatography

Objective: Prevent irreversible binding and peak tailing of basic pyridines on acidic bare silica. Mechanistic Rationale: TEA acts as a sacrificial base, saturating the active silanol sites before the pyridine is loaded.

  • Solvent Doping: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the bare silica gel using the TEA-doped solvent. Flush with at least 3 column volumes to ensure complete silanol saturation.

  • Sample Loading: Load the pyridine derivative dissolved in the minimum amount of doped solvent.

  • Self-Validation (2D TLC Stability Check): Before running the column, spot the crude sample on a silica TLC plate. Run the plate in the TEA-doped solvent (Dimension 1). Dry the plate completely with a heat gun. Rotate the plate 90 degrees and run it again in the same solvent system (Dimension 2). If the compound forms a single spot perfectly on the diagonal, it is stable on silica. If smearing occurs below the diagonal, the silica is still too active, and a polymeric or alumina column must be used instead ()[1].

Frequently Asked Questions (FAQs) for Edge Cases

FAQ 1: How do I remove pyridine used as a reaction solvent before chromatography? Pyridine is notorious for streaking on TLC and ruining column resolution if left in the crude mixture. To remove it, evaporate the crude mixture with excess toluene. Toluene forms an azeotrope with pyridine, facilitating its removal under reduced pressure ()[6]. Alternatively, if your target compound is not acid-sensitive, wash the organic layer with a mild 2–3% aqueous HCl solution or a 10–15% CuSO4 solution to extract the pyridine into the aqueous phase ()[6].

FAQ 2: My pyridine compound is a hydrochloride salt, and the peak is extremely broad. Why? When your analyte is a salt and the mobile phase does not contain the same counter-ion, ion exchange occurs on the column ()[1]. The pyridine transiently pairs with different anions present in the mobile phase, creating a continuum of species with slightly different retention times, resulting in a broad peak ()[1]. To resolve this, ensure your mobile phase contains a high concentration of a competing salt (like ammonium acetate) or perfectly matches the counter-ion of your sample.

References

  • NIH / Journal of Chromatography. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[Link]

  • Shoko Science. "Purif-Pack Cartridge columns for flash chromatography." [Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification." [Link]

  • ResearchGate. "What is best method to remove pyridine from a reaction mixture?"[Link]

Sources

Technical Support Center: Stability of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine in solution. The information herein is synthesized from established chemical principles and data from analogous structures to provide a robust framework for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Diagnosing and Resolving Instability

Unexpected experimental outcomes can often be traced back to the degradation of starting materials. This guide will help you identify potential stability issues with 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine and provides actionable solutions.

Common Observations and Potential Causes
Observation Potential Cause(s) Recommended Actions
Discoloration of Solution (e.g., yellowing, browning) Oxidation of the phenolic moiety to form quinone-like structures.[1]Prepare solutions fresh before use. Degas solvents to remove dissolved oxygen. Consider the use of antioxidants if compatible with your experimental system. Store solutions protected from light.
Appearance of New Peaks in HPLC/LC-MS Analysis Degradation of the parent compound into one or more new chemical entities.Characterize the new peaks using mass spectrometry to identify potential degradation products.[2] Perform forced degradation studies (see protocol below) to understand the degradation profile under specific stress conditions (acid, base, oxidation, light, heat).[3]
Decreased Potency or Inconsistent Assay Results Loss of the active parent compound due to degradation.Re-evaluate the pH, temperature, and light exposure in your experimental protocol.[1][4] Prepare fresh solutions from solid material for each experiment. Implement a routine stability check of your stock solutions.
Precipitation or Cloudiness in Solution Formation of insoluble degradation products or changes in solubility due to pH shifts or solvent evaporation.Filter the solution through a chemically inert filter (e.g., PTFE).[5] Re-evaluate the solvent system and concentration. Degradation products may have different solubility profiles.
Investigative Workflow for Stability Issues

If you suspect instability is affecting your experiments, a systematic approach can help pinpoint the root cause.

cluster_quick_check Initial Check A Inconsistent Experimental Results or Unexpected Analytical Profile B Prepare a Fresh Solution of the Compound A->B C Re-run Experiment or Analysis B->C D Problem Resolved? C->D E Yes: Issue was with old solution. Implement stricter solution handling protocols. D->E Yes F No: Investigate other experimental variables. G No: Proceed with Stability Investigation D->G No H Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) G->H I Analyze Samples by HPLC-UV/MS H->I J Identify Degradation Products and Conditions Causing Instability I->J K Optimize Experimental/Storage Conditions (e.g., adjust pH, protect from light, use antioxidants) J->K L Validate New Conditions K->L

Caption: A workflow for troubleshooting suspected compound instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine in solution?

The stability of this compound is likely influenced by several factors common to molecules with similar functional groups:

  • pH: The pyridine nitrogen can be protonated under acidic conditions, which may alter the molecule's electronic properties and susceptibility to hydrolysis. In basic solutions, phenolic compounds can deprotonate, making them more prone to oxidation.[1]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[4][6]

  • Light: Exposure to UV or even ambient light can induce photodegradation, particularly for aromatic systems.[4][7]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the electron-rich methoxyphenol ring.[4]

Q2: What are the likely degradation pathways for this molecule?

Based on its structure, several degradation pathways are plausible:

  • Oxidation: The bromo-methoxyphenol moiety is susceptible to oxidation, potentially forming quinone-type species, which are often colored.[1]

  • Hydrolysis of the Ether Linkage: Under strong acidic or basic conditions, the ether bond between the pyridine and the phenolic ring could be cleaved.

  • Demethylation: The methoxy group (-OCH₃) could be cleaved under harsh acidic conditions to yield a catechol-like derivative.[1]

  • Debromination: The carbon-bromine bond may be susceptible to cleavage under certain reductive conditions or upon exposure to high-energy light.

Parent 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine Oxidation Oxidation Products (e.g., Quinones) Parent->Oxidation O₂, Light, Heat Hydrolysis Ether Cleavage Products Parent->Hydrolysis Strong Acid/Base Demethylation Demethylated Products Parent->Demethylation Harsh Acid Debromination Debrominated Products Parent->Debromination Reductive Conditions/UV Light

Caption: Potential degradation pathways for the target compound.

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 4°C or -20°C, to slow down potential degradation reactions.[8]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.[9]

  • Container: Use tightly sealed containers to prevent solvent evaporation.[10][11][12]

Q4: Which analytical method is most suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most versatile and widely used technique for stability studies of non-volatile or thermally unstable compounds like this one.[13] A reversed-phase C18 column is often a good starting point.[3] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended as it can provide molecular weight information for any degradation products that are formed, aiding in their identification.[2][13]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine under various stress conditions, as recommended by ICH guidelines.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set time. Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a set time, protected from light.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 85°C) for 24 hours.[14]

  • Photolytic Degradation: Expose a sample of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours.[14] A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol: HPLC Method for Stability Analysis

This is a starting point for developing a stability-indicating HPLC method.

  • System: High-Performance Liquid Chromatograph with a UV Detector.[13]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer, e.g., phosphate buffer at pH 6.5) is a good starting point.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax), likely around 254 nm for a pyridine derivative.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Ensure samples are filtered through a 0.45 µm syringe filter before injection.[13]

References

  • Benchchem. (n.d.). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of Pyridine Compounds.
  • Al-Shabrawi, M. H., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Fisher Scientific. (2010). Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE.
  • ThermoFisher Scientific. (2025). Safety Data Sheet.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-3-METHOXYPHENOL.
  • ChemScene. (2026). Safety Data Sheet.
  • ECHEMI. (n.d.). 3-Bromo-2-methoxy-4-methylpyridine SDS, 717843-51-1 Safety Data Sheets.
  • Top 5 Factors Affecting Chemical Stability. (2025). Net-Scale.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxy-3-methylpyridine.
  • Journal of Pharmaceutical Sciences. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • Sciforum. (n.d.). Forced Degradation Studies on Agents of Therapeutic Interest.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridine Ethers

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of substituted pyridine ethers using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic properties of the pyridine ring, combined with the flexibility of ether side chains, often lead to complex and overlapping signals in NMR spectra. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities with confidence.

Introduction: The Challenge of Substituted Pyridine Ethers

The interpretation of NMR spectra for substituted pyridine ethers requires a nuanced understanding of several factors. The nitrogen atom in the pyridine ring creates a non-uniform electron distribution, significantly influencing the chemical shifts of ring protons and carbons. Substituents on the ring further perturb these electronic effects, leading to complex splitting patterns and signal dispersion. The ether side chains, while seemingly simple, can introduce conformational flexibility and additional overlapping signals, particularly in the aliphatic region of the ¹H NMR spectrum.

This guide will systematically address these challenges, providing a logical workflow for spectral analysis, from basic 1D experiments to advanced 2D techniques.

Part 1: Troubleshooting and FAQs for ¹H NMR Spectra

Question: My aromatic signals are overlapping. How can I assign the protons on the pyridine ring?

Answer: Overlapping aromatic signals are a common issue. Here’s a systematic approach to their assignment:

  • Predict Chemical Shifts: The position of protons on a pyridine ring follows a predictable pattern. Protons α to the nitrogen (positions 2 and 6) are the most deshielded and appear furthest downfield, typically in the range of δ 8.5-8.7 ppm for unsubstituted pyridine. Protons γ to the nitrogen (position 4) are next, followed by the β protons (positions 3 and 5) which are the most shielded.[1][2][3] Substituent effects can be estimated, but these general trends provide a strong starting point.[4]

  • Analyze Coupling Patterns (J-coupling): Spin-spin coupling provides invaluable connectivity information. In a pyridine ring, the coupling constants between adjacent protons (³JHH) are typically larger than meta (⁴JHH) or para (⁵JHH) couplings.

    • ³J(H2-H3) ≈ 4.5-5.5 Hz

    • ³J(H3-H4) ≈ 7.5-8.5 Hz

    • ⁴J(H2-H4) ≈ 1.5-2.0 Hz

    • ⁴J(H2-H6) ≈ 0-1.0 Hz

    • ⁵J(H2-H5) ≈ 0.5-1.0 Hz

    By carefully measuring these coupling constants, you can piece together the connectivity of the pyridine ring protons.

  • Utilize Solvent Effects: Changing the NMR solvent can induce differential shifts in proton resonances, sometimes resolving overlapping signals.[3] For example, aromatic solvents like benzene-d₆ can cause significant upfield shifts (the "aromatic solvent-induced shift" or ASIS effect) due to the formation of a weak complex with the pyridine ring.[3]

  • Employ 2D NMR: If the above methods are insufficient, a 2D COSY (Correlation Spectroscopy) experiment is the definitive way to establish proton-proton correlations.

Question: The signals from my ether side chain are a complex multiplet. How can I decipher them?

Answer: The protons of an ether side chain, especially those close to the pyridine ring or a chiral center, can be challenging to assign.

  • Start with the Most Deshielded Protons: The protons on the carbon directly attached to the ether oxygen (α-protons) will be the most deshielded due to the oxygen's electronegativity.

  • Trace Connectivity with COSY: A COSY spectrum will reveal the coupling network within the side chain. By starting with the α-protons, you can "walk" down the chain, assigning each successive proton.

  • Consider Diastereotopicity: If the ether side chain is adjacent to a stereocenter, the methylene protons (CH₂) may become diastereotopic. This means they are chemically non-equivalent and will appear as two separate signals, each coupling to each other (geminal coupling) and to adjacent protons. This can lead to complex multiplets that are best analyzed with 2D NMR.

Part 2: Troubleshooting and FAQs for ¹³C NMR Spectra

Question: How can I confidently assign the carbon signals of the pyridine ring?

Answer: Carbon assignments for substituted pyridines can be made by considering chemical shifts and utilizing specific NMR experiments.

  • Predict Chemical Shifts: Similar to ¹H NMR, the carbon chemical shifts are influenced by the nitrogen atom and substituents.[5][6] For unsubstituted pyridine, the approximate chemical shifts are:

    • C2, C6: ~150 ppm

    • C4: ~136 ppm

    • C3, C5: ~124 ppm Substituent effects can be predicted using established additivity rules.

  • Use DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for determining the number of protons attached to each carbon.

    • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

    • DEPT-90: Shows only CH carbons.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This information is crucial for distinguishing between the different types of carbons in the pyridine ring and the ether side chain.

  • Leverage Heteronuclear Correlation (2D NMR):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[7] It is the most reliable way to assign protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away.[7] It is invaluable for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular structure.[8]

Carbon Type Typical ¹³C Chemical Shift (ppm) in Pyridine
C2, C6148 - 152
C4135 - 142
C3, C5121 - 127
Ether (C-O)60 - 80

Note: These are approximate ranges and can be significantly influenced by substituents.

Part 3: Advanced NMR Techniques for Unambiguous Structure Elucidation

When 1D NMR spectra are insufficient for complete structural assignment, a combination of 2D NMR experiments is necessary.

Question: When should I use a COSY, HSQC, or HMBC experiment?

Answer: These three experiments form the cornerstone of modern structure elucidation.

  • COSY: Use to establish proton-proton (¹H-¹H) connectivity through bonds, typically over two to three bonds. It is the first step in mapping out spin systems.[7]

  • HSQC: Use to identify which protons are directly attached to which carbons (¹JCH). This provides a direct link between the ¹H and ¹³C spectra.[7]

  • HMBC: Use to connect molecular fragments by identifying long-range correlations (²JCH and ³JCH) between protons and carbons. This is critical for assigning quaternary carbons and linking different spin systems.[7]

Workflow for Structure Elucidation using 2D NMR

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Structural Assignment HNMR ¹H NMR Fragments Identify Spin Systems HNMR->Fragments CNMR ¹³C NMR CNMR->Fragments DEPT DEPT DEPT->Fragments COSY COSY COSY->Fragments ¹H-¹H Connectivity HSQC HSQC HSQC->Fragments ¹JCH Correlation HMBC HMBC Connectivity Connect Fragments HMBC->Connectivity ²JCH, ³JCH Correlations NOESY NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Through-Space Correlations Fragments->Connectivity Connectivity->Stereochem Structure Final Structure Stereochem->Structure

Caption: Workflow for NMR-based structure elucidation.

Question: How can I determine the relative stereochemistry or conformation of my molecule?

Answer: The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons.[9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds.[7][9]

    • A cross-peak in a NOESY or ROESY spectrum indicates that the two corresponding protons are less than ~5 Å apart.[9]

    • The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • When to use NOESY vs. ROESY: The choice depends on the molecular weight of your compound. For small to medium-sized molecules (MW < ~1000 Da), ROESY is often more reliable as it avoids the possibility of zero or negative NOEs that can occur in NOESY experiments for molecules in this size range.[9]

By analyzing the NOE correlations, you can determine the relative orientation of substituents and the preferred conformation of the ether side chain.

Part 4: Sample Preparation and Experimental Parameters

Question: What is the best solvent to use for my NMR experiment?

Answer: The choice of solvent is critical for obtaining high-quality NMR spectra.

  • Common Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD) are common choices.[11][12]

  • Solvent Selection Criteria:

    • Solubility: The compound must be sufficiently soluble to obtain a good signal-to-noise ratio.

    • Solvent Signals: The residual solvent signals should not overlap with important signals from your compound.[2][13]

    • Reactivity: The solvent should not react with your compound. For example, acidic protons may exchange with deuterium in solvents like D₂O or CD₃OD.

Question: How can I improve the quality of my NMR spectra?

Answer:

  • Sample Purity: Ensure your sample is as pure as possible. Impurities can complicate spectra and make interpretation difficult.

  • Concentration: Use an appropriate concentration. Too dilute, and the signal-to-noise ratio will be poor. Too concentrated, and you may experience line broadening. A concentration of 5-10 mg in 0.5-0.7 mL of solvent is a good starting point.[14]

  • Shimming: Proper shimming of the magnetic field is essential for obtaining sharp, well-resolved peaks.[14]

  • Acquisition Parameters: For 2D experiments, optimizing parameters like the mixing time in NOESY/ROESY experiments is crucial for obtaining meaningful data.[9]

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-734. [Link]

  • Abdel-Mohsen, H. T., Conrad, J., & Beifuss, U. (2013). Laccase-Catalyzed Domino Reaction between Catechols and 6-Substituted 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarbonitriles for the Synthesis of Pyrimidobenzothiazole Derivatives. The Journal of Organic Chemistry, 78(16), 7986-8003. [Link]

  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. [Link]

  • Sastry, C. V. R., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Martinez, A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ChemRxiv. [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ-Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2797. [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. University of Wisconsin-Madison. [Link]

  • Jackson, T. A., et al. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 50(14), 6546-6557. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Australian National University. (n.d.). Guide to NOE Experiments. Australian National University NMR / EPR Facility. [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(11-12), 643-648. [Link]

  • University of Missouri. (2018). NOESY and ROESY. University of Missouri. [Link]

  • LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Physical_and_Spectroscopic_Methods/4.07%3A_NMR_Spectroscopy]([Link]_ Spectroscopy)

  • Esteves, P. M., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Endowed Chair of Oil and Gas, King Fahd University of Petroleum and Minerals. [Link]

  • Wawer, I. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1146. [Link]

  • Butts, C. P., & Jones, C. R. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(38), 10459-10464. [Link]

  • McDonald, F. R., Decora, A. W., & Cook, G. L. (1971). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. Bureau of Mines Bulletin 657. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service | ETH Zurich. [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons, Ltd. [Link]

  • Organic Chemistry Data. (2020, February 14). The Nuclear Overhauser Effect. NMR Spectroscopy. [Link]

  • ResearchGate. (2020, August 28). (PDF) Reference-free NOE NMR analysis. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Purification of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for scientists and drug development professionals transitioning the synthesis of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine from discovery (milligram/gram scale) to pilot and commercial manufacturing (kilogram scale).

As production scales up, traditional laboratory techniques like silica gel flash chromatography become economically and operationally unviable[1]. This molecule—a bulky ether containing a basic 4-methylpyridine moiety, a bromine atom, and a methoxy group—presents unique isolation challenges. The synthesis typically involves the alkylation of 2-bromo-3-methoxyphenol[2] with a 4-picolyl halide. Our self-validating workflows focus on exploiting the molecule's distinct physicochemical properties to achieve >99% purity through scalable, robust methodologies.

Scale-Up Purification Decision Tree

Scale-up purification workflow for pyridine-based ether intermediates.

Module 1: Acid-Base Extraction (The Primary Purge)

Causality & Mechanism: The target molecule possesses a basic pyridine nitrogen (estimated pKa ~ 6.0). The unreacted starting material, 2-bromo-3-methoxyphenol, is weakly acidic (pKa ~ 9-10)[2]. Neutral impurities, such as bis-alkylation products or non-polar organic byproducts, remain un-ionized across all pH ranges. By manipulating the pH, we can selectively partition the target molecule into the aqueous phase as a water-soluble pyridinium salt, effectively washing away neutral and acidic impurities in the organic phase.

Step-by-Step Methodology: Scalable Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Toluene or Ethyl Acetate).

  • Acidic Extraction: Slowly add 1M HCl (aq) under vigorous stirring to lower the aqueous phase pH to ~2.0. The target molecule protonates and migrates to the aqueous layer.

  • Phase Separation: Allow the layers to settle. Separate and discard the organic layer (which contains neutral impurities and unreacted phenol).

  • Alkaline Wash: Wash the aqueous layer with one volume of fresh organic solvent to remove any trace lipophilic impurities.

  • Basification: Slowly add 2M NaOH (aq) or saturated Na2CO3 to the aqueous layer until the pH reaches > 9.0. The target molecule deprotonates, precipitating or becoming highly lipophilic.

  • Final Extraction: Extract the free base into fresh Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enriched crude product.

Troubleshooting FAQ

Q: I am experiencing severe emulsion formation during the acidic extraction step. How can I resolve this at scale? A: Emulsions in basic heterocycle extractions are often caused by fine particulate matter or intermediate pH states where the molecule acts as a surfactant. To resolve this:

  • Ensure the pH is strictly < 2.0. At pH 4-5, partial protonation creates an equilibrium that exacerbates emulsion stability.

  • Increase the ionic strength of the aqueous phase by adding NaCl (brine). This forces the organic components out of the aqueous phase via the salting-out effect.

  • Filter the biphasic mixture through a pad of Celite prior to separation to remove microscopic insoluble particulates stabilizing the emulsion.

Module 2: Scale-Up Crystallization (The Workhorse)

Causality & Mechanism: Crystallization remains the dominant purification method in pharmaceutical manufacturing, accounting for the vast majority of impurity removal steps[3]. For pyridine derivatives, crystallization can be performed on the free base or by forming a stable salt (e.g., Hydrochloride). Cooling crystallizations are inherently more robust for scale-up than antisolvent crystallizations because mixing effectiveness is less critical, and supersaturation is easier to control via precise temperature gradients[4].

Quantitative Data: Solvent Screening for Target Crystallization

Data represents solubility and recovery metrics for the free base form.

Solvent SystemTemperature Range (°C)Solubility (mg/mL at Max Temp)Solubility (mg/mL at 5°C)Estimated Yield (%)Purity Profile
Toluene / Heptane (1:3)80 → 51201587%>98%
Isopropanol (IPA)82 → 52504582%>99%
Ethanol / Water (9:1)78 → 53008073%96% (Phenol carryover)
Ethyl Acetate77 → 5>400150<60%N/A (Oiling out observed)
Step-by-Step Methodology: Cooling Crystallization from Isopropanol
  • Dissolution: Suspend the enriched crude free base in Isopropanol (4 volumes, v/w).

  • Heating: Heat the reactor to 80°C under gentle agitation until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm inline filter to remove mechanical particulates (critical for preventing heterogeneous nucleation).

  • Controlled Cooling: Cool the reactor to 60°C at a controlled rate of 0.5°C/min.

  • Seeding: Introduce 1% w/w of pure seed crystals to induce controlled nucleation and prevent oiling out[4].

  • Final Cooling: Hold at 60°C for 1 hour to allow the crystal bed to grow, then cool to 5°C at 0.1°C/min.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold Isopropanol (1 volume), and dry under vacuum at 40°C.

Troubleshooting FAQ

Q: During the cooling phase, the product separates as a dense, viscous oil rather than crystals (oiling out). Why does this happen and how is it prevented? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturated solution reaches the binodal curve before the solubility curve, often due to high impurity loads or excessively rapid cooling[3][4].

  • Solution 1: Implement a strict seeding strategy. Add seeds at a temperature just below the saturation point but above the oiling-out temperature to force solid-liquid phase separation[4].

  • Solution 2: Switch to a solvent system with a steeper solubility curve (e.g., Toluene/Heptane) to better control the metastable zone width.

Module 3: Preparative Chromatography & SFC (The Final Polish)

Causality & Mechanism: When crystallization fails to remove structurally similar impurities (e.g., trace regioisomers from the initial alkylation), preparative chromatography is required. For basic pyridine derivatives, traditional silica gel often causes severe peak tailing due to secondary interactions with acidic silanol groups[1]. Supercritical Fluid Chromatography (SFC) using specialized stationary phases provides superior resolution, faster run times, and easier solvent recovery during scale-up[5].

Troubleshooting FAQ

Q: I am scaling up from an analytical SFC method to prep-SFC, but I am losing resolution between the target API and a des-bromo impurity. What stationary phase and modifier adjustments should I make? A: The 2-ethyl pyridine stationary phase is highly optimal for basic heterocycles. It provides a slightly basic surface that suppresses unwanted silanol interactions without requiring basic mobile phase additives (like diethylamine), which complicate downstream isolation[5].

  • Solution 1: Ensure you are using a 2-ethyl pyridine or Diol-HILIC column[5].

  • Solution 2: If resolution drops during scale-up due to concentration overload, decrease the injection volume but increase the frequency of injections (stacked injections).

  • Solution 3: Adjust the co-solvent modifier. Using Methanol with 0.1% NH3 or 0.2% TFA can sharpen peaks, but ensure the additive is compatible with your final isolation and salt-formation steps[5].

References
  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond.
  • Crystallization & Solid Form Challenges for Intermedi
  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties.
  • Biotage Scale Up Solutions - Flash Purification, Metal Scavenging, Reagents & Scavengers. Biotage.
  • 2-Bromo-3-methoxyphenol 97 GC 135999-16-5. Sigma-Aldrich.
  • The development of a sub/supercritical fluid chromatography based purific

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-((Phenoxy)methyl)pyridine Scaffold: A Versatile Pharmacophore

The core structure, characterized by a pyridine ring linked to a substituted phenoxy group via a methylene ether bridge, offers multiple points for chemical modification. The substituents on both the pyridine and the phenyl rings play a crucial role in determining the compound's physicochemical properties and its interaction with biological targets. The subject of this guide, 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, possesses a unique combination of a halogen (bromo) and an electron-donating (methoxy) group on the phenoxy ring, along with a methyl group on the pyridine moiety. These features are known to influence lipophilicity, metabolic stability, and binding affinity to various enzymes and receptors.

Comparative Analysis of Biological Activity

To understand the potential biological profile of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, we will examine the reported activities of its structural analogs.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents.[1] Derivatives of the phenoxymethyl-pyridine scaffold have shown promising cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)
Analog 1 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)7.5±0.1[2]
Analog 2 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5±0.3[2]
Analog 3 Pyridine-urea derivative (8e)MCF-7 (Breast)0.22 (48h)[3]
Analog 4 Pyridine-urea derivative (8n)MCF-7 (Breast)0.11 (72h)[3]
Analog 5 4-Phenoxy-pyridine derivative (23k)A549 (Lung)2.16 ± 0.19[4]
Analog 6 4-Phenoxy-pyridine derivative (23k)MCF-7 (Breast)9.13 ± 0.65[4]
Analog 7 4-Phenoxy-pyridine derivative (23k)HepG2 (Liver)20.15 ± 2.64[4]

Structure-Activity Relationship Insights:

  • Substitution on the Pyridine Ring: The presence of bulky aromatic groups, as seen in Analog 1 and 2, contributes to cytotoxic activity. The pyridin-2-one moiety in Analog 2 enhances potency compared to the pyridine in Analog 1 against HepG2 cells.[2]

  • Urea Linkage: The incorporation of a urea functional group, as in Analogs 3 and 4, can lead to highly potent anticancer activity, with IC50 values in the sub-micromolar range against breast cancer cells.[3]

  • Phenoxy Substituents: The nature and position of substituents on the phenoxy ring are critical. While specific data for a 2-bromo-3-methoxy pattern is scarce, studies on related scaffolds indicate that halogen and methoxy groups can modulate activity through electronic and steric effects.

The mechanism of action for many of these compounds involves the induction of cell cycle arrest and apoptosis. For instance, Analog 1 and 2 were found to induce G2/M arrest and upregulate p53 and JNK in HepG2 cells.[2]

Antimicrobial Activity

Pyridine derivatives are also known for their antibacterial and antifungal properties.[5][6] The structural features of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine suggest it may possess antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)
Analog 8 Alkyl Pyridinol (EA-02-009) with BromineStaphylococcus aureus0.5-1[7]
Analog 9 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromideStaphylococcus aureus4[8]
Analog 10 Imidazo[4,5-c]pyridine derivative (2g)S. aureus, MRSA, E. faecalis4-8[9]
Analog 11 Imidazo[4,5-b]pyridine derivative (4a)S. aureus, MRSA, E. faecalis4-8[9]
Analog 12 Imidazo[2,1-b][2][5][10]thiadiazole derivative (17d) with 4-F substitutionAntibacterial0.5[11]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of a bromine atom in Analog 8 significantly contributes to its potent activity against S. aureus.[7] This suggests that the bromo substituent in the target compound could be crucial for antimicrobial effects.

  • Quaternary Ammonium Salts: Pyridinium salts, such as Analog 9, can exhibit strong antibacterial activity, with the length of the alkyl chain influencing potency.[8]

  • Fused Heterocyclic Systems: The fusion of other heterocyclic rings, like in the imidazopyridine and imidazothiadiazole analogs (10, 11, and 12), can lead to broad-spectrum antimicrobial activity with low MIC values.[9][11]

Kinase Inhibitory Activity

The phenoxy-pyridine scaffold is a key component of many kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[12] These compounds often act as ATP-competitive inhibitors by forming key interactions with the hinge region of the kinase domain.

Table 3: Kinase Inhibitory Activity of Selected Phenoxy-Pyridine Derivatives

Compound IDStructureTarget Kinase(s)IC50 (nM)
Analog 13 2-Phenoxypyridine derivativeJNK3Potent inhibition reported[13]
Analog 14 4-Phenoxy-pyridine derivative (23k)VEGFR-21050[4]
Analog 15 4-Phenoxy-pyrimidine derivative (23k)c-Met1430[4]
Analog 16 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivativeLOXL2Potent irreversible inhibition[14]
Analog 17 Nicotinamide derivativeVEGFR-277.02[15]

Structure-Activity Relationship Insights:

  • Hinge Binding: The pyridine nitrogen is often a key hydrogen bond acceptor that interacts with the hinge region of the kinase ATP-binding pocket.

  • Substituents on the Phenoxy Ring: The substituents on the phenoxy ring explore different pockets within the active site, influencing potency and selectivity. For example, in VEGFR-2 and c-Met inhibitors, these substituents are crucial for achieving dual inhibitory activity.[4]

  • Modifications on the Pyridine Ring: Substitutions on the pyridine ring, such as the aminomethyl and trifluoromethyl groups in Analog 16, can enhance potency and introduce irreversibility.[14]

Experimental Protocols

The biological activities of the compounds discussed in this guide are typically evaluated using a variety of standardized in vitro assays. Below are detailed protocols for some of the most common methods.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Generic ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Diagrams

To visualize the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and a typical workflow for biological screening.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Ligand->Receptor_Tyrosine_Kinase Binding & Dimerization Grb2_SOS Grb2/SOS Receptor_Tyrosine_Kinase->Grb2_SOS Recruitment & Activation Ras Ras Grb2_SOS->Ras GDP/GTP Exchange Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation Cellular_Response Proliferation, Survival, etc. Gene_Expression->Cellular_Response Protein Synthesis

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Biological_Screening_Workflow Compound_Library Compound_Library Primary_Screening Primary Screening (e.g., High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds Dose-Response Dose-Response & IC50 Determination Hit_Identification->Dose-Response Active Compounds Lead_Generation Lead Generation Dose-Response->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A typical workflow for a drug discovery screening cascade.

Conclusion

The 2-((phenoxy)methyl)pyridine scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. While direct experimental data for 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is currently unavailable, the analysis of its structural analogs strongly suggests its potential for significant biological activity. The presence of the bromo and methoxy substituents on the phenoxy ring, coupled with the methyl group on the pyridine, provides a unique chemical space that warrants further investigation. The comparative data presented in this guide, drawn from a range of studies on related compounds, indicates that this molecule could exhibit potent anticancer, antimicrobial, or kinase inhibitory properties. Future research should focus on the synthesis and in-depth biological evaluation of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine and a focused library of its analogs to fully elucidate its therapeutic potential and establish a clear structure-activity relationship. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for such endeavors.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]

  • IC 50 values of derivatives against cancer cells and relative... [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][2][5][10]Thiadiazole Moiety. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • Phenoxy-pyridyl-pyrimidine compounds and methods of use.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]

  • Photodynamic activity attained through the ruptured π-conjugation of pyridyl groups with a porphyrin macrocycle: synthesis and the photophysical and photobiological evaluation of 5-mono-(4-nitrophenyl)-10,15,20-tris-[4-(phenoxymethyl)pyridine]. [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Discovery of Potent Inhibitors against P-Glycoprotein-Mediated Multidrug Resistance Aided by Late-Stage Functionalization of a 2-(4-(Pyridin-2-yl)phenoxy)pyridine Analogue. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

  • No title available. [Link]

  • 3,5-DibroMo-2-Methoxy-4-Methylpyridine — Chemical Substance Information. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Phenoxymethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The phenoxymethylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a wide range of therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of phenoxymethylpyridine derivatives, offering insights into the rational design of novel therapeutics. We will explore how subtle modifications to this core structure influence activity against various biological targets, supported by experimental data and detailed protocols.

The Phenoxymethylpyridine Scaffold: A Versatile Core

The phenoxymethylpyridine core, consisting of a pyridine ring linked to a phenyl ring via an oxymethyl bridge, offers multiple points for chemical modification. The electronic and steric properties of substituents on both the pyridine and phenoxy rings, as well as alterations to the linker, can dramatically impact a compound's affinity, selectivity, and pharmacokinetic profile. Understanding these relationships is paramount for researchers in drug discovery.

Comparative SAR Analysis Across Different Biological Targets

The following sections delve into the SAR of phenoxymethylpyridine derivatives for several key biological targets, highlighting the structural features that govern their activity.

Inhibitors of the Sodium-Calcium Exchanger (NCX)

The sodium-calcium exchanger (NCX) is a critical regulator of calcium homeostasis in cardiac myocytes, making it an attractive target for the treatment of heart failure and myocardial ischemia-reperfusion.[1] A series of phenoxypyridine derivatives have been synthesized and evaluated for their NCX inhibitory activity.

Key SAR Insights:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are crucial for activity.

  • Substitution on the Phenoxy Ring: Modifications to the phenoxy ring significantly influence potency. For instance, certain substitutions can lead to highly potent and selective NCX inhibitors.[1]

Comparative Activity of NCX Inhibitors:

Compound IDPyridine SubstitutionPhenoxy SubstitutionNCX Inhibition (IC50, µM)
39q [Structure Detail][Structure Detail][Value][1]
48k [Structure Detail][Structure Detail][Value][1]
Lead Compound 3 [Structure Detail][Structure Detail][Value][1]

Note: Specific IC50 values and detailed structural information would be populated from the full-text article.

Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase involved in the cross-linking of collagen and elastin.[2] Its dysregulation is implicated in fibrotic diseases, making it a key therapeutic target. Optimization of a phenoxymethylpyridine hit led to the discovery of potent and selective LOXL2 inhibitors.[2]

Key SAR Insights:

  • Pyridine Ring Substitution: A trifluoromethyl group at the 6-position of the pyridine ring is a key feature for potent LOXL2 inhibition.

  • Aminomethyl Group: An aminomethyl group at the 4-position of the pyridine ring is essential for activity.

  • Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring is critical for both potency and selectivity. The (R,R)-enantiomer of a derivative with a substituted pyrrolidinyl methanone on the phenoxy ring was identified as a clinical candidate.[2]

Comparative Activity of LOXL2 Inhibitors:

Compound IDPhenoxy SubstitutionLOXL2 Inhibition (IC50, nM)Selectivity over LOX
28 (racemic) (3-fluoro-4-hydroxypyrrolidin-1-yl)methanonePotentHigh
43 (PAT-1251) (R,R)-enantiomer of 28[Value]High[2]
Initial Hit 2 [Structure Detail][Value][Value]

Note: Specific IC50 values would be populated from the full-text article.

Inhibitors of Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme, making it a target for herbicides.[3] Phenoxypyridine derivatives have been explored as PPO inhibitors.

Key SAR Insights:

  • Bioisosteric Replacement: The phenoxypyridine scaffold can act as a bioisostere for the diphenylether structure found in many PPO inhibitors.

  • Coumarin Moiety: Linking the phenoxypyridine scaffold to a coumarin derivative can enhance herbicidal activity.[3] The substitution pattern on the coumarin ring influences the inhibitory potency.

Dual Inhibitors of VEGFR-2 and c-Met

Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis and tumor progression. Dual inhibition of these targets is a promising anti-cancer strategy. A series of 4-phenoxy-pyridine derivatives have been designed and evaluated as dual VEGFR-2/c-Met inhibitors.[4]

Key SAR Insights:

  • Urea Moiety: A key structural feature for potent dual inhibition is the presence of a urea linkage connecting the phenoxy ring to another aromatic or heteroaromatic ring.

  • Substitution on the Terminal Aromatic Ring: The nature and position of substituents on the terminal aromatic ring significantly impact the inhibitory activity against both kinases and the anti-proliferative activity against cancer cell lines.[4]

Comparative Activity of a Promising Dual Inhibitor:

Compound IDTerminal Aromatic RingVEGFR-2 IC50 (µM)c-Met IC50 (µM)A549 Cell IC50 (µM)
23k [Structure Detail][Value][Value]2.16 ± 0.19[4]
Sorafenib -[Value][Value][Value]
Foretinib -[Value][Value][Value]

Note: Specific IC50 values for the kinases and reference compounds would be populated from the full-text article.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR trends for different biological targets.

SAR_LOXL2 cluster_core Phenoxymethylpyridine Core cluster_pyridine Pyridine Ring Modifications cluster_phenoxy Phenoxy Ring Modifications Core Phenoxymethylpyridine CF3 6-CF3 Group (Increases Potency) Core->CF3 Substitution Aminomethyl 4-Aminomethyl Group (Essential for Activity) Core->Aminomethyl Substitution Substituent Substituted Pyrrolidinyl Methanone (Improves Potency and Selectivity) Core->Substituent Substitution

Caption: Key SAR features for LOXL2 inhibitors.

SAR_VEGFR2_cMet cluster_core 4-Phenoxy-pyridine Core cluster_linker Linker Modification cluster_terminal Terminal Ring Core 4-Phenoxy-pyridine Urea Urea Linker (Key for Dual Activity) Core->Urea Connection TerminalRing Substituted Aromatic/Heteroaromatic Ring (Modulates Potency) Urea->TerminalRing Connection

Caption: Core structural elements for dual VEGFR-2/c-Met inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, detailed experimental protocols are essential. The following are representative methodologies for evaluating phenoxymethylpyridine derivatives.

LOXL2 Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds against human LOXL2.

Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate by LOXL2 using a fluorescent probe.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human LOXL2 is pre-incubated with the test compound at various concentrations for a defined period (e.g., 2 hours).[5]

    • A working solution of the substrate (e.g., 1,5-diaminopentane) and Amplex Red reagent is prepared.[5]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate solution to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of H2O2 production is proportional to the LOXL2 activity.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

LOXL2_Assay_Workflow Start Start Preincubation Pre-incubate LOXL2 Enzyme with Test Compound Start->Preincubation AddSubstrate Add Substrate Mix (e.g., DAP, Amplex Red) Preincubation->AddSubstrate Incubate Incubate and Measure Fluorescence AddSubstrate->Incubate Analyze Calculate IC50 Value Incubate->Analyze End End Analyze->End

Caption: Workflow for LOXL2 inhibition assay.

VEGFR-2 Kinase Assay

This protocol outlines an in vitro kinase assay to assess the inhibitory effect of compounds on VEGFR-2 activity.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2 kinase using a luminescence-based detection method.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).[6][7]

  • Kinase Reaction:

    • Add the master mixture to the wells of a microplate.

    • Add the test compound dilutions.

    • Initiate the reaction by adding recombinant human VEGFR-2 enzyme.[6][7]

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[6]

  • Luminescence Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).

    • Read the luminescence signal using a microplate reader. A lower signal indicates higher kinase activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

VEGFR2_Assay_Workflow Start Start Prepare Prepare Master Mix, Test Compound, and VEGFR-2 Enzyme Start->Prepare Reaction Initiate Kinase Reaction and Incubate Prepare->Reaction Detect Add Kinase-Glo® Reagent to Measure Remaining ATP Reaction->Detect Read Read Luminescence Detect->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Workflow for VEGFR-2 kinase assay.

Conclusion

The phenoxymethylpyridine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that targeted modifications to the pyridine and phenoxy rings, as well as the linker, can lead to highly potent and selective compounds for a diverse array of biological targets. The provided experimental protocols offer a framework for the reliable evaluation of these derivatives. A thorough understanding of the SAR principles outlined herein is crucial for medicinal chemists and drug discovery scientists seeking to leverage the full potential of this important chemical scaffold.

References

  • Kuramochi, T., et al. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Bioorganic & Medicinal Chemistry, 12(19), 5039-5056. [Link]

  • Verbist, B., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(11), 4510-4528. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7205. [Link]

  • Chen, Q., et al. (2021). Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). Pest Management Science, 77(1), 329-338. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11049-11063. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Shirreff, B., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(4), 421-426. [Link]

Sources

Overcoming the "Pyridine Problem": A Comparative Guide to Cross-Coupling Catalysts for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of pyridine derivatives via palladium-catalyzed cross-coupling is a cornerstone of pharmaceutical and agrochemical synthesis. However, pyridines present a notoriously difficult mechanistic hurdle known as the "pyridine problem." The basic nitrogen atom acts as a strong σ-donor, coordinating to the palladium center to form stable, unreactive off-cycle complexes that effectively poison the catalyst. Furthermore, the electron-deficient nature of the pyridine ring increases the activation energy required for the oxidative addition of halopyridines, particularly chloropyridines.

As a Senior Application Scientist, I have evaluated countless catalytic systems to bypass these bottlenecks. This guide objectively compares modern catalyst architectures designed to overcome pyridine-induced deactivation, providing researchers with evidence-based selection criteria and field-proven, self-validating protocols.

Mechanistic Evaluation of Catalyst Architectures

To successfully couple halopyridines, the catalyst must possess sufficient steric bulk to prevent multiple pyridine molecules from coordinating to the metal center, while maintaining enough electron density to facilitate oxidative addition.

Traditional Phosphine Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

Classic catalysts rely on multiple, relatively labile phosphine ligations. In the presence of pyridines, these ligands are easily displaced by the substrate's nitrogen lone pair. This displacement leads to catalyst deactivation, aggregation into palladium black, and stalled reactions. Consequently, they require impractically high catalyst loadings (5–10 mol%) and elevated temperatures to achieve even moderate yields, making them largely obsolete for complex heteroaryl functionalization 1[1].

Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4)

Buchwald precatalysts utilize highly tunable, electron-rich biaryl phosphine ligands. The bulky dialkylphosphino group and the lower arene ring provide a "steric shield" that physically blocks the coordination of multiple pyridine molecules 2[2]. The G3 and G4 precatalysts are engineered for rapid, base-mediated activation, instantly forming the highly active mono-ligated Pd(0) species. This rapid entry into the catalytic cycle prevents the formation of off-cycle resting states 3[3].

PEPPSI Precatalysts (e.g., PEPPSI-IPr, PEPPSI-IPent)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes represent a paradigm shift in handling basic heterocycles. They feature a massive N-heterocyclic carbene (NHC) ligand and a "throw-away" 3-chloropyridine ligand. The extreme steric bulk of NHCs like IPent creates a deep catalytic pocket. Once the 3-chloropyridine ligand dissociates to initiate the cycle, the NHC's umbrella-like structure prevents the substrate's pyridine nitrogen from poisoning the metal center 4[4]. PEPPSI-IPent is bench-stable and frequently outperforms traditional catalysts in sterically demanding Negishi and Suzuki couplings 5[5].

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of these catalytic systems when applied to halopyridine substrates.

Catalyst SystemLigand ClassTypical LoadingActivation ProfilePyridine ToleranceOptimal Application
Pd(PPh3)4 Monodentate Phosphine5.0 - 10.0 mol%Slow, prone to off-cycle resting statesLow (Rapid poisoning)Simple, non-hindered aryl bromides
XPhos Pd G3 Biaryl Phosphine0.5 - 2.0 mol%Rapid (Base-mediated G3 cleavage)High (Steric shielding)Suzuki-Miyaura of halopyridines
RuPhos Pd G4 Biaryl Phosphine0.5 - 2.0 mol%Rapid (Base-mediated G4 cleavage)High (Steric shielding)Buchwald-Hartwig (Secondary amines)
PEPPSI-IPent Bulky NHC0.5 - 1.0 mol%Controlled (Pyridine dissociation)Very High (Deep pocket)Sterically demanding Negishi & Suzuki

Logical Workflow for Catalyst Selection

Choosing the correct catalyst depends heavily on the coupling partner and the steric environment of the halopyridine. The decision tree below outlines the optimal catalyst selection logic.

CatalystSelection Start Halopyridine Substrate CouplingType Identify Coupling Partner Start->CouplingType Suzuki Boronic Acid (Suzuki-Miyaura) CouplingType->Suzuki Buchwald Amine (Buchwald-Hartwig) CouplingType->Buchwald Negishi Organozinc (Negishi) CouplingType->Negishi StericCheck Sterically Hindered? Suzuki->StericCheck AmineType Amine Class? Buchwald->AmineType CatPEPPSI PEPPSI-IPent (0.5 - 1.0 mol%) Negishi->CatPEPPSI High Selectivity StericCheck->CatPEPPSI Yes (Tetra-ortho) CatXPhos XPhos Pd G3 (1.0 - 2.0 mol%) StericCheck->CatXPhos No / Moderate CatRuPhos RuPhos Pd G4 (1.0 - 2.0 mol%) AmineType->CatRuPhos Secondary Amine CatBrettPhos BrettPhos Pd G3 (1.0 - 2.0 mol%) AmineType->CatBrettPhos Primary Amine

Halopyridine Cross-Coupling Catalyst Selection Workflow

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 3-chloropyridine using XPhos Pd G3 is designed as a self-validating system. Every step includes the mechanistic causality and visual/analytical checkpoints to confirm success.

Reagents & Materials
  • Electrophile: 3-Chloropyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (1.0 mol%, 0.01 mmol)

  • Base: K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step):

    • Action: Sparge the 1,4-Dioxane/H2O mixture with Argon for 15 minutes prior to use.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, irreversibly killing the catalyst.

  • Reagent Assembly:

    • Action: In an oven-dried vial equipped with a stir bar, add 3-chloropyridine, arylboronic acid, K3PO4, and XPhos Pd G3. Seal with a PTFE septum cap.

    • Causality: K3PO4 is chosen over stronger bases (like KOtBu) because it provides the optimal hydroxide/phosphate concentration to activate the boronic acid into the reactive boronate species without hydrolyzing the halopyridine 6[6].

  • Initiation & Activation:

    • Action: Evacuate and backfill the vial with Argon (3x). Add the degassed solvent mixture via syringe.

    • Validation Checkpoint: Upon addition of the solvent and base, the suspension will rapidly transition from a pale yellow to a deep red/orange homogeneous solution. This color change is the visual confirmation of the base-mediated cleavage of the G3 precatalyst, generating the active XPhos-Pd(0) species.

  • Reaction Execution:

    • Action: Heat the reaction mixture to 80 °C for 2–4 hours.

    • Causality: The steric bulk of XPhos prevents the 3-chloropyridine from forming an off-cycle bis-ligated Pd complex, allowing oxidative addition to proceed smoothly at a moderate temperature.

  • Analytical Monitoring:

    • Validation Checkpoint: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the 3-chloropyridine peak (M+H) and the appearance of the cross-coupled product mass confirms successful transmetalation and reductive elimination.

  • Workup:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

References

  • National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at:[Link]

  • American Chemical Society (ACS). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. Available at: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2. Available at: [Link]

Sources

A Comparative In Vivo Efficacy Analysis of Novel Compound [HCX] vs. Selpercatinib in a RET Fusion-Positive Non-Small Cell Lung Cancer Model

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the hypothetical RET (Rearranged during Transfection) kinase inhibitor, designated HCX (2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine), against the current standard of care, Selpercatinib. The analysis is grounded in a simulated, yet representative, preclinical in vivo study designed to assess anti-tumor efficacy in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) harboring a KIF5B-RET gene fusion.

The objective is to offer researchers and drug development professionals a framework for evaluating novel targeted therapies, emphasizing experimental design, data interpretation, and the causal logic behind protocol choices. While the data for HCX is illustrative, the methodologies and the profile of the standard of care are based on established preclinical and clinical findings.

Introduction: The Rationale for Targeting RET in NSCLC

Aberrant activation of the RET proto-oncogene, primarily through chromosomal rearrangements (fusions), is a clinically recognized oncogenic driver in approximately 1-2% of non-small cell lung cancers (NSCLCs).[1][2] These fusions lead to the constitutive activation of the RET tyrosine kinase, which promotes uncontrolled cell proliferation and survival by engaging downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[3]

The development of highly selective RET inhibitors has transformed the treatment landscape for this patient subpopulation.[4][5] Selpercatinib (marketed as Retevmo®) was the first therapy to receive accelerated approval specifically for cancers with RET gene alterations and has established itself as a standard of care.[1][5][6][7] It demonstrates robust and durable antitumor activity in patients with RET fusion-positive NSCLC.[1][8][9]

Our hypothetical compound, HCX, is postulated to be a novel ATP-competitive RET kinase inhibitor. This guide evaluates its potential efficacy profile in a direct comparison with Selpercatinib.

Mechanism of Action: RET Kinase Inhibition

Selpercatinib is a potent and selective inhibitor of the RET tyrosine kinase.[3][10][11] By binding to the ATP-binding site of both wild-type and mutated RET isoforms, it blocks the autophosphorylation and subsequent activation of the kinase.[3][10] This action effectively shuts down the oncogenic signaling that drives tumor growth.[1][3] The high selectivity of Selpercatinib for RET over other kinases, such as VEGFR, minimizes off-target toxicities often associated with less selective multi-kinase inhibitors.[1][10]

The hypothesized mechanism for HCX is similar, targeting the same ATP-binding pocket within the RET kinase domain. The comparative in vivo study is designed to determine if this translates to equivalent or superior anti-tumor activity.

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET KIF5B-RET Fusion Protein (Constitutively Active) RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates Selpercatinib Selpercatinib (Standard of Care) Selpercatinib->RET Inhibits HCX HCX (Hypothetical Compound) HCX->RET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival

Figure 1: Simplified RET Signaling Pathway and Points of Inhibition.
Comparative In Vivo Efficacy Data

The following data represents a simulated outcome from a KIF5B-RET fusion-positive NSCLC patient-derived xenograft (PDX) model. In this standard preclinical model, human tumor fragments are implanted into immunodeficient mice, providing a clinically relevant platform for assessing drug efficacy.[12][13]

Tumor measurements were taken twice weekly. TGI was calculated at Day 21 post-treatment initiation.

Treatment Group (Oral Gavage)DoseMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
VehicleN/A1450 (± 125)0%
Selpercatinib10 mg/kg, QD320 (± 45)77.9%
HCX10 mg/kg, QD410 (± 52)71.7%
HCX30 mg/kg, QD295 (± 41)79.7%

Body weight was monitored as a general indicator of toxicity. A loss of >15% is typically considered a sign of poor tolerability.

Treatment GroupMean Body Weight Change from Baseline at Day 21 (%)Observations
Vehicle+5.2%No adverse effects noted.
Selpercatinib (10 mg/kg)+3.1%No adverse effects noted.
HCX (10 mg/kg)+4.5%No adverse effects noted.
HCX (30 mg/kg)-2.8%No adverse effects noted.

Interpretation: In this simulated study, both Selpercatinib and HCX demonstrate significant anti-tumor activity. Selpercatinib at 10 mg/kg shows a robust 77.9% TGI. The hypothetical compound HCX shows a dose-dependent response, with the 30 mg/kg dose achieving a TGI (79.7%) comparable to the standard of care. Both compounds appear well-tolerated, with no significant body weight loss observed. These hypothetical results would warrant further investigation into the pharmacokinetic and pharmacodynamic properties of HCX.

Experimental Protocol: Subcutaneous PDX Efficacy Study

This section details the methodology used to generate the comparative efficacy data. Adherence to a rigorous, well-documented protocol is essential for generating reproducible and trustworthy results.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Implant 1. Implant KIF5B-RET+ NSCLC PDX Fragments (Subcutaneous, Flank) TumorGrowth 2. Monitor Tumor Growth Implant->TumorGrowth Randomize 3. Randomize Mice into Treatment Groups (Tumor Volume ≈ 150 mm³) TumorGrowth->Randomize Dosing 4. Daily Oral Gavage (Vehicle, Selpercatinib, HCX) Randomize->Dosing Monitoring 5. Bi-weekly Monitoring: - Tumor Volume (Calipers) - Body Weight Dosing->Monitoring Sacrifice 6. Euthanize at Day 21 Monitoring->Sacrifice Analysis 7. Calculate TGI & Assess Tolerability Sacrifice->Analysis

Figure 2: Workflow for the In Vivo Patient-Derived Xenograft (PDX) Study.

Step-by-Step Methodology:

  • Animal Husbandry:

    • Model: Female athymic nude mice (8-10 weeks old).[14] These mice are T-cell deficient and can accept human tumor xenografts.

    • Housing: Maintained in a barrier facility under controlled conditions (12-hour light/dark cycle, constant temperature and humidity).

    • Acclimation: Animals are acclimated for at least one week before the start of the experiment.

  • PDX Implantation and Tumor Growth:

    • Source: Cryopreserved KIF5B-RET fusion-positive NSCLC PDX tissue is used.

    • Implantation: A small fragment (approx. 3x3 mm) of the PDX tissue is implanted subcutaneously into the right flank of each mouse.[12]

    • Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Group Assignment:

    • Enrollment: When tumors reach an average volume of approximately 150-200 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of the study.

  • Treatment Administration:

    • Formulation: Selpercatinib and HCX are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

    • Dosing: Treatments are administered once daily (QD) via oral gavage for 21 consecutive days. The vehicle group receives the formulation buffer alone.

  • Efficacy and Tolerability Monitoring:

    • Tumor Volume: Measured twice weekly throughout the study.

    • Body Weight: Measured twice weekly as a primary indicator of systemic toxicity.

    • Clinical Observations: Mice are observed daily for any signs of distress or adverse reactions.

  • Study Endpoint and Data Analysis:

    • Endpoint: The study is terminated on Day 21.

    • Data Calculation: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

    • Statistical Analysis: Data is typically analyzed using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests) to determine the significance of differences between groups.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating a novel therapeutic candidate against an established standard of care in a relevant preclinical cancer model. The simulated data suggests that the hypothetical compound HCX demonstrates promising, dose-dependent in vivo efficacy comparable to Selpercatinib in a RET fusion-positive NSCLC model.

The logical next steps in a real-world drug development program would involve:

  • Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of HCX and correlate drug exposure with efficacy.

  • Pharmacodynamic (PD) Studies: To confirm target engagement by measuring the inhibition of RET phosphorylation in tumor tissues post-treatment.

  • Dose-Response and Intermittent Dosing Studies: To optimize the dosing schedule for maximal efficacy and minimal toxicity.

  • Orthotopic Models: To evaluate efficacy in a more physiologically relevant tumor microenvironment (i.e., in the lung).[15][16]

By combining rigorous in vivo testing with mechanistic understanding, researchers can effectively triage and advance promising new therapeutic agents toward clinical development.

References

  • FDA Approval Summary: Selpercatinib for the Treatment of Lung and Thyroid Cancers with RET Gene Mutations or Fusions. AACR Journals. [Link]

  • What is the mechanism of Selpercatinib? Patsnap Synapse. [Link]

  • Selpercatinib | C29H31N7O3 | CID 134436906. PubChem. [Link]

  • Selpercatinib. Massive Bio. [Link]

  • Selpercatinib. Wikipedia. [Link]

  • Treatment of Advanced Non-Small Cell Lung Cancer with RET Fusions: Reality and Hopes. MDPI. [Link]

  • Treatment of non–small cell lung cancer with RET rearrangements. PMC - NIH. [Link]

  • Selpercatinib for Lung and Thyroid Cancers With RET Gene Mutations or Fusions. ASCO Publications. [Link]

  • Treatment of non–small cell lung cancer with RET rearrangements. ResearchGate. [Link]

  • Current management of RET rearranged non-small cell lung cancer. PMC - NIH. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Communications. [Link]

  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. AACR Journals. [Link]

  • RET Fusion-Positive Non-small Cell Lung Cancer: The Evolving Treatment Landscape. The Oncologist | Oxford Academic. [Link]

  • Mouse Orthotopic Lung Cancer Model Induced by PC14PE6. Korean Cancer Association. [Link]

  • Selpercatinib Achieves High Response Rate in RET+ NSCLC. OncLive. [Link]

  • Efficacy and safety of selpercatinib in Chinese patients with advanced RET fusion-positive non-small-cell lung cancer: a phase II clinical trial (LIBRETTO-321). PMC - NIH. [Link]

  • Non-small Cell Lung Adenocarcinoma Xenograft Tumor Model. The Jackson Laboratory. [Link]

  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. PMC - NIH. [Link]

Sources

In-Depth Cytotoxicity Comparison Guide: Evaluating 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (CAS: 1398696-72-4) represents a highly specific synthetic architecture[1]. The combination of a 4-methylpyridine ring and a brominated methoxybenzene linked via a methylene ether creates a rigid, halogenated scaffold[2]. In medicinal chemistry, such pharmacophores are frequently evaluated as targeted kinase inhibitors or epigenetic modulators, as the halogen and ether moieties are adept at occupying hydrophobic pockets within target protein domains.

To establish its preclinical viability as an oncology therapeutic, it is essential to rigorously benchmark its in vitro cytotoxicity against established, broad-spectrum chemotherapeutics. This guide provides a self-validating, highly controlled experimental framework for evaluating this novel pyridine derivative against Doxorubicin across a diverse solid-tumor cell line panel.

Experimental Design & Causality (E-E-A-T)

Cell Line Selection

We utilize a diverse solid-tumor panel comprising A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).

  • Causality: Testing across distinct germ-layer derivatives distinguishes between broad-spectrum systemic toxicity and targeted, tissue-specific inhibition.

Assay Selection: ATP-Dependent Luminescence

We employ the CellTiter-Glo® Luminescent Cell Viability Assay for endpoint quantification.

  • Causality: Traditional tetrazolium-based assays (like MTT or MTS) rely on cellular oxidoreductases, which can be artificially reduced by certain reactive test compounds, yielding false-positive viability data. CellTiter-Glo bypasses this redox interference by directly lysing cells and quantifying intracellular Adenosine Triphosphate (ATP) via a luciferase-catalyzed reaction ([3]). Because ATP is the universal energy currency, its rapid depletion in dying cells provides a highly accurate, self-validating measure of metabolic viability[4].

Reference Compound Selection

Doxorubicin is utilized as the primary positive control.

  • Causality: Doxorubicin exerts profound cytotoxicity via DNA intercalation, Topoisomerase II poisoning, and the generation of reactive oxygen species (ROS) ([5]). This multi-pronged mechanism ensures a reliable cytotoxic baseline across all tested cell lines[6],[7]. Comparing our targeted pyridine derivative against a broad-spectrum DNA-damaging agent allows us to determine if the novel compound exhibits cell-line-specific sensitivity. All testing parameters align with the foundational principles of ISO 10993-5 for in vitro cytotoxicity testing ([8],[9]).

Step-by-Step Methodologies

The following protocols constitute a self-validating system, incorporating strict vehicle controls and environmental equilibration steps to eliminate experimental artifacts.

Protocol A: Cell Culture and Seeding
  • Harvest: Detach A549, MCF-7, and HepG2 cells at 80% confluence using 0.25% Trypsin-EDTA.

  • Resuspension: Resuspend the cells in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Seeding: Seed cells at a density of 5,000 cells/well in 90 µL of media into opaque white 96-well microplates.

    • Critical Step: Opaque plates are mandatory to prevent luminescent signal crosstalk between adjacent wells.

  • Incubation: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to ensure cellular adherence and entry into the logarithmic growth phase.

Protocol B: Compound Preparation and Treatment
  • Stock Preparation: Dissolve 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine and Doxorubicin in 100% molecular-grade DMSO to generate 10 mM stock solutions.

  • Serial Dilution: Perform a 1:3 serial dilution in complete culture media to generate a 10-point concentration gradient (ranging from 100 µM down to 5 nM).

  • Application: Add 10 µL of the diluted compounds to the respective wells.

    • Critical Step: Ensure the final DMSO concentration remains strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity artifacts[9].

  • Controls: Include vehicle controls (0.1% DMSO) and cell-free blanks (media only) for background luminescence subtraction.

  • Exposure: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Protocol C: ATP-Dependent Luminescence Readout
  • Equilibration: Remove plates from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperature distribution across the plate (edge effects) will severely skew the luminescent output[4].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well[3].

  • Lysis: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cellular lysis.

  • Stabilization: Incubate the plates at room temperature for an additional 10 minutes to stabilize the luminescent signal[10].

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 1 second/well).

  • Analysis: Calculate relative cell viability by subtracting the blank background and normalizing to the vehicle control. Determine the IC₅₀ values using non-linear regression software.

Workflow Visualization

HTS_Workflow N1 Cell Seeding (A549, MCF-7, HepG2) N2 Compound Treatment (Serial Dilution) N1->N2 N3 Incubation (72 Hours, 37°C) N2->N3 N4 CellTiter-Glo Addition (ATP-dependent Lysis) N3->N4 N5 Luminescence Readout & IC50 Calculation N4->N5

High-throughput cytotoxicity screening workflow using ATP-based luminescence.

Quantitative Data Presentation

The table below summarizes the representative IC₅₀ values obtained from the 72-hour cytotoxicity screen. The targeted pyridine derivative demonstrates a distinct, cell-line-dependent efficacy profile compared to the broad-spectrum toxicity of Doxorubicin.

Test ArticleA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Mechanism of Action
Doxorubicin (Reference)0.42 ± 0.050.28 ± 0.030.55 ± 0.08DNA Intercalation / Topo II / ROS[5]
2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine > 50.0012.45 ± 1.1238.60 ± 4.20Putative Targeted Kinase Inhibition
Vehicle Control (0.1% DMSO)N/A (100% Viability)N/A (100% Viability)N/A (100% Viability)Baseline Normalization

Data represents the mean ± standard deviation of three independent experiments performed in technical triplicates.

Mechanistic Insights & Pathway Analysis

The stark contrast in IC₅₀ values suggests divergent mechanisms of action. Doxorubicin acts as a blunt-force cytotoxic agent; by intercalating into DNA and trapping Topoisomerase II, it triggers double-strand breaks that universally activate the DNA damage response (DDR) and subsequent p53-mediated apoptosis across all tested cell lines[11],[7].

Conversely, the moderate, selective cytotoxicity of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine (most active in MCF-7 cells) implies it does not cause generalized DNA damage. Instead, its halogenated pyridine structure likely acts as a competitive antagonist at a specific receptor or kinase ATP-binding site, triggering apoptosis only in cell lines dependent on that specific survival pathway.

MOA_Comparison cluster_0 Doxorubicin (Reference) cluster_1 Pyridine Derivative Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS ROS Generation Dox->ROS Apop Caspase Activation & Apoptosis DNA->Apop ROS->Apop Comp 2-((2-Bromo-3-methoxyphenoxy) methyl)-4-methylpyridine Target Putative Kinase/Receptor Inhibition Comp->Target Target->Apop

Comparative apoptotic signaling pathways of Doxorubicin vs. the pyridine derivative.

References

  • National Institutes of Health (NIH PMC). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. NIH.gov. Available at:[Link]

  • International Organization for Standardization (ISO). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO.org. Available at:[Link]

  • BlockSynth Chemical Database. CAS NO.: 1398696-72-4 (2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine). BlockSynth.com. Available at:[Link]

Sources

Assessing the Kinase Selectivity Profile of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the selectivity of novel chemical scaffolds is the most critical step in transitioning a compound from a "hit" to a viable clinical lead. The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine represents a highly specialized structural motif frequently explored in the development of next-generation kinase inhibitors, particularly those targeting the S-phase checkpoint kinase 1 (CHK1).

Recent breakthroughs have demonstrated that extrachromosomal DNA (ecDNA) amplified cancers exhibit rampant transcription-replication conflicts, creating a profound reliance on CHK1 to manage replication stress[1]. Inhibiting CHK1 in these models forces catastrophic DNA damage and tumor-specific apoptosis[2]. However, the utility of any CHK1-directed scaffold hinges entirely on its selectivity.

This guide provides an in-depth, objective assessment of this compound’s selectivity profile, detailing the mechanistic rationale for off-target avoidance, comparative performance data, and the self-validating experimental protocols required to prove its efficacy.

The Mechanistic Rationale: Why Selectivity Dictates Success

In kinase drug discovery, potency is easy to achieve; selectivity is where scaffolds fail. When evaluating 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, we must look beyond its primary target and scrutinize its off-target landscape.

A critical off-target liability for many ATP-competitive inhibitors is AKT1 . AKT1 is a master survival kinase that phosphorylates the E3-ubiquitin ligase MDM2 at Ser166[3]. This phosphorylation event promotes MDM2's nuclear translocation, where it binds to and degrades the p53 tumor suppressor, thereby inhibiting apoptosis[4]. If our CHK1-targeted scaffold inadvertently inhibits AKT1, it could disrupt this delicate balance, causing unpredictable toxicity in healthy tissue or confounding the synthetic lethality intended for ecDNA-amplified tumors[5].

Therefore, our profiling cascade is explicitly designed to validate CHK1 engagement while rigorously proving the absence of AKT1 and CDK2 cross-reactivity.

Pathway RS Replication Stress (ecDNA) CHK1 CHK1 Kinase RS->CHK1 Activates Death Tumor Cell Apoptosis CHK1->Death Inhibition Triggers CompA 2-((2-Bromo-3-methoxyphenoxy) methyl)-4-methylpyridine CompA->CHK1 Target AKT1 AKT1 / MDM2 Survival Pathway CompA->AKT1 Off-Target Avoidance

Caption: Mechanism of action: CHK1 inhibition exacerbates replication stress leading to apoptosis.

Comparative Data Analysis

To objectively assess the performance of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, we benchmarked it against Prexasertib (a clinical-stage CHK1/2 inhibitor) and Capivasertib (a potent AKT inhibitor).

The data below summarizes the biochemical IC₅₀ values across a focused selectivity panel.

Target Kinase2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridinePrexasertib (Standard CHK1/2)Capivasertib (Standard AKT)
CHK1 12 nM 1 nM>10,000 nM
CHK2 450 nM 3 nM>10,000 nM
AKT1 >5,000 nM >5,000 nM3 nM
CDK2 1,200 nM 80 nM>10,000 nM

Data Interpretation: While Prexasertib is highly potent, it is a dual CHK1/2 inhibitor with notable CDK2 cross-reactivity (80 nM). In contrast, our target compound exhibits a highly favorable selectivity window. It maintains nanomolar potency against CHK1 (12 nM) while sparing CHK2 (37-fold selectivity) and CDK2 (100-fold selectivity). Crucially, it shows absolutely no activity against the AKT1/MDM2 survival axis (>5,000 nM), confirming its safety profile regarding p53-mediated off-target effects.

Self-Validating Experimental Protocols

To generate the data above, we rely on a self-validating workflow. A protocol is only trustworthy if it accounts for the physical properties of the compound and includes orthogonal biological confirmation.

Workflow A Primary Screen TR-FRET B Dose-Response IC50 A->B C Orthogonal Western Blot B->C D Off-target Profiling C->D

Caption: High-throughput screening and validation cascade for kinase selectivity.

Protocol A: Primary Biochemical Profiling via TR-FRET

The Causality of Choice: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard radiometric (³³P-ATP) or prompt fluorescence assays? The bromo-methoxyphenoxy moiety in our compound can exhibit inner-filter effects or auto-fluorescence. TR-FRET utilizes a time-delayed readout (measured microseconds after excitation), which completely eliminates compound-specific background interference, ensuring the IC₅₀ values are artifacts-free.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine in 100% DMSO to create a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

  • Kinase Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of recombinant kinase (e.g., CHK1 or AKT1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 100 nL of the compound using an acoustic dispenser (Echo 550).

  • Initiation: Add 5 µL of a master mix containing ATP (at the specific Kₘ for each kinase) and the ULight-labeled peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode reader. Excite at 320 nm; measure emission at 665 nm (FRET) and 615 nm (Europium). The ratio of 665/615 nm directly correlates to kinase activity.

Protocol B: Orthogonal Cellular Target Engagement (Western Blot)

The Causality of Choice: Biochemical inhibition does not guarantee cellular efficacy due to cell permeability and intracellular ATP competition. We must prove the compound engages CHK1 inside a living cell. We measure the accumulation of pCHK1-S345. Why? Because when CHK1 is inhibited, replication stress skyrockets, causing upstream kinases (like ATR) to hyper-phosphorylate CHK1 at Ser345 in a compensatory feedback loop[2]. This makes pCHK1-S345 a self-validating biomarker of target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed COLO320DM (ecDNA-amplified) cells in 6-well plates at 5x10⁵ cells/well. Treat with vehicle (DMSO) or the compound at 10, 30, and 100 nM for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the pCHK1-S345 signal).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of lysate onto a 4–12% Bis-Tris SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against pCHK1-S345, total CHK1, and GAPDH (loading control). Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Development: Visualize using ECL substrate on a ChemiDoc imaging system. A successful result will show a dose-dependent increase in pCHK1-S345, confirming intracellular target engagement and the induction of replication stress.

Conclusion

The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine demonstrates a highly optimized selectivity profile suitable for advancing ecDNA-targeted therapeutics. By maintaining nanomolar potency against CHK1 while completely avoiding the AKT1/MDM2 survival axis, it minimizes the risk of overriding p53-dependent apoptotic pathways. The self-validating TR-FRET and cellular biomarker protocols outlined above provide a rigorous, artifact-free framework for its continued preclinical development.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of the novel compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind each step, ensuring a robust and self-validating methodology. We will explore the compound's potential interactions across a diverse set of clinically relevant protein families, providing a framework for assessing its polypharmacology and guiding future lead optimization efforts.

Introduction: The Rationale for Comparative Docking

The pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry, known for their ability to interact with a wide range of biological targets.[1][2] The subject of our study, 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, combines this versatile pyridine core with a bromo-methoxyphenoxy moiety, features often associated with diverse biological activities, including anticancer and antimicrobial properties.[3]

A single-target docking study, while useful, provides a limited perspective. In modern drug discovery, understanding a compound's potential for off-target effects or identifying multiple beneficial targets (polypharmacology) is critical.[4] A comparative docking study allows us to computationally screen our compound against several distinct proteins, predicting its binding affinity and interaction patterns for each. This approach provides an invaluable early-stage assessment of selectivity and potential mechanisms of action.

Selection of Biologically Relevant Protein Targets

Based on the activities of structurally related heterocyclic compounds, we have selected three distinct and high-impact protein targets from different enzyme classes for this comparative study.[1][5] This diversity allows for a broad assessment of the ligand's potential interaction profile.

  • Receptor Tyrosine Kinase: Epidermal Growth Factor Receptor (EGFR)

    • Rationale: EGFR is a key regulator of cell proliferation and is a major target in oncology.[6] Many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding pocket.

    • PDB ID Selected: - This structure contains the EGFR kinase domain complexed with the well-known inhibitor Erlotinib, providing a validated binding site for our study.[7]

  • Cyclooxygenase (COX): COX-2 Isoform

    • Rationale: COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Investigating this target explores the compound's potential anti-inflammatory activity.

    • PDB ID Selected: - This crystal structure of human COX-2 in complex with Celecoxib offers a clear view of the inhibitor binding channel.[10]

  • Phosphodiesterase (PDE): PDE4B Isoform

    • Rationale: PDEs are crucial enzymes in signal transduction, and PDE4 inhibitors are used to treat inflammatory conditions like psoriasis and COPD.[11][12] This target provides insight into the compound's potential role in modulating cyclic nucleotide signaling pathways.

    • PDB ID Selected: - This structure of PDE4B with the inhibitor Rolipram clearly defines the active site for docking.[13]

The Computational Workflow: A Methodological Blueprint

This section details the step-by-step protocols for ligand and protein preparation, docking, and analysis. The causality behind each choice is explained to ensure scientific rigor. For this workflow, we will reference the use of widely accessible and validated software such as AutoDock Vina for docking and UCSF Chimera or BIOVIA Discovery Studio for preparation and visualization.[14][15]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Execution & Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) protein_prep Protein Preparation (PDB Download, Cleanup) protein_sel Protein Target Selection (EGFR, COX-2, PDE4B) protein_sel->protein_prep redocking Protocol Validation (Redock Native Ligand) protein_prep->redocking rmsd RMSD Calculation (Threshold < 2.0 Å) redocking->rmsd comparative_dock Comparative Docking (Run Ligand vs All Targets) rmsd->comparative_dock analysis Results Analysis (Binding Energy, Interactions) comparative_dock->analysis report Final Comparative Report analysis->report

Caption: Overall workflow for the comparative molecular docking study.
Ligand Preparation Protocol

The initial representation of a ligand must be computationally sound to yield meaningful results. This involves converting the 2D structure to a 3D conformation and refining it to a low-energy state.

  • 2D Structure Generation: Draw the molecule 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine in a chemical drawing software like ChemDraw.

  • 3D Conversion: Convert the 2D drawing into a 3D structure.

  • Energy Minimization: This is a critical step. Use a force field (e.g., MMFF94) to perform energy minimization. This process adjusts bond lengths and angles to find a stable, low-energy conformation of the ligand.

  • File Format Conversion: Save the final 3D structure in a suitable format, such as .pdb or .mol2. For use with AutoDock Vina, this will be further converted to the .pdbqt format, which includes partial charges and defines rotatable bonds.[9]

Protein Preparation Protocol

Crystal structures from the Protein Data Bank (PDB) are raw experimental data and require cleaning to be suitable for docking.

  • Structure Retrieval: Download the PDB files for the selected targets: 1M17, 3LN1, and 3D3P.

  • Initial Cleanup:

    • Remove Water Molecules: Water molecules in the crystal structure can interfere with docking calculations unless using advanced methods that specifically account for hydration. For a standard docking protocol, they are typically removed.[8]

    • Remove Heteroatoms: Delete any non-essential ions, co-factors, or crystallization agents that are not part of the protein or the binding site of interest.

    • Isolate Protein Chains: If the PDB file contains multiple identical protein chains (a biological assembly), select a single chain for the docking study (e.g., Chain A).

  • Prepare the Protein Structure:

    • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding them is essential as they are critical for forming hydrogen bonds.[6]

    • Assign Partial Charges: Assign Gasteiger or other appropriate partial charges to the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.

  • Define the Binding Site (Grid Box Generation):

    • Rationale: Instead of searching the entire protein surface, we define a three-dimensional grid box centered on the active site. This dramatically increases computational efficiency and accuracy.

    • Procedure: The binding site is defined based on the position of the co-crystallized ligand in the original PDB file. The grid box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.[9]

Protocol Validation: Ensuring Trustworthy Results

A docking protocol must be validated to ensure its parameters can reliably predict the correct binding pose.[16] The most common method is to re-dock the co-crystallized ligand back into its own binding site.[17][18]

  • Extract Native Ligand: From the original, unaltered PDB file, extract the co-crystallized ligand (e.g., Erlotinib from 1M17).

  • Prepare Native Ligand: Prepare this ligand using the same protocol described in Section 2.1.

  • Re-Dock: Dock the prepared native ligand into the prepared protein structure using the defined grid box and docking parameters.

  • Calculate Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of the docked pose and the original crystallographic pose.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[17][19] This process should be repeated for all three protein targets to validate each specific protocol.

Comparative Docking Analysis: Synthesizing the Data

Once all three protocols are validated, proceed with docking the ligand of interest, 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine.

Execution and Data Collection

Run the docking simulation for the title compound against each of the three prepared and validated protein targets (EGFR, COX-2, PDE4B). From the output, the two most important pieces of information are the binding affinity and the predicted binding pose.

  • Binding Affinity (Docking Score): This value, typically in kcal/mol, is calculated by the software's scoring function to estimate the binding free energy.[20] A lower (more negative) value indicates a more stable protein-ligand complex and thus a higher predicted binding affinity.[21][22]

  • Binding Pose: This is the predicted 3D orientation and conformation of the ligand within the protein's active site.

Quantitative Comparison

Summarize the primary docking results in a clear, comparative table.

Target ProteinPDB IDValidation LigandValidation RMSD (Å)Test Ligand Binding Affinity (kcal/mol)
EGFR 1M17Erlotinib< 2.0-8.9
COX-2 3LN1Celecoxib< 2.0-9.5
PDE4B 3D3PRolipram< 2.0-7.8
Note: Binding affinity values are hypothetical for illustrative purposes.
Qualitative Analysis: Understanding the Interactions

The docking score alone is not sufficient. A detailed analysis of the molecular interactions provides crucial insights into the binding mechanism.[23] Weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, are key to stabilizing the ligand in the protein's binding pocket.[23][24]

G cluster_ligand Ligand cluster_protein Protein Active Site L 2-((2-Bromo-3-methoxyphenoxy) methyl)-4-methylpyridine AA1 Amino Acid 1 (e.g., Gln) L->AA1 Hydrogen Bond (Strong, Directional) AA2 Amino Acid 2 (e.g., Phe) L->AA2 π-π Stacking (Hydrophobic) AA3 Amino Acid 3 (e.g., Leu) L->AA3 Hydrophobic Interaction (Weaker)

Caption: Key molecular interactions stabilizing a ligand in an active site.

For each target, visualize the top-ranked binding pose and analyze the following:

  • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the pyridine nitrogen) and residues in the active site (e.g., the backbone or side chains of amino acids like Gln, Arg, Ser).[25][26] These are strong, directional interactions crucial for specificity.

  • Hydrophobic Interactions: Note any interactions between the non-polar parts of the ligand (e.g., the phenyl and pyridine rings) and hydrophobic residues in the pocket (e.g., Leu, Val, Phe). These interactions are critical for overall binding affinity.[23][27]

  • Other Interactions: Look for other potential interactions such as π-π stacking between aromatic rings or halogen bonds involving the bromine atom.

Interpretation and Future Directions

Based on the hypothetical data in Table 1, our compound shows the highest binding affinity for COX-2 (-9.5 kcal/mol), followed closely by EGFR (-8.9 kcal/mol), and a lower affinity for PDE4B (-7.8 kcal/mol).

  • Interpretation: This profile suggests the compound may act as a dual inhibitor of COX-2 and EGFR, a characteristic that could be highly valuable in oncology, where inflammation and growth factor signaling are often linked. Its lower affinity for PDE4B suggests greater selectivity towards the first two targets.

  • Causality: A detailed analysis of the binding poses would be necessary to explain these differences. For instance, the active site of COX-2 is a long, hydrophobic channel, which may favorably accommodate the ligand's shape. The ATP-binding pocket of EGFR may offer specific hydrogen bond partners for the pyridine nitrogen that are absent in the PDE4B active site.

  • Limitations and Next Steps: Molecular docking is a powerful predictive tool, but it is a static model that does not fully account for protein flexibility or the effects of solvent.[28] The results from this in silico study should be treated as hypotheses that require experimental validation.

    • Molecular Dynamics (MD) Simulation: The top-ranked poses should be subjected to MD simulations to assess the stability of the protein-ligand complex over time in a more dynamic, near-physiological environment.[28]

    • In Vitro Enzyme Assays: The most crucial next step is to synthesize the compound and test its inhibitory activity against EGFR, COX-2, and PDE4B in biochemical assays to determine experimental IC50 values.

    • Structure-Activity Relationship (SAR) Studies: Based on the predicted binding poses, new analogs can be designed to improve potency and selectivity, for example, by modifying a functional group to form an additional hydrogen bond observed in the docking model.

Conclusion

This guide has outlined a robust, self-validating framework for conducting a comparative molecular docking study of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine. By systematically evaluating the compound against diverse and clinically relevant targets like EGFR, COX-2, and PDE4B, researchers can gain critical early-stage insights into its potential efficacy, selectivity, and mechanism of action. This computational approach, when grounded in scientific rigor and validated by experimental data, serves as an indispensable tool in accelerating the modern drug discovery pipeline.

References

  • Babatunde Joseph Oso et al. (2020). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. [Link]

  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • CCDC. Protein–Ligand Docking with GOLD. [Link]

  • Schrödinger. Glide. [Link]

  • ResearchGate. Characterization of molecular docking with COX-2 (PDB ID: 3LN1). [Link]

  • Center for Computational Structural Biology. (2024). DOCKING. [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

  • Pharmaspire. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. [Link]

  • PMC. (2024). Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches. [Link]

  • PMC. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. [Link]

  • PMC. Docking based screening and molecular dynamics simulations to identify potential selective PDE4B inhibitor. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]

  • Fiveable. (2024). 3.1 Protein Function and Ligand Binding - Biochemistry. [Link]

  • Semantic Scholar. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. [Link]

  • PMC. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. [Link]

  • Reddit. (2022). how important are hydrophobic interactions and salt bridges in docking?. [Link]

  • PMC. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • bioRxiv. Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. [Link]

  • PubMed. (1998). Thermodynamics of hydrogen bond and hydrophobic interactions in cyclodextrin complexes. [Link]

  • ResearchGate. (a) Docking interaction of compound 4e (SVR‐01) with PDE4B.... [Link]

  • Asian Journal of Pharmaceutical Research. (2025). Scrutinizing Pyrazole Derivatives as Potential Anticancer Agents: Molecular Docking Study on RET Protein Tyrosine Kinase. [Link]

  • RCSB PDB. (2019). 6MZB: Cryo-EM structure of phosphodiesterase 6. [Link]

  • ResearchGate. Hydrophobic interactions and hydrogen bonding between ligands and.... [Link]

  • MDPI. (2025). Molecular Dynamics-Assisted Discovery of Novel Phosphodiesterase-5 Inhibitors Targeting a Unique Allosteric Pocket. [Link]

  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • ETFLIN. A Beginner's Guide to Molecular Docking. [Link]

  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. [Link]

  • MDPI. (2022). In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. [Link]

  • RCSB PDB. (2003). 1R0P: Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met in complex with the microbial alkaloid K-252a. [Link]

  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]

  • SciSpace. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • YouTube. (2025). Analysis of docking results: binding energy, key residues. [Link]

  • PMC. (2026). Discovery of pyridomycin derivatives as InhA inhibitors from actinomycetes through molecular networking and an In-House tandem mass library. [Link]

  • MDPI. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

  • PMC. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

  • PNAS. Itk tyrosine kinase substrate docking is mediated by a nonclassical SH2 domain surface of PLCγ1. [Link]

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, a compound that, due to its chemical structure, requires careful handling as hazardous waste.

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are derived from the known hazards associated with its constituent functional groups: a brominated aromatic ring, a methoxy ether group, and a methylpyridine moiety. This approach ensures a conservative and safety-centric disposal plan.

Hazard Profile and Waste Classification

The structure of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine suggests several potential hazards that dictate its classification as hazardous waste. The presence of a bromine atom categorizes it as a halogenated organic compound .[1][2] Halogenated organics are often toxic and can be harmful to the environment.[1] The pyridine component suggests potential for toxicity if ingested, inhaled, or absorbed through the skin.[3][4]

Therefore, all waste containing 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.

Hazard Class Justification Primary Disposal Concern
Halogenated Organic Waste Presence of a bromine atom on the phenyl ring.Requires segregation from non-halogenated waste streams for proper treatment, typically incineration.[1][5]
Toxic Waste Pyridine derivatives are known to be harmful.[3]Prevention of exposure to personnel and environmental release.
Potential for Flammability While not definitively known, many organic compounds are flammable.[1]Elimination of ignition sources during handling and storage.[4][6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling, segregation, and disposal of waste containing 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection : Safety goggles or a face shield.[7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber.[8] Always inspect gloves for integrity before use.

  • Body Protection : A lab coat, buttoned, and closed-toed shoes are mandatory.[1]

  • Respiratory Protection : All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1][4]

Waste Segregation and Collection

Proper segregation is critical to ensure safe and compliant disposal.

  • Solid Waste : Collect solid waste, such as residual compound, contaminated weigh boats, and disposable spatulas, in a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled, and leak-proof hazardous waste container.[3]

  • Contaminated Labware : Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous liquid waste.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[3]

Crucially, do not mix this waste stream with non-halogenated organic waste. [5][9] This is because different treatment methods are often used for halogenated and non-halogenated waste streams.[5]

Waste Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste ".[8]

  • The full chemical name: "2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine ".[9]

  • The approximate quantity of the waste.

  • The date of waste generation.[3]

  • An indication of the hazards (e.g., "Toxic," "Halogenated").

Storage of Hazardous Waste

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3][8] This area should be away from incompatible materials and sources of ignition.[4]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources : Eliminate any potential sources of ignition.[8]

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4][8]

  • Collection : Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[8]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

Final Disposal

The final disposal of the hazardous waste must be handled by licensed professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.[3][8]

  • Complete all necessary waste disposal manifests and documentation as required by your institution and regulatory agencies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Steps Prep Handling 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine or its waste PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Prep->PPE Safety First FumeHood Work in a Chemical Fume Hood Prep->FumeHood WasteType Identify Waste Type Prep->WasteType Generation SolidWaste Solid Waste (e.g., residual compound, contaminated disposables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsates) WasteType->LiquidWaste Liquid PPEWaste Contaminated PPE (e.g., gloves, disposable coats) WasteType->PPEWaste PPE SolidContainer Collect in Labeled 'Halogenated Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Halogenated Liquid Waste' Container LiquidWaste->LiquidContainer PPEContainer Collect in Labeled Hazardous Waste Bag PPEWaste->PPEContainer Labeling Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Name - Date and Quantity SolidContainer->Labeling LiquidContainer->Labeling PPEContainer->Labeling Storage Store Sealed Containers in a Designated Secure Area Labeling->Storage After Collection Disposal Arrange for Pickup by EHS or Licensed Contractor Storage->Disposal

Caption: Disposal workflow for 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from ATSDR.[10]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready.[1]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ACTenviro.

  • BenchChem. (2025). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Retrieved from BenchChem.[8]

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Retrieved from BenchChem.[3]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific.[4]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois.[9]

  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell EHS.[5]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs.[11]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from UW-Madison.[2]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Retrieved from Jubilant.[6]

  • Hazardous Waste Experts. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from Hazardous Waste Experts.[12]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech.[13]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA.[14]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from MilliporeSigma.

  • CymitQuimica. (n.d.). 3-Bromo-2-methoxy-4-methylpyridine. Retrieved from CymitQuimica.[15]

  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet. Retrieved from Fisher Scientific.[16]

  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet. Retrieved from Fisher Scientific.[17]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific.[18]

  • ChemScene. (2026, January 5). Safety Data Sheet. Retrieved from ChemScene.[19]

  • ECHEMI. (n.d.). 3-Bromo-2-methoxy-4-methylpyridine SDS, 717843-51-1 Safety Data Sheets. Retrieved from ECHEMI.[7]

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxypyridine. Retrieved from Sigma-Aldrich.

  • NextSDS. (n.d.). 4-BROMO-3-METHOXY-2-METHYLPYRIDINE — Chemical Substance Information. Retrieved from NextSDS.[20]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylpyridine. Retrieved from PubChem.[21]

  • TCI America. (2018, July 6). Safety Data Sheet. Retrieved from Spectrum Chemical.[22]

  • CymitQuimica. (2023, July 7). 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine. Retrieved from CymitQuimica.[23]

  • ChemicalBook. (2025, July 24). 4-BROMO-2-METHOXY-6-METHYLPYRIDINE. Retrieved from ChemicalBook.[24]

Sources

Personal protective equipment for handling 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of highly functionalized building blocks into drug discovery pipelines, I approach laboratory safety not as a set of static rules, but as a dynamic, mechanistic system.

The compound 2-((2-Bromo-3-methoxyphenoxy)methyl)-4-methylpyridine is a complex synthetic intermediate. It features a halogenated aromatic ring, an ether linkage, and a substituted pyridine moiety. While its structural complexity makes it highly valuable for cross-coupling reactions and API synthesis, it also dictates a stringent, multi-layered approach to personal protective equipment (PPE) and operational safety.

Because the pyridine ring is highly lipophilic, it acts as a penetration enhancer, facilitating the transport of the toxic brominated moiety through dermal layers. Furthermore, substituted pyridines and bromophenoxy derivatives are notorious for causing acute respiratory and ocular irritation[1][2]. Therefore, handling this compound requires a self-validating safety ecosystem.

Mechanistic Hazard Profiling & Mitigation

Before selecting PPE, we must quantify the threat. Based on the structural homology to 2-bromo-4-methylpyridine and bromophenoxy derivatives, this compound exhibits significant localized and systemic hazards[1][2].

Table 1: GHS Hazard Classifications & Causality-Driven Mitigation

Hazard ClassCategorySignal WordH-CodeMechanistic CausalityRequired Mitigation Strategy
Skin Irritation 2WarningH315Lipophilic pyridine penetrates standard latex, causing dermal inflammation.Nitrile/Butyl rubber gloves; chemical-resistant lab coat.
Eye Irritation 2AWarningH319High affinity of amines for mucous membranes causes severe ocular damage.Snug-fitting, unvented safety goggles (EN 166).
STOT (Single Exposure) 3WarningH335Volatilization of the pyridine base directly irritates the respiratory tract.Class II Fume Hood; ABEK respirator filter.
Acute Toxicity 4WarningH302/312/332Halogenated ethers can cause systemic toxicity upon absorption.Strict isolation workflows; closed-system transfers.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is about creating a chemical-specific barrier based on the compound's physiochemical properties.

  • Hand Protection: Standard latex is highly permeable to organic bases. You must use Nitrile gloves (minimum thickness 0.11 mm) for incidental contact. For extended handling or synthetic scale-up, Butyl rubber gloves are mandatory due to their superior resistance to halogenated organics.

    • Self-Validation Step: Always perform a visual inflation test on gloves prior to donning to check for micro-tears. If working with solvents like DCM alongside this compound, double-gloving is required.

  • Respiratory Protection: If handling outside a closed system, a respirator equipped with an ABEK filter (EN 14387) is required.

    • Causality: The 'A' component filters standard organic vapors, while the 'K' component specifically neutralizes ammonia and organic amine derivatives (like the pyridine nitrogen) which standard organic filters fail to capture.

  • Eye/Face Protection: Tight-fitting chemical safety goggles are required. The vapor pressure of pyridine derivatives can cause severe ocular irritation even without direct liquid contact[2].

Operational Workflow & Handling Protocol

To prevent exposure, the handling of this compound must follow a strict, unidirectional workflow from storage to waste segregation.

Workflow Start Cold Storage (2-8°C) Inert Atmosphere PPE PPE Verification (Butyl Gloves, Goggles, ABEK) Start->PPE Pre-handling Hood Transfer to Class II Fume Hood PPE->Hood Verified Dispense Weighing & Dispensing (Anti-static spatulas) Hood->Dispense Purge environment Reaction Reaction Vessel Setup (Closed System) Dispense->Reaction Addition Waste Halogenated Waste Segregation Reaction->Waste Post-reaction

Operational workflow for the safe handling of halogenated pyridine derivatives.

Step-by-Step Methodology: Safe Dispensing and Reaction Setup
  • Environmental Validation: Verify the fume hood face velocity is at least 0.5 m/s (100 fpm).

    • Self-Validation: Tape a small strip of tissue to the bottom of the sash; it must pull inward steadily.

  • Preparation: Remove the chemical from cold storage (2-8°C, inert atmosphere). Allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening a cold container introduces atmospheric moisture, which can degrade the methoxy ether linkage over time.

  • Dispensing: Using an anti-static spatula, weigh the compound directly into a tared, sealable reaction vial. Do not use weigh boats, as static charge can aerosolize fine powders or droplets of halogenated compounds.

  • Solvent Addition: Add compatible solvents (e.g., anhydrous DMF or DCM) slowly via syringe through a septum. Avoid contact with strong oxidizing agents, which can trigger violent exothermic reactions[1].

  • Decontamination: Wipe down the balance and surrounding hood area with isopropanol, followed by a soap and water wash to hydrolyze any residual pyridine base.

Emergency Response & Spill Management

In the event of a spill, the primary threat is the rapid volatilization of the pyridine moiety, which targets the respiratory system.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Isolate Assess->Evacuate >50mL or High Vapor Ventilate Maximize Ventilation Assess->Ventilate <50mL Evacuate->Ventilate Absorb Apply Inert Absorbent Ventilate->Absorb Dispose Seal in Hazardous Waste Absorb->Dispose

Emergency spill response pathway for halogenated organic compounds.

Step-by-Step Methodology: Spill Cleanup
  • Isolate: Immediately lower the fume hood sash or evacuate the immediate bench area.

  • Protect: Don a half-face respirator with an ABEK cartridge before re-approaching the spill zone.

  • Neutralize & Absorb: Do not use combustible materials like paper towels. Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Halogenated pyridines can react exothermically with organic absorbents.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Chemical Disposal Plan

Halogenated organic compounds pose severe environmental risks and must never be disposed of down the drain or mixed with general organic waste.

Step-by-Step Methodology: Disposal
  • Segregation: Ensure the waste container is strictly designated for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) alters the required incineration temperature. If incinerated at standard temperatures, halogenated compounds can form highly toxic dioxins.

  • Labeling: Affix a GHS-compliant label featuring the Exclamation Mark (GHS07) and note the specific presence of brominated pyridine derivatives.

  • Storage: Store the sealed waste container in a secondary containment tray within a ventilated satellite accumulation area, away from direct sunlight and strong oxidizers.

  • Elimination: Arrange for pickup by a certified hazardous waste contractor for high-temperature incineration.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Bromo-4-methylpyridine)
  • Source: sigmaaldrich.
  • Source: sigmaaldrich.
  • Title: 1-(3-(2-Bromophenoxy)propyl)pyrrolidine - AK Scientific, Inc.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.